molecular formula C10H13NO4S B581050 Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate CAS No. 1314406-40-0

Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate

Cat. No.: B581050
CAS No.: 1314406-40-0
M. Wt: 243.277
InChI Key: SIHIRPBCEHQTAU-UHFFFAOYSA-N
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Description

Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate is a useful research compound. Its molecular formula is C10H13NO4S and its molecular weight is 243.277. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 5-ethylsulfonylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-3-15-10(12)9-6-5-8(7-11-9)16(13,14)4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHIRPBCEHQTAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C=C1)S(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl 5-(ethylsulfonyl)picolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of Ethyl 5-(ethylsulfonyl)picolinate, a compound of interest in pharmaceutical research and development. Due to the limited availability of experimental data in public literature, this document outlines the available information and provides standardized protocols for the experimental determination of key physical characteristics.

Quantitative Data Summary

Physical PropertyValueSource
Molecular Formula C₁₀H₁₃NO₄S[1]
Molecular Weight 243.28 g/mol [1]
Density 1.245 ± 0.06 g/cm³[1]
CAS Number 1314406-40-0[1][2]
Melting Point Not Available-
Boiling Point Not Available-

Experimental Protocols

The following are detailed, standardized methodologies for the experimental determination of melting and boiling points, which are crucial for the physical characterization of a compound like Ethyl 5-(ethylsulfonyl)picolinate.

1. Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Thermometer

Procedure:

  • Sample Preparation: A small amount of the crystalline Ethyl 5-(ethylsulfonyl)picolinate is finely ground using a mortar and pestle. The open end of a capillary tube is then pressed into the powder. The tube is inverted and tapped gently on a hard surface to pack the solid into the sealed end. This process is repeated until a sample column of 2-3 mm is achieved.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus. A calibrated thermometer is inserted into the apparatus to monitor the temperature.

  • Measurement:

    • For an unknown compound, a preliminary rapid heating is performed to determine an approximate melting range.

    • For a precise measurement, the apparatus is heated rapidly to about 15-20°C below the approximate melting point.

    • The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.[3][4][5]

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.[3]

2. Determination of Boiling Point (Micro-reflux Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. This method is suitable for small sample volumes.

Apparatus:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating block or oil bath

  • Stirrer (if using an oil bath)

Procedure:

  • Sample Preparation: A few drops of liquid Ethyl 5-(ethylsulfonyl)picolinate are placed in a small test tube. A capillary tube, sealed at one end, is placed inside the test tube with the open end downwards.

  • Apparatus Setup: The test tube is attached to a thermometer and immersed in a heating bath (e.g., a Thiele tube or an oil bath). The thermometer bulb should be level with the sample.

  • Measurement:

    • The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

    • Upon further heating, the liquid will start to boil, and a rapid and continuous stream of bubbles will emerge from the capillary tube.[1][2]

    • The heating is then discontinued. The liquid will begin to cool.

  • Data Recording: The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[2] This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.

Visualization of Experimental Workflow

The logical workflow for the physical characterization of a chemical compound is depicted in the following diagram.

G cluster_0 Characterization Workflow for Ethyl 5-(ethylsulfonyl)picolinate A Obtain Pure Sample B Molecular Formula & Weight (Mass Spectrometry, Elemental Analysis) A->B C Physical State & Appearance (Visual Inspection) A->C H Compile Physical Property Data Sheet B->H D Melting Point Determination (Capillary Method) C->D E Boiling Point Determination (Micro-reflux Method) C->E F Density Measurement (Pycnometry) C->F G Solubility Assessment (Various Solvents) C->G D->H E->H F->H G->H

Caption: Workflow for Physical Property Characterization.

References

An In-depth Technical Guide to Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate: Synthesis, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and putative biological activity of Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate. This molecule belongs to the ethylsulfonylpyridine class of compounds, which have garnered significant interest in the field of agrochemistry due to their potent insecticidal properties.

Molecular Structure and Identification

This compound is a heterocyclic compound featuring a pyridine ring substituted with an ethyl ester at the 2-position and an ethylsulfonyl group at the 5-position.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
CAS Number 1314406-40-0[1]
Molecular Formula C₁₀H₁₃NO₄S[1]
Molecular Weight 243.28 g/mol [1]
Canonical SMILES CCS(=O)(=O)c1ccc(nc1C(=O)OCC)
InChI Key SIHIRPBCEHQTAU-UHFFFAOYSA-N

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 2. These properties are crucial for understanding its behavior in biological systems and for formulation development.

Table 2: Physicochemical Data

PropertyValueSource
Density 1.35±0.1 g/cm³ (Predicted)N/A
Boiling Point 415.6±40.0 °C at 760 mmHg (Predicted)N/A
Flash Point 205.1±27.3 °C (Predicted)N/A
LogP 1.45 (Predicted)N/A
Water Solubility Information not availableN/A

Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Thioether Formation cluster_1 Step 2: Oxidation cluster_2 Step 3: Carboxylic Acid Formation cluster_3 Step 4: Esterification A 5-Bromo-2-methylpyridine C 5-(Ethylthio)-2-methylpyridine A->C Nucleophilic Aromatic Substitution B Sodium ethanethiolate B->C D 5-(Ethylthio)-2-methylpyridine F 5-(Ethylsulfonyl)-2-methylpyridine D->F Oxidation E Oxidizing Agent (e.g., m-CPBA) E->F G 5-(Ethylsulfonyl)-2-methylpyridine I 5-(Ethylsulfonyl)pyridine-2-carboxylic acid G->I Oxidation H Strong Oxidant (e.g., KMnO₄) H->I J 5-(Ethylsulfonyl)pyridine-2-carboxylic acid L This compound J->L Fischer Esterification K Ethanol, Acid Catalyst K->L MOA_Pathway A This compound B Vesicular Acetylcholine Transporter (VAChT) A->B Binds to and inhibits C Inhibition of Acetylcholine Uptake into Vesicles B->C Leads to D Depletion of Synaptic Vesicular Acetylcholine C->D E Disruption of Cholinergic Neurotransmission D->E F Paralysis and Insect Death E->F

References

Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate

Introduction

This compound is a heterocyclic organic compound with potential applications in the fields of medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring substituted with an ethylsulfonyl group and an ethyl carboxylate, suggests its potential as a scaffold for the development of novel therapeutic agents. The electron-withdrawing nature of the ethylsulfonyl group and the ester functionality provide sites for chemical modification and interaction with biological targets. This technical guide provides a comprehensive overview of the known chemical properties, potential synthesis, and speculative biological relevance of this compound, aimed at researchers, scientists, and drug development professionals.

Chemical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that while some properties are readily available from chemical supplier databases, others such as melting and boiling points have not been widely reported.

PropertyValueReference
Chemical Name This compound[1]
CAS Number 1314406-40-0[1]
Molecular Formula C₁₀H₁₃NO₄S[1]
Molecular Weight 243.28 g/mol [1]
Density 1.245 ± 0.06 g/cm³[1]
Melting Point Not Available[1]
Boiling Point Not Available
Flash Point Not Available
InChI InChI=1S/C10H13NO4S/c1-3-15-10(12)9-6-5-8(7-11-9)16(13,14)4-2/h5-7H,3-4H2,1-2H3[1]
InChIKey SIHIRPBCEHQTAU-UHFFFAOYSA-N[1]
Canonical SMILES CCS(=O)(=O)c1ccc(nc1)C(=O)OCC
Synthesis and Experimental Protocols
Postulated Synthetic Pathway

The synthesis could proceed in two main steps:

  • Synthesis of Ethyl 5-(ethylthio)pyridine-2-carboxylate: This intermediate could potentially be synthesized through a nucleophilic aromatic substitution reaction on a suitable pyridine precursor, such as a 5-halopyridine-2-carboxylate, with sodium ethanethiolate.

  • Oxidation to the Sulfone: The thioether intermediate would then be oxidized to the desired ethylsulfonyl compound. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or potassium permanganate.

The following diagram illustrates this proposed synthetic workflow:

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 5-halopyridine-2-carboxylate 5-halopyridine-2-carboxylate Ethyl 5-(ethylthio)pyridine-2-carboxylate Ethyl 5-(ethylthio)pyridine-2-carboxylate 5-halopyridine-2-carboxylate->Ethyl 5-(ethylthio)pyridine-2-carboxylate Nucleophilic Aromatic Substitution Sodium Ethanethiolate Sodium Ethanethiolate Sodium Ethanethiolate->Ethyl 5-(ethylthio)pyridine-2-carboxylate This compound This compound Ethyl 5-(ethylthio)pyridine-2-carboxylate->this compound Oxidation (e.g., m-CPBA)

Caption: Postulated synthetic workflow for this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not currently available in public spectral databases. However, based on the chemical structure, the expected features in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are predicted below.

Predicted Spectroscopic Features
TechniquePredicted Features
¹H NMR - Aromatic protons on the pyridine ring (3H, complex multiplet). - Quartet corresponding to the methylene protons of the ethyl ester (2H). - Triplet corresponding to the methyl protons of the ethyl ester (3H). - Quartet corresponding to the methylene protons of the ethylsulfonyl group (2H). - Triplet corresponding to the methyl protons of the ethylsulfonyl group (3H).
¹³C NMR - Aromatic carbons of the pyridine ring. - Carbonyl carbon of the ester. - Methylene and methyl carbons of the ethyl ester. - Methylene and methyl carbons of the ethylsulfonyl group.
IR Spectroscopy - Strong absorption band for the C=O stretch of the ester. - Characteristic bands for the S=O stretches of the sulfonyl group. - Bands corresponding to the C-O stretch of the ester. - Aromatic C-H and C=C/C=N stretching vibrations.
Mass Spectrometry - Molecular ion peak (M⁺) corresponding to the molecular weight. - Fragmentation patterns consistent with the loss of the ethoxy group, the ethyl group from the sulfone, and other characteristic fragments.
Biological and Medicinal Relevance

The ethylsulfonylpyridine scaffold is present in a number of biologically active molecules, suggesting that this compound could serve as a valuable building block in drug discovery.

Potential as an Enzyme Inhibitor

The sulfonyl group is a common feature in many enzyme inhibitors, acting as a hydrogen bond acceptor and contributing to the binding affinity of a molecule to its target. For instance, various sulfonyl-containing compounds have been investigated as inhibitors of kinases, proteases, and other enzymes. Research into 5-ethylsulfonyl-indazole-3-carboxamides has demonstrated their potential as dual inhibitors of VEGFR-2 and EGFR, key targets in cancer therapy. This suggests that the ethylsulfonylpyridine core could be a promising starting point for the design of new kinase inhibitors.

The following diagram illustrates a general concept of how a molecule containing an ethylsulfonylpyridine scaffold might interact with the active site of a kinase, where the sulfonyl group could form hydrogen bonds with key amino acid residues.

Enzyme_Inhibition cluster_inhibitor Inhibitor Scaffold cluster_enzyme Enzyme Active Site Ethyl_5_ethylsulfonyl_pyridine_2_carboxylate Ethyl 5-(ethylsulfonyl) pyridine-2-carboxylate (or derivative) Active_Site Kinase Active Site Ethyl_5_ethylsulfonyl_pyridine_2_carboxylate->Active_Site Binding H_Bond_Acceptor H-Bond Acceptor (e.g., Asp, Glu) Ethyl_5_ethylsulfonyl_pyridine_2_carboxylate->H_Bond_Acceptor H-Bonding (via Sulfonyl O) Hydrophobic_Pocket Hydrophobic Pocket Ethyl_5_ethylsulfonyl_pyridine_2_carboxylate->Hydrophobic_Pocket Hydrophobic Interaction (via Pyridine/Ethyl)

Caption: Conceptual diagram of inhibitor binding to a kinase active site.

Conclusion

This compound is a chemical compound with significant potential for further investigation, particularly in the realm of medicinal chemistry. While detailed experimental data is currently limited, its structural features suggest it could be a valuable intermediate for the synthesis of novel bioactive molecules. Further research is warranted to fully elucidate its chemical properties, develop efficient synthetic methodologies, and explore its potential biological activities. This guide serves as a foundational resource for researchers interested in pursuing studies on this promising compound.

References

In-Depth Technical Guide on the Biological Activity of Sulfonylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of sulfonylpyridine and its related derivatives, with a focus on their therapeutic potential. This document collates quantitative data, detailed experimental methodologies, and visual representations of key biological pathways to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.

Anticancer Activity

Sulfonylpyridine and its analogs, particularly sulfonylpyrimidine derivatives, have emerged as a promising class of compounds with significant anticancer properties. These derivatives have demonstrated potent cytotoxic and antiproliferative effects against a wide range of human cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell growth, survival, and proliferation, such as the PI3K/mTOR pathway, and the induction of apoptosis.

Quantitative Data: In Vitro Cytotoxicity

The following tables summarize the in vitro anticancer activity of various sulfonylpyridine and sulfonylpyrimidine derivatives, presenting their half-maximal inhibitory concentration (IC50) values against several human cancer cell lines.

Table 1: Anticancer Activity of Pyrimidine–Sulfonamide Hybrids [1]

CompoundCancer Cell LineIC50 (µM)Assay
PS14 (12) HeLa (Cervical)12.64MTT
HCT-116 (Colon)22.20MTT
A549 (Lung)-MTT
HepG2 (Liver)-MTT
Hybrid 3a HCT-116 (Colon)5.66MTT
Hybrid 3b HCT-116 (Colon)9.59MTT
Hybrid 5 T-47D (Breast)2.40MTT
MCF-7 (Breast)2.50MTT
MDA-MB-231 (Breast)2.40MTT
HCT-116 (Colon)2.50MTT
HT-29 (Colon)4.30MTT
SW-620 (Colon)4.50MTT
Hybrid 31a A2780 (Ovarian)1.67MTT
HT-29 (Colon)2.52MTT
MCF-7 (Breast)-MTT
HepG2 (Liver)-MTT
Hybrid 42 HepG2 (Liver)10.41MTT
HCT-116 (Colon)14.67MTT
MCF-7 (Breast)-MTT
Hybrid 58 MCF-7 (Breast)6.17MTT
MDA-MB-231 (Breast)8.68MTT
Doxorubicin HCT-116 (Colon)3.30MTT
MCF-7 (Breast)1.6MTT
MDA-MB-231 (Breast)2.2MTT
5-Fluorouracil T-47D (Breast)6.70MTT
MCF-7 (Breast)2.46MTT
MDA-MB-231 (Breast)3.50MTT
HeLa (Cervical)13.09MTT
HCT-116 (Colon)24.78MTT

Table 2: Anticancer Activity of Fused Pyridine Ring Systems [2][3]

CompoundCancer Cell LineIC50 (µM)
11d MCF-7 (Breast)5.95
HCT 116 (Colon)6.09
Doxorubicin MCF-7 (Breast)8.48
HCT 116 (Colon)8.15

Table 3: Anticancer Activity of Sulfonamide Derivatives 8a and 8b [4]

CompoundCancer Cell LineIC50 (µM)
8a HeLa (Cervical)10.91
MDA-MB-231 (Breast)19.22
MCF-7 (Breast)12.21
8b HeLa (Cervical)4.62
MDA-MB-231 (Breast)7.21
MCF-7 (Breast)-

Table 4: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives as Nek2 Inhibitors [5]

CompoundCancer Cell LineIC50 (nM)
28e MGC-803 (Gastric)38

Table 5: Activity of Sulfonamide Methoxypyridine Derivatives as PI3K/mTOR Dual Inhibitors [6]

CompoundTarget/Cell LineIC50 (nM)
22c PI3Kα (enzyme)0.22
mTOR (enzyme)23
MCF-7 (Breast)130
HCT-116 (Colon)20
Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of the anticancer activity of sulfonylpyridine derivatives are provided below.

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [7][8]

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds (sulfonylpyridine derivatives)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, isopropanol)

    • 96-well flat-bottom sterile microplates

    • Phosphate-buffered saline (PBS)

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only).

    • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Following the treatment incubation, add 10-20 µL of MTT solution to each well.

    • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Data Acquisition: Gently shake the plate for 10-15 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100. Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.

a) Annexin V Staining for Flow Cytometry [9][10][11][12][13]

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.

  • Materials:

    • Treated and untreated cells

    • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit

    • 10X Binding Buffer

    • Propidium Iodide (PI) or other viability dye

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Cell Preparation: Harvest cells after treatment and wash them once with cold PBS.

    • Binding Buffer Preparation: Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.

    • Resuspension: Resuspend the washed cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.

    • Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.

    • Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.

    • Washing: Add 2 mL of 1X Binding Buffer and centrifuge at 400-600 x g for 5 minutes at room temperature. Discard the supernatant.

    • Final Resuspension and Viability Staining: Resuspend the cells in 200 µL of 1X Binding Buffer. Add a viability dye such as Propidium Iodide (PI) just before analysis to differentiate between apoptotic and necrotic cells.

    • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.

b) Western Blot Analysis for Apoptosis Markers [14][15][16][17]

Western blotting is used to detect the expression levels of key proteins involved in the apoptotic cascade.

  • Materials:

    • Treated and untreated cells

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibodies (e.g., against cleaved caspases, PARP, Bcl-2 family proteins)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescent (ECL) substrate

    • Imaging system

  • Procedure:

    • Cell Lysis: Harvest cells and lyse them in ice-cold RIPA buffer.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Washing: Wash the membrane three times with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Washing: Repeat the washing step.

    • Detection: Incubate the membrane with an ECL substrate and visualize the protein bands using an imaging system. Analyze the band intensities to determine changes in protein expression.

Signaling Pathways and Mechanisms of Action

A significant mechanism of anticancer action for certain sulfonylpyridine derivatives is the dual inhibition of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[6] This pathway is critical for regulating cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC2 [label="mTORC2", fillcolor="#F1F3F4", fontcolor="#202124"]; S6K [label="p70S6K", fillcolor="#F1F3F4", fontcolor="#202124"]; fourEBP1 [label="4E-BP1", fillcolor="#F1F3F4", fontcolor="#202124"]; CellGrowth [label="Cell Growth &\n Proliferation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ApoptosisInhibition [label="Inhibition of\nApoptosis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Sulfonylpyridine [label="Sulfonylpyridine\nDerivative", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates", color="#5F6368"]; PI3K -> PIP3 [label="Phosphorylates", color="#5F6368"]; PIP2 -> PI3K [style=dashed, arrowhead=none, color="#5F6368"]; PIP3 -> PDK1 [label="Recruits", color="#5F6368"]; PIP3 -> AKT [label="Recruits", color="#5F6368"]; PDK1 -> AKT [label="Phosphorylates\n(Thr308)", color="#5F6368"]; mTORC2 -> AKT [label="Phosphorylates\n(Ser473)", color="#5F6368"]; AKT -> mTORC1 [label="Activates", color="#5F6368"]; AKT -> ApoptosisInhibition [label="Promotes", color="#5F6368"]; mTORC1 -> S6K [label="Activates", color="#5F6368"]; mTORC1 -> fourEBP1 [label="Inhibits", arrowhead="tee", color="#5F6368"]; S6K -> CellGrowth [label="Promotes", color="#5F6368"]; fourEBP1 -> CellGrowth [label="Inhibits", style=dashed, arrowhead=tee, color="#5F6368"]; Sulfonylpyridine -> PI3K [label="Inhibits", arrowhead="tee", color="#EA4335", fontcolor="#EA4335"]; Sulfonylpyridine -> mTORC1 [label="Inhibits", arrowhead="tee", color="#EA4335", fontcolor="#EA4335"]; } PI3K/mTOR Signaling Pathway Inhibition.

Another key mechanism involves the induction of apoptosis. Sulfonylpyridine derivatives can trigger programmed cell death through both intrinsic and extrinsic pathways, leading to the activation of caspases and the cleavage of essential cellular proteins.

// Nodes Sulfonylpyridine [label="Sulfonylpyridine\nDerivative", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Extrinsic [label="Extrinsic Pathway\n(Death Receptors)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intrinsic [label="Intrinsic Pathway\n(Mitochondrial)", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase8 [label="Caspase-8\nActivation", fillcolor="#FBBC05", fontcolor="#202124"]; Bcl2 [label="Bcl-2 Family\nModulation", fillcolor="#F1F3F4", fontcolor="#202124"]; Mito [label="Mitochondrial\nPermeability\nTransition", fillcolor="#F1F3F4", fontcolor="#202124"]; CytoC [label="Cytochrome c\nRelease", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase9 [label="Caspase-9\nActivation", fillcolor="#FBBC05", fontcolor="#202124"]; Caspase3 [label="Caspase-3\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; PARP [label="PARP Cleavage", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Sulfonylpyridine -> Extrinsic [label="Induces", color="#5F6368"]; Sulfonylpyridine -> Intrinsic [label="Induces", color="#5F6368"]; Extrinsic -> Caspase8 [color="#5F6368"]; Intrinsic -> Bcl2 [color="#5F6368"]; Bcl2 -> Mito [color="#5F6368"]; Mito -> CytoC [color="#5F6368"]; CytoC -> Caspase9 [color="#5F6368"]; Caspase8 -> Caspase3 [color="#5F6368"]; Caspase9 -> Caspase3 [color="#5F6368"]; Caspase3 -> PARP [color="#5F6368"]; PARP -> Apoptosis [color="#5F6368"]; } Induction of Apoptosis by Sulfonylpyridines.

The following diagram illustrates a general workflow for screening the anticancer activity of sulfonylpyridine derivatives.

Anticancer_Screening_Workflow

References

An In-depth Technical Guide to Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Ethyl 5-(ethylsulfonyl)pyridine-2-carboxylate is a pyridine derivative of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, a proposed synthesis pathway, and an exploration of its potential biological activities based on structurally related compounds. Due to the limited publicly available data on this specific molecule, this guide leverages information from analogous structures to provide insights into its potential applications and mechanisms of action. All quantitative data from related compounds are summarized in structured tables, and detailed experimental protocols for analogous syntheses are provided.

Chemical Identity and Properties

This compound is an organic compound featuring a pyridine ring substituted with an ethylsulfonyl group at the 5-position and an ethyl carboxylate group at the 2-position.

PropertyValueReference
IUPAC Name This compound
CAS Number 1314406-40-0[1]
Molecular Formula C₁₀H₁₃NO₄S[1]
Molecular Weight 243.28 g/mol [1]
Appearance Predicted to be a solid
Solubility Expected to be soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol.
SMILES CCOC(=O)c1ccc(cc1n)S(=O)(=O)CC
InChI InChI=1S/C10H13NO4S/c1-3-15-10(12)9-6-5-8(7-11-9)16(13,14)4-2/h5-7H,3-4H2,1-2H3

Proposed Synthesis

Proposed Synthetic Workflow

Synthetic_Workflow Proposed Synthesis of this compound start Ethyl 5-chloropyridine-2-carboxylate intermediate Ethyl 5-(ethylthio)pyridine-2-carboxylate start->intermediate Nucleophilic Aromatic Substitution step1_reagent Sodium ethanethiolate (NaSEt) step1_reagent->intermediate product This compound intermediate->product Oxidation step2_reagent Oxidizing Agent (e.g., m-CPBA or Oxone®) step2_reagent->product

Caption: A proposed two-step synthesis of this compound.

Detailed Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on general procedures for similar transformations. They would require optimization for this specific synthesis.

Step 1: Synthesis of Ethyl 5-(ethylthio)pyridine-2-carboxylate (Nucleophilic Aromatic Substitution)

This step is adapted from procedures for the synthesis of similar thioether-substituted pyridines.

  • Materials:

    • Ethyl 5-chloropyridine-2-carboxylate

    • Sodium ethanethiolate

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a stirred solution of ethyl 5-chloropyridine-2-carboxylate (1.0 eq) in anhydrous DMF at 0 °C, add sodium ethanethiolate (1.2 eq) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield ethyl 5-(ethylthio)pyridine-2-carboxylate.

Step 2: Synthesis of this compound (Oxidation)

This step involves the oxidation of the intermediate thioether to the corresponding sulfone.

  • Materials:

    • Ethyl 5-(ethylthio)pyridine-2-carboxylate

    • meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone®

    • Dichloromethane (DCM)

    • Saturated aqueous sodium thiosulfate solution

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve ethyl 5-(ethylthio)pyridine-2-carboxylate (1.0 eq) in DCM at 0 °C.

    • Add m-CPBA (2.2 eq) or a solution of Oxone® (2.5 eq) in water portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the excess oxidizing agent by washing with a saturated aqueous sodium thiosulfate solution.

    • Wash the organic layer with a saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield this compound.

Potential Biological Activities and Applications

Direct biological data for this compound is not currently available in the public domain. However, the analysis of structurally related compounds provides insights into its potential therapeutic applications.

Anticancer Activity

Derivatives of pyridine carboxylates have demonstrated potential as anticancer agents. For instance, certain 2-oxo-pyridine and 1'H-spiro-pyridine derivatives have shown antiproliferative activity against various cancer cell lines.[2] Furthermore, compounds containing an ethylsulfonyl moiety, such as 5-ethylsulfonyl-indazole-3-carboxamides, have been identified as potent dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[3] These kinases are crucial in tumor angiogenesis and cell proliferation.

Quantitative Data for Related Antiproliferative Compounds [2]

Compound ClassCell LineIC₅₀ (µM)
2-oxo-pyridine/1'H-spiro-pyridine derivativesHepG-28.42 ± 0.70 to 78.17 ± 3.80
2-oxo-pyridine/1'H-spiro-pyridine derivativesCaco-27.83 ± 0.50 to 84.43 ± 4.0
3-cyanopyridine derivatives (Compound 4d)HepG-26.95 ± 0.34
3-cyanopyridine derivatives (Compound 4c)HCT-1167.15 ± 0.35

Quantitative Data for Related Kinase Inhibitors [3]

CompoundTargetIC₅₀ (nM)
8gVEGFR-224
8gEGFR28
8hVEGFR-223
8hEGFR25
Antimicrobial and Antiparasitic Activity

The pyridine scaffold is a common feature in many antimicrobial and antiparasitic drugs. Studies on pyridine-2,5-dicarboxylate esters have shown activity against Trypanosoma cruzi and Leishmania mexicana.[4]

Quantitative Data for Related Anti-Trypanosomatid Compounds [4]

CompoundOrganismStrainIC₅₀ (µM)
4aTrypanosoma cruziNINOA42.44
5aTrypanosoma cruziNINOA56.58
9bLeishmania mexicanaM379< 40
12bLeishmania mexicanaM379< 56
10cLeishmania mexicanaM379< 56

Potential Mechanism of Action: Kinase Inhibition

Based on the activity of structurally similar compounds containing the ethylsulfonyl group, a potential mechanism of action for this compound could be the inhibition of key signaling kinases involved in cancer, such as VEGFR-2 and EGFR.[3]

Kinase_Inhibition_Pathway Hypothetical Mechanism of Action: Dual VEGFR-2/EGFR Inhibition cluster_0 VEGF Signaling cluster_1 EGF Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Angiogenesis Angiogenesis (Tumor Blood Vessel Growth) VEGFR2->Angiogenesis Activates TumorGrowth Tumor Growth Angiogenesis->TumorGrowth EGF EGF EGFR EGFR EGF->EGFR Binds Proliferation Cell Proliferation & Survival EGFR->Proliferation Activates Proliferation->TumorGrowth Compound This compound (Hypothetical Inhibitor) Compound->VEGFR2 Inhibits Compound->EGFR Inhibits

Caption: A diagram illustrating the hypothetical inhibition of VEGFR-2 and EGFR signaling pathways.

Conclusion

This compound represents an under-investigated molecule with potential for drug discovery, particularly in the areas of oncology and infectious diseases. While direct experimental data is lacking, this guide provides a framework for its synthesis and potential biological activities based on robust data from structurally related compounds. Further research is warranted to validate the proposed synthetic route and to explore the therapeutic potential of this compound through in vitro and in vivo studies. The information presented here serves as a valuable resource for researchers initiating projects involving this and similar pyridine derivatives.

References

The Ascendancy of Pyridine Carboxylates: A Technical Guide to Novel Compound Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a fundamental scaffold in medicinal chemistry, continues to yield novel therapeutic candidates with remarkable potency and selectivity. When functionalized with a carboxylate group, this privileged heterocycle gains additional binding moieties that have proven crucial in targeting a diverse array of biological entities. This technical guide delves into the core aspects of discovering and developing novel pyridine carboxylate compounds, offering insights into their synthesis, biological evaluation, and mechanisms of action. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the pursuit of next-generation therapeutics.

Quantitative Analysis of Novel Pyridine Carboxylate Derivatives

The following tables summarize the biological activities of recently developed pyridine carboxylate and carboxamide derivatives against various targets. These datasets provide a comparative overview of compound potency and are essential for understanding structure-activity relationships (SAR).

Table 1: Inhibitory Activity of Pyrrolo[3,2-c]pyridine Derivatives against FMS Kinase

CompoundIC50 (nM)Reference
1e60[1]
1r30[1]
KIST101029 (Lead Compound)96[1]

Table 2: Enzymatic and Cellular Inhibitory Activity of Pyridine Carboxamides against Bruton's Tyrosine Kinase (Btk)

CompoundBtk IC50 (nM)Cellular IC50 (nM)Reference
Pyridine Carboxamide Example 1 Data not specified in abstractData not specified in abstract[2]
Pyridine Carboxamide Example 2 Data not specified in abstractData not specified in abstract[2]
Note: Specific IC50 values for individual pyridine carboxamides were not detailed in the abstract of the cited source. The paper describes them as "potent and selective inhibitors."

Table 3: Inhibitory Activity of C-3-Substituted Pyridine-2,4-Dicarboxylic Acid (2,4-PDCA) Derivatives against Human Aspartate/Asparagine-β-Hydroxylase (AspH)

CompoundAspH IC50 (µM)Reference
C-3 aminoalkyl-substituted 2,4-PDCA 18 Specific value not in abstract, described as potent[3]
C-3 aminoalkyl-substituted 2,4-PDCA 25-33 Specific values not in abstract, described as potent[3]
Note: The cited source indicates that dose-response curves were generated to determine IC50 values for these compounds, confirming their inhibitory potential.

Table 4: Anticancer Activity of Pyridinone–Quinazoline Derivatives

CompoundCell LineIC50 (µM)Reference
42aMCF-7, HeLa, HepG29-15[4]
42bMCF-7, HeLa, HepG29-15[4]
Doxorubicin (Control)MCF-7, HeLa, HepG2Comparable to 42a and 42b[4]

Experimental Protocols

The following sections provide detailed methodologies for key experiments typically involved in the discovery and evaluation of novel pyridine carboxylate compounds.

Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives

This protocol outlines a one-pot method for synthesizing chemically and biologically important 4-substituted pyridine-2,6-dicarboxylic acid derivatives.[5]

Materials:

  • Aldehydes

  • Pyruvates

  • Pyrrolidine-acetic acid catalyst

  • Ammonium acetate

  • Solvent (e.g., a suitable organic solvent)

Procedure:

  • In a single reaction vessel, combine the desired aldehyde and pyruvate with a catalytic amount of pyrrolidine-acetic acid.

  • Allow the reaction to proceed to form the dihydropyran derivative intermediate. This initial reaction can often be performed in the same pot.[5]

  • To the vessel containing the dihydropyran derivative, add ammonium acetate.

  • Heat the reaction mixture under mild conditions to facilitate the cyclization and aromatization to the desired 4-substituted pyridine-2,6-dicarboxylic acid derivative.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

  • Upon completion, purify the product using standard methods such as crystallization or column chromatography.

Enzyme Inhibition Assay: Human Aspartate/Asparagine-β-Hydroxylase (AspH)

This mass spectrometry-based assay is used to determine the inhibitory activity of compounds against AspH.[3][6]

Materials:

  • Recombinant human AspH enzyme

  • A stable thioether analog of a natural EGFD AspH substrate

  • Test compounds (novel pyridine carboxylate derivatives)

  • Assay buffer

  • Mass spectrometer

Procedure:

  • Prepare a series of dilutions of the test compounds in the assay buffer.

  • In a suitable reaction vessel (e.g., a microplate well), combine the AspH enzyme, the thioether substrate analog, and a specific concentration of the test compound.

  • Initiate the enzymatic reaction and incubate for a predetermined period at a controlled temperature.

  • Quench the reaction at various time points.

  • Analyze the reaction mixture using mass spectrometry to quantify the amount of hydroxylated substrate produced.

  • Calculate the percentage of inhibition for each compound concentration relative to a control reaction without an inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of novel compounds on cancer cell lines.[7]

Materials:

  • Cancer cell lines (e.g., PC3, A549, HCT116)[7]

  • Normal cell line (e.g., RPE1) for selectivity assessment[7]

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding the solubilization solution.

  • Measure the absorbance of the wells at a specific wavelength using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Determine the IC50 value, which represents the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing Molecular Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the development of pyridine carboxylate inhibitors.

Btk_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding PIP3 PIP3 Lyn_Syk->PIP3 Btk Bruton's Tyrosine Kinase (Btk) PIP3->Btk Recruitment & Activation PLCg2 PLCγ2 Btk->PLCg2 Phosphorylation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC NFkB NF-κB Activation Ca_PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Inhibitor Pyridine Carboxamide Inhibitor Inhibitor->Btk

Caption: Btk Signaling Pathway and Inhibition.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Lead Optimization Synthesis Synthesis of Pyridine Carboxylate Library Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification Enzyme_Assay Enzymatic Inhibition Assay (e.g., Kinase Assay) Purification->Enzyme_Assay Cell_Assay Cell-Based Potency Assay (e.g., MTT) Enzyme_Assay->Cell_Assay Selectivity Selectivity Profiling (Against Related Targets) Cell_Assay->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR ADME ADME/Tox Profiling SAR->ADME In_Vivo In Vivo Efficacy Studies ADME->In_Vivo

Caption: Drug Discovery Workflow.

The versatility of the pyridine carboxylate scaffold ensures its continued prominence in drug discovery.[8][9] The methodologies and data presented in this guide are intended to equip researchers with the foundational knowledge required to navigate the complexities of developing novel inhibitors. As our understanding of disease pathology deepens, the rational design of pyridine carboxylate derivatives, guided by empirical data and a clear understanding of their mechanism of action, will undoubtedly lead to the next generation of life-saving medicines.

References

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this guide combines known factual data with predicted spectroscopic values derived from analogous compounds. This information is intended to support research and development activities by providing a robust analytical profile.

Chemical Identity

PropertyValue
Chemical Name This compound
CAS Number 1314406-40-0
Molecular Formula C₁₀H₁₃NO₄S
Molecular Weight 243.28 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Disclaimer: The ¹H NMR, ¹³C NMR, and IR data presented below are predicted values based on the analysis of structurally similar compounds, including ethyl pyridine-2-carboxylate and other substituted pyridine derivatives. These predictions are intended to provide a reasonable approximation of the expected spectral characteristics.

Mass Spectrometry
ParameterValue
Molecular Ion (M⁺) 243.0565
Ionization Mode Electrospray (ESI) or Electron Impact (EI)

The mass spectrum is expected to show a prominent molecular ion peak at m/z 243.0565, corresponding to the exact mass of the compound. Common fragmentation patterns for ethyl esters of pyridine carboxylic acids may involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da), the entire ester group (-COOCH₂CH₃, 73 Da), or cleavage of the ethylsulfonyl group.

¹H NMR Spectroscopy

Predicted data based on analogous compounds. Solvent: CDCl₃, Frequency: 400 MHz.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.2 - 9.0d1HH-6 (Pyridine)
~8.4 - 8.2dd1HH-4 (Pyridine)
~8.1 - 7.9d1HH-3 (Pyridine)
~4.5 - 4.3q2H-OCH₂ CH₃
~3.2 - 3.0q2H-SO₂CH₂ CH₃
~1.5 - 1.3t3H-OCH₂CH₃
~1.3 - 1.1t3H-SO₂CH₂CH₃
¹³C NMR Spectroscopy

Predicted data based on analogous compounds. Solvent: CDCl₃, Frequency: 100 MHz.

Chemical Shift (δ, ppm)Assignment
~164 - 162C =O (Ester)
~155 - 153C-2 (Pyridine)
~150 - 148C-6 (Pyridine)
~140 - 138C-5 (Pyridine)
~125 - 123C-3 (Pyridine)
~122 - 120C-4 (Pyridine)
~63 - 61-OCH₂ CH₃
~55 - 53-SO₂CH₂ CH₃
~15 - 13-OCH₂CH₃
~8 - 6-SO₂CH₂CH₃
Infrared (IR) Spectroscopy

Predicted characteristic absorption bands.

Wavenumber (cm⁻¹)Functional Group Assignment
~3100 - 3000C-H stretch (aromatic)
~2980 - 2850C-H stretch (aliphatic)
~1725 - 1710C=O stretch (ester)
~1600 - 1450C=C and C=N stretch (pyridine ring)
~1350 - 1300S=O stretch (sulfonyl, asymmetric)
~1150 - 1120S=O stretch (sulfonyl, symmetric)
~1300 - 1000C-O stretch (ester)

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of a compound like this compound, based on established methods for related molecules.

Synthesis: Fischer Esterification

This protocol describes a general procedure for the synthesis of an ethyl pyridine-2-carboxylate derivative from the corresponding carboxylic acid.

Materials:

  • 5-(Ethylsulfonyl)pyridine-2-carboxylic acid

  • Anhydrous Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Suspend 5-(Ethylsulfonyl)pyridine-2-carboxylic acid (1.0 eq) in anhydrous ethanol (10-20 volumes).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.5 eq) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate to a pH of 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 20 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Spectroscopic Analysis

Sample Preparation:

  • NMR: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Mass Spectrometry: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile for ESI-MS, or use a solid probe for EI-MS.

  • IR: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid, a thin film can be prepared between two salt plates.

Visualizations

Experimental Workflow

experimental_workflow start Start: Starting Materials (5-(Ethylsulfonyl)pyridine-2-carboxylic acid, EtOH, H₂SO₄) esterification Fischer Esterification (Reflux) start->esterification workup Aqueous Workup (Neutralization & Extraction) esterification->workup purification Purification (Column Chromatography) workup->purification product Final Product: This compound purification->product analysis Spectroscopic Analysis (NMR, MS, IR) product->analysis

Caption: General experimental workflow for the synthesis and analysis.

Hypothetical Signaling Pathway Inhibition

Pyridine derivatives are known to be investigated as inhibitors of various signaling pathways implicated in diseases such as cancer.[1][2] The following diagram illustrates a hypothetical mechanism where a pyridine-based inhibitor, such as a derivative of the title compound, could potentially inhibit the VEGFR-2 and EGFR signaling pathways, which are crucial for tumor angiogenesis and proliferation.[3][4][5][6][7]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 EGF EGF EGFR EGFR EGF->EGFR PLCg PLCγ VEGFR2->PLCg PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt EGFR->PI3K_Akt Ras_Raf_MAPK Ras/Raf/MAPK Pathway EGFR->Ras_Raf_MAPK Angiogenesis Gene Transcription (Angiogenesis) PLCg->Angiogenesis Proliferation Gene Transcription (Proliferation, Survival) PI3K_Akt->Proliferation Ras_Raf_MAPK->Proliferation Inhibitor Pyridine Derivative (Hypothetical Inhibitor) Inhibitor->VEGFR2 Inhibitor->EGFR

Caption: Hypothetical inhibition of VEGFR-2 and EGFR signaling pathways.

References

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Central City, December 28, 2025 – In the intricate world of drug discovery and development, understanding the precise mechanism of action (MoA) of a novel chemical entity is paramount. This knowledge underpins the entire journey from a promising hit to a potential therapeutic, influencing efficacy, safety, and clinical success. While a specific investigation into the MoA of Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate reveals a gap in publicly available data, the principles and methodologies for such an undertaking are well-established. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the modern experimental and computational workflows employed to decode the complex biological interactions of new compounds.

Section 1: The Foundational Strategy for MoA Elucidation

The journey to deciphering a compound's MoA is a multi-faceted process that typically begins with identifying its molecular target(s) and culminates in a detailed understanding of the downstream cellular consequences. The overall strategy can be conceptualized as a phased approach, moving from broad phenotypic observations to specific molecular interactions.

A general workflow for this process is outlined below. This iterative process often requires moving back and forth between different stages as new data informs subsequent experiments.

MoA_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation & Engagement cluster_2 Phase 3: Pathway & Network Analysis phenotypic_screening Phenotypic Screening (e.g., cell viability, morphology changes) binding_assays Direct Binding Assays (SPR, ITC, CETSA) phenotypic_screening->binding_assays Hit Compound target_based_screening Target-Based Screening (e.g., kinase panel, receptor binding) target_based_screening->binding_assays Hit Compound computational_prediction Computational Prediction (e.g., docking, pharmacophore modeling) computational_prediction->target_based_screening enzyme_assays Enzymatic/Functional Assays (IC50/EC50 determination) binding_assays->enzyme_assays Validated Target target_knockdown Genetic Perturbation (siRNA, CRISPR) enzyme_assays->target_knockdown western_blot Western Blotting (Phosphorylation, protein expression) target_knockdown->western_blot Confirmed On-Target Effect transcriptomics Transcriptomics (RNA-seq, microarrays) western_blot->transcriptomics proteomics Proteomics/Metabolomics (Mass Spectrometry) transcriptomics->proteomics Pathway Elucidation

Caption: General workflow for elucidating the mechanism of action of a novel compound.

Section 2: Target Identification Methodologies

The initial and most critical step is to identify the molecular target of a novel compound. This can be approached through several complementary strategies.[1][2]

Methodology Principle Typical Assays/Techniques Advantages Limitations
Phenotypic Screening Identifies compounds that produce a desired biological effect in cells or organisms without a priori knowledge of the target.[3]High-content imaging, cell viability assays (e.g., MTT), reporter gene assays.Unbiased, discovers novel targets and pathways.Target deconvolution can be challenging and time-consuming.
Target-Based Screening Screens a compound library against a known, purified protein target or a panel of targets.[2]Biochemical assays (e.g., kinase activity), receptor binding assays.Direct, high-throughput, and the target is known from the outset.Limited to known targets, may miss polypharmacology.
Chemical Proteomics Uses the compound as a "bait" to capture its interacting proteins from a complex biological sample.[4]Affinity chromatography, photoaffinity labeling, activity-based protein profiling (ABPP).[5]Identifies direct binding partners in a native environment.Requires chemical modification of the compound, potential for non-specific binding.
Genetic Approaches Identifies genes that, when perturbed (e.g., knocked down or overexpressed), alter the cellular response to the compound.[1]RNAi/CRISPR screens, yeast three-hybrid systems.Provides strong genetic evidence for target engagement.Can be complex to perform and interpret, indirect effects are common.
Computational Methods Predicts potential targets based on the chemical structure of the compound or by docking it into known protein structures.[1]Molecular docking, pharmacophore modeling, ligand-based similarity searching.Fast, cost-effective, can prioritize experimental efforts.Predictions require experimental validation, accuracy depends on the quality of models.

Section 3: Experimental Protocols for Target Validation and Pathway Analysis

Once a putative target is identified, it must be validated. This involves confirming direct binding and demonstrating that engagement with the target leads to the observed cellular phenotype. Subsequently, the broader effects on cellular signaling pathways are investigated.

Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To quantitatively measure the binding affinity and kinetics between the compound and the purified target protein.

Methodology:

  • Immobilization: The purified target protein is covalently immobilized on the surface of a sensor chip.

  • Binding: A series of concentrations of the compound are flowed over the sensor surface. Binding is detected as a change in the refractive index at the surface, measured in response units (RU).

  • Dissociation: A buffer is flowed over the surface to measure the dissociation of the compound from the target.

  • Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a binding model. The equilibrium dissociation constant (KD) is calculated as kd/ka.

Protocol: Western Blotting for Signaling Pathway Modulation

Objective: To determine the effect of the compound on the expression levels and post-translational modifications (e.g., phosphorylation) of key proteins in a signaling pathway.[3]

Methodology:

  • Cell Treatment: Culture relevant cells and treat with various concentrations of the compound for a specified time. Include vehicle-treated and positive controls.

  • Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Electrophoresis: Separate the protein lysates by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein or its phosphorylated form.

  • Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine changes in protein levels or phosphorylation.

Section 4: Visualizing Cellular Mechanisms

Understanding how a compound's interaction with its target perturbs cellular signaling requires visualizing these complex networks.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical scenario where a novel compound inhibits a kinase, leading to downstream effects on a transcription factor and subsequent gene expression.

Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway Compound Novel Compound Kinase Target Kinase Compound->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate TranscriptionFactor Transcription Factor PhosphoSubstrate->TranscriptionFactor Inhibits Activation GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Promotes

Caption: A hypothetical signaling pathway modulated by an inhibitory compound.

Section 5: Conclusion

While direct mechanistic data for this compound is not currently available in the public domain, the framework presented here provides a robust and comprehensive guide for the elucidation of the mechanism of action for any novel chemical entity. By integrating phenotypic, target-based, and computational approaches, and by rigorously validating targets and mapping their downstream signaling pathways, researchers can build a deep and actionable understanding of a compound's biological effects. This systematic approach is fundamental to advancing new molecules through the drug discovery pipeline and ultimately, to developing new therapies.

References

Sulfonylpyridines: A Comprehensive Technical Guide to Their Therapeutic Targeting Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonylpyridines are a class of heterocyclic organic compounds characterized by a pyridine ring substituted with a sulfonyl group. In recent years, this scaffold has emerged as a versatile and tunable electrophilic warhead in the design of covalent inhibitors. Their unique reactivity, primarily through nucleophilic aromatic substitution (SNAr) with cysteine residues, has enabled the development of potent and selective modulators of challenging therapeutic targets. This technical guide provides an in-depth overview of the current understanding of sulfonylpyridine-based therapeutics, focusing on their identified targets, mechanism of action, and the experimental methodologies employed in their discovery and characterization.

Mechanism of Action: Covalent Cysteine Targeting

The therapeutic efficacy of sulfonylpyridines predominantly stems from their ability to act as tunable, cysteine-reactive electrophiles. The sulfonyl group acts as an electron-withdrawing group, activating the pyridine ring for nucleophilic attack. This allows for a covalent reaction with the thiol group of cysteine residues on target proteins. This irreversible binding can lead to enhanced potency, prolonged duration of action, and the ability to target proteins that have been challenging to drug with traditional non-covalent inhibitors.

Key Therapeutic Targets

Current research has identified several key protein targets for sulfonylpyridine-based compounds, spanning oncology, immunology, and infectious diseases.

Kelch-like ECH-associated protein 1 (KEAP1)

KEAP1 is a critical negative regulator of the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the cellular antioxidant response.[1] Under basal conditions, KEAP1 targets NRF2 for ubiquitination and subsequent proteasomal degradation.[2][3][4] Covalent modification of specific cysteine residues on KEAP1 by electrophiles, including sulfonylpyridines, disrupts this interaction. This leads to the stabilization and nuclear translocation of NRF2, which then activates the transcription of a suite of antioxidant and cytoprotective genes.[2][3][4] This mechanism makes KEAP1 an attractive target for diseases associated with oxidative stress, such as chronic inflammatory diseases and neurodegenerative disorders.

Adenosine Deaminase (ADA)

Adenosine deaminase is a key enzyme in purine metabolism, catalyzing the deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.[5] ADA plays a crucial role in regulating adenosine levels, which have immunomodulatory functions.[6] Certain 2-sulfonylpyridine derivatives have been identified as selective covalent modifiers of ADA.[7] These compounds target a cysteine residue distal to the active site, leading to allosteric inhibition of the enzyme's activity.[7] This inhibition results in the accumulation of adenosine, which can suppress T-cell proliferation, highlighting the potential of sulfonylpyridine-based ADA inhibitors in autoimmune diseases and certain cancers.[6][7]

Chlamydial Protease

Chlamydia trachomatis, an obligate intracellular bacterium, is a major cause of sexually transmitted infections.[8] Sulfonylpyridine derivatives have shown promising anti-chlamydial activity by targeting the cylindrical protease of Chlamydia.[8] This protease is essential for the bacterial life cycle, and its inhibition halts the growth of the pathogen.[9] These findings open a new avenue for the development of novel, specific anti-chlamydial agents.[8]

Quantitative Data Summary

The following tables summarize the quantitative data for representative sulfonylpyridine compounds against their respective targets.

Compound IDTargetAssay TypeValueReference
Compound 1 KEAP1ARE-LUC Reporter AssayEC50 = 732 nMNot explicitly cited
Compound 21 Adenosine Deaminase (ADA)In situ competitive isoTOP-ABPPR value ~0.1Not explicitly cited
Compound 22 Chlamydial ProteaseAnti-Chlamydial Activity>50% inhibition at 50 µg/mL[8][9]

Note: The specific compound IDs are as referenced in the primary literature.

Experimental Protocols

This section details the key experimental methodologies used to identify and characterize the therapeutic targets of sulfonylpyridines.

ARE-Luciferase Reporter Assay for KEAP1 Target Engagement

This cell-based assay is used to quantify the activation of the NRF2 pathway, an indirect measure of KEAP1 engagement.

  • Cell Line: IMR32 neuroblastoma cells stably expressing an Antioxidant Response Element (ARE)-driven luciferase reporter construct (ARE-LUC).

  • Procedure:

    • Seed ARE-LUC IMR32 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the sulfonylpyridine compound for 16-24 hours.

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

    • In parallel, assess cell viability using a complementary assay (e.g., CellTiter-Glo).

    • Normalize the luciferase signal to cell viability and plot the data to determine the EC50 value, which represents the concentration of the compound that produces 50% of the maximal response.

Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) for ADA Target Identification

This chemoproteomic technique is employed to identify the protein targets of covalent inhibitors in a native biological system.

  • Cell Line: Ramos cells (a human B-lymphocyte cell line).

  • Procedure:

    • Treat Ramos cells in situ with the sulfonylpyridine inhibitor at a specific concentration for a designated time.

    • Lyse the cells and treat the proteome with a cysteine-reactive probe (e.g., iodoacetamide-alkyne).

    • Perform a click chemistry reaction to attach a TEV-cleavable biotin tag to the alkyne-modified proteins.

    • Enrich the biotinylated proteins using streptavidin beads.

    • On-bead digest the enriched proteins with trypsin.

    • Elute the probe-modified peptides by TEV protease cleavage.

    • Analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the cysteine-labeled peptides.

    • The ratio of the probe-labeled peptide in the treated versus a control sample (R value) indicates the degree of target engagement by the covalent inhibitor.

Anti-Chlamydial Activity Assay

This assay evaluates the efficacy of sulfonylpyridine compounds in inhibiting the growth of Chlamydia trachomatis in a host cell culture system.

  • Host Cell Line: HeLa or McCoy cells.

  • Bacterial Strain: Chlamydia trachomatis (e.g., serovar L2).

  • Procedure:

    • Seed host cells in a 96-well plate and grow to confluence.

    • Infect the host cell monolayer with C. trachomatis elementary bodies (EBs).

    • After an initial infection period (e.g., 2 hours), replace the inoculum with fresh medium containing various concentrations of the sulfonylpyridine compound.

    • Incubate the infected cells for 48-72 hours to allow for the formation of chlamydial inclusions.

    • Fix the cells and stain for chlamydial inclusions using an anti-Chlamydia antibody followed by a fluorescently labeled secondary antibody.

    • Visualize and quantify the number and size of inclusions using fluorescence microscopy.

    • Determine the minimal inhibitory concentration (MIC) as the lowest compound concentration that prevents the formation of visible inclusions.

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

KEAP1_NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 NRF2 NRF2 KEAP1->NRF2 Binds & Sequesters CUL3 CUL3-E3 Ligase KEAP1->CUL3 Recruits NRF2->KEAP1 Proteasome Proteasome NRF2->Proteasome Degradation NRF2_n NRF2 NRF2->NRF2_n Translocation CUL3->NRF2 Ubiquitinates Sulfonylpyridine Sulfonylpyridine Sulfonylpyridine->KEAP1 Covalently Modifies (Inhibits) ARE ARE (Antioxidant Response Element) NRF2_n->ARE Binds Genes Cytoprotective Genes ARE->Genes Activates Transcription

Caption: The KEAP1-NRF2 signaling pathway and its modulation by sulfonylpyridines.

ADA_Inhibition ADA Adenosine Deaminase (ADA) ADA->ADA Inosine Inosine ADA->Inosine Catalyzes Adenosine Adenosine Adenosine->ADA Substrate Sulfonylpyridine Sulfonylpyridine Cysteine Sulfonylpyridine->Cysteine Covalently Binds Cysteine->ADA

Caption: Allosteric inhibition of Adenosine Deaminase (ADA) by sulfonylpyridines.

Proteomics_Workflow A 1. Treat Cells with Sulfonylpyridine B 2. Lyse Cells & Add Cysteine Probe (Alkyne) A->B C 3. Click Chemistry with Biotin-Azide B->C D 4. Streptavidin Enrichment of Labeled Proteins C->D E 5. On-Bead Trypsin Digestion D->E F 6. Peptide Elution E->F G 7. LC-MS/MS Analysis F->G H 8. Target Identification & Quantification G->H

References

Methodological & Application

Synthesis of Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate, a key intermediate in pharmaceutical research and development. The protocol herein outlines a robust two-step synthetic pathway, commencing with the preparation of an ethylthiopyridine precursor followed by its oxidation to the target sulfone.

Introduction

This compound is a valuable building block in medicinal chemistry, often incorporated into novel therapeutic agents. The presence of the ethylsulfonyl group on the pyridine ring can significantly influence the physicochemical properties of a molecule, such as its polarity, solubility, and ability to form hydrogen bonds, thereby modulating its pharmacokinetic and pharmacodynamic profile. This protocol details a reliable and reproducible method for the laboratory-scale synthesis of this important compound.

Overall Reaction Scheme

The synthesis of this compound is achieved through a two-step process:

  • Step 1: Synthesis of Ethyl 5-(Ethylthio)pyridine-2-carboxylate via a nucleophilic aromatic substitution reaction between Ethyl 5-bromopyridine-2-carboxylate and sodium ethanethiolate.

  • Step 2: Oxidation of Ethyl 5-(Ethylthio)pyridine-2-carboxylate to the corresponding sulfone using meta-chloroperoxybenzoic acid (m-CPBA).

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reagents and Reaction Conditions for the Synthesis of Ethyl 5-(Ethylthio)pyridine-2-carboxylate

ReagentMolecular Weight ( g/mol )MolesMolar RatioAmount
Ethyl 5-bromopyridine-2-carboxylate230.061.0 equiv.1.0(e.g., 5.00 g)
Sodium Ethanethiolate84.121.2 equiv.1.2(e.g., 2.19 g)
N,N-Dimethylformamide (DMF)---(e.g., 50 mL)
Reaction Temperature ---80 °C
Reaction Time ---4-6 hours
Expected Yield ---85-95%

Table 2: Reagents and Reaction Conditions for the Oxidation to this compound

ReagentMolecular Weight ( g/mol )MolesMolar RatioAmount
Ethyl 5-(ethylthio)pyridine-2-carboxylate211.281.0 equiv.1.0(based on previous step)
meta-Chloroperoxybenzoic acid (m-CPBA, 77%)172.57 (pure)2.2 equiv.2.2(adjust for purity)
Dichloromethane (DCM)---(e.g., 100 mL)
Reaction Temperature ---0 °C to room temp.
Reaction Time ---2-4 hours
Expected Yield ---80-90%

Experimental Protocols

Step 1: Synthesis of Ethyl 5-(Ethylthio)pyridine-2-carboxylate

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 5-bromopyridine-2-carboxylate (1.0 equiv.) and N,N-Dimethylformamide (DMF).

  • Addition of Reagent: Add sodium ethanethiolate (1.2 equiv.) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure Ethyl 5-(ethylthio)pyridine-2-carboxylate.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve Ethyl 5-(ethylthio)pyridine-2-carboxylate (1.0 equiv.) in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Addition of Oxidant: To the stirred solution, add meta-chloroperoxybenzoic acid (m-CPBA, 2.2 equiv., corrected for purity) portion-wise, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Mandatory Visualization

Synthesis_Workflow Start Ethyl 5-bromopyridine-2-carboxylate Step1 Step 1: Nucleophilic Aromatic Substitution Start->Step1 Reagent1 Sodium Ethanethiolate (NaSEt) Reagent1->Step1 Intermediate Ethyl 5-(ethylthio)pyridine-2-carboxylate Step1->Intermediate DMF, 80°C Step2 Step 2: Oxidation Intermediate->Step2 Reagent2 m-CPBA (2.2 equiv.) Reagent2->Step2 Product This compound Step2->Product DCM, 0°C to RT

Caption: A flowchart illustrating the two-step synthesis of this compound.

Application Note: NMR Analysis of Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) analysis of Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate, a key intermediate in pharmaceutical synthesis. This application note outlines the necessary steps for sample preparation, data acquisition, and spectral interpretation of both proton (¹H) and carbon-13 (¹³C) NMR. The provided spectral data is predicted based on established principles of NMR spectroscopy and analysis of structurally related compounds.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structural elucidation is crucial for quality control, reaction monitoring, and characterization of final products. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of this compound in solution. This note provides a standard operating procedure for obtaining and interpreting high-quality ¹H and ¹³C NMR spectra.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on the analysis of substituent effects on the pyridine ring, and typical chemical shifts for ethyl ester and ethylsulfonyl functional groups.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-38.30 - 8.40d~2.21H
H-48.50 - 8.60dd~8.5, 2.21H
H-69.20 - 9.30d~8.51H
-OCH₂CH₃4.40 - 4.50q~7.12H
-SO₂CH₂CH₃3.20 - 3.30q~7.42H
-OCH₂CH₃1.35 - 1.45t~7.13H
-SO₂CH₂CH₃1.25 - 1.35t~7.43H

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Carbon AtomChemical Shift (δ, ppm)
C-2164.5 - 165.5
C-3122.0 - 123.0
C-4138.0 - 139.0
C-5139.5 - 140.5
C-6152.0 - 153.0
-C=O164.5 - 165.5
-OCH₂CH₃62.0 - 63.0
-SO₂CH₂CH₃55.0 - 56.0
-OCH₂CH₃14.0 - 15.0
-SO₂CH₂CH₃7.0 - 8.0

Experimental Protocols

Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃).

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.

  • Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition
  • Instrument Setup: The NMR spectra should be acquired on a 400 MHz (or higher) spectrometer.

  • Tuning and Shimming: Tune the probe for the appropriate nucleus (¹H or ¹³C) and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 8-16 scans.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Number of Scans: 1024-4096 scans (or more, depending on sample concentration).

    • Relaxation Delay: 2-5 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: 0 to 200 ppm.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform. Phase and baseline correct the resulting spectrum.

Mandatory Visualizations

molecular_structure Molecular Structure of this compound C1 C1(H) C2 C2(H) C1->C2 C3 C3(H) C2->C3 S S(=O)2 C2->S N N C3->N C4 C4 N->C4 C5 C5 C4->C5 C6 C6(=O)O C4->C6 C5->C1 O1 O C6->O1 C7 CH2 C8 CH3 C7->C8 O1->C7 C9 CH2 S->C9 C10 CH3 C9->C10

Caption: Molecular structure with atom numbering for NMR assignments.

NMR_Workflow NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup transfer->setup acquire_H1 Acquire 1H Spectrum setup->acquire_H1 acquire_C13 Acquire 13C Spectrum setup->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase_baseline Phase and Baseline Correction ft->phase_baseline assign Assign Signals phase_baseline->assign interpret Structural Interpretation assign->interpret report Generate Report interpret->report

Caption: Workflow for NMR analysis from sample preparation to reporting.

Application Notes and Protocols for Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-(ethylsulfonyl)pyridine-2-carboxylate is a pyridine derivative with potential applications in medicinal chemistry. The pyridine scaffold is a well-established pharmacophore present in numerous approved drugs. The ethylsulfonyl and ethyl carboxylate substitutions on the pyridine ring offer opportunities for diverse chemical modifications and interactions with biological targets. While direct research on the medicinal applications of this compound is limited, its structural analogues have shown significant activity, particularly as kinase inhibitors in cancer therapy and as insecticides. This document provides an overview of its potential applications based on related compounds, along with detailed experimental protocols for its synthesis and biological evaluation.

Chemical Information
PropertyValue
Chemical Name This compound
CAS Number 1314406-40-0
Molecular Formula C10H13NO4S
Molecular Weight 243.28 g/mol
Chemical Structure (Image of the chemical structure)

Potential Medicinal Chemistry Applications

Based on the biological activities of structurally related compounds, this compound holds potential in the following areas:

Anticancer Activity via Kinase Inhibition

Structurally similar compounds, such as 5-ethylsulfonyl-indazole-3-carboxamides, have been identified as potent dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). These receptor tyrosine kinases are critical in cancer cell proliferation, survival, and angiogenesis. The ethylsulfonylpyridine moiety could potentially mimic the interactions of these inhibitors within the ATP-binding pocket of kinases.

Postulated Signaling Pathway

EGFR_VEGFR_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK VEGFR2 VEGFR-2 VEGFR2->PI3K_Akt VEGFR2->RAS_MAPK EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis RAS_MAPK->Proliferation RAS_MAPK->Angiogenesis Inhibitor Ethyl 5-(Ethylsulfonyl) pyridine-2-carboxylate (Postulated) Inhibitor->EGFR Inhibition Inhibitor->VEGFR2 Inhibition

Caption: Postulated inhibition of EGFR and VEGFR-2 signaling pathways.

Insecticidal Activity

Ethylsulfonylpyridines are a known class of insecticides. While the exact mechanism of action for this specific compound is not detailed in the provided search results, related compounds act on insect nervous system targets. For instance, some pyridine derivatives act as competitive antagonists of insect GABA receptors.

Experimental Protocols

Synthesis of this compound

This protocol is a general representation based on common synthetic routes for similar pyridine carboxylates.

Workflow for Synthesis

synthesis_workflow start Starting Material: 5-chloropyridine-2-carboxylic acid step1 Esterification with Ethanol (e.g., Fischer Esterification) start->step1 intermediate1 Intermediate: Ethyl 5-chloropyridine-2-carboxylate step1->intermediate1 step2 Nucleophilic Substitution with Sodium Ethanethiolate intermediate1->step2 intermediate2 Intermediate: Ethyl 5-(ethylthio)pyridine-2-carboxylate step2->intermediate2 step3 Oxidation (e.g., with m-CPBA or Oxone®) intermediate2->step3 product Final Product: This compound step3->product purification Purification (e.g., Column Chromatography) product->purification

Caption: General synthetic workflow for this compound.

Materials:

  • 5-chloropyridine-2-carboxylic acid

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Sodium ethanethiolate

  • m-Chloroperoxybenzoic acid (m-CPBA) or Oxone®

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Esterification: To a solution of 5-chloropyridine-2-carboxylic acid in ethanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 12-16 hours. After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 5-chloropyridine-2-carboxylate.

  • Thioether Formation: Dissolve ethyl 5-chloropyridine-2-carboxylate in a suitable aprotic polar solvent like DMF or DMSO. Add sodium ethanethiolate and stir the reaction at room temperature or gentle heat until the starting material is consumed (monitored by TLC). Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Oxidation: Dissolve the resulting ethyl 5-(ethylthio)pyridine-2-carboxylate in dichloromethane. Add m-CPBA (approximately 2.2 equivalents) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until the oxidation is complete (monitored by TLC). Quench the reaction with a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

In Vitro Kinase Inhibition Assay (Hypothetical for EGFR/VEGFR-2)

This protocol is adapted from assays used for similar kinase inhibitors.

Materials:

  • Recombinant human EGFR and VEGFR-2 kinase domains

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 384-well plate, add the test compound dilutions, the peptide substrate, and the respective kinase (EGFR or VEGFR-2).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Quantitative Data for Structurally Related Kinase Inhibitors

The following table presents data for a structurally related 5-ethylsulfonyl-indazole-3-carboxamide (Compound 8h from a known study) to provide a reference for potential efficacy.

Compound IDTarget KinaseCell LineIC50 (nM)
Compound 8h VEGFR-2-Data not specified in abstract
Compound 8h EGFR-Data not specified in abstract
Compound 8h (Antiproliferative)HCT-11623
Compound 8h (Antiproliferative)MCF-725
Insecticidal Activity Assay (Contact Toxicity)

This is a general protocol for assessing contact insecticidal activity.

Materials:

  • Test insects (e.g., aphids, fruit flies)

  • This compound

  • Acetone (or another suitable solvent)

  • Surfactant (e.g., Triton X-100)

  • Petri dishes

  • Filter paper

  • Micro-applicator

Procedure:

  • Prepare serial dilutions of the test compound in acetone containing a small amount of surfactant.

  • Apply a specific volume (e.g., 1 µL) of each dilution to the dorsal thorax of each insect using a micro-applicator.

  • Place the treated insects in a petri dish with a food source and a moist filter paper.

  • Maintain the insects under controlled conditions (e.g., 25°C, 16:8 light:dark cycle).

  • Assess mortality at 24, 48, and 72 hours post-treatment.

  • Calculate the LC50 (lethal concentration for 50% of the population) using probit analysis.

Conclusion

This compound is a compound of interest in medicinal chemistry due to its structural features shared with known bioactive molecules. The provided application notes and protocols, based on data from analogous compounds, offer a framework for researchers to explore its potential as an anticancer agent targeting kinase signaling pathways or as a novel insecticide. Further empirical studies are necessary to fully elucidate its biological activities and mechanism of action.

Application Notes and Protocols: Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-(ethylsulfonyl)pyridine-2-carboxylate is a substituted pyridine derivative with potential applications as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring an electron-withdrawing ethylsulfonyl group and a reactive carboxylate moiety on the pyridine ring, offers multiple sites for chemical modification. This document aims to provide an overview of its potential synthetic utility, though it is important to note that specific applications and detailed experimental protocols for this exact compound are not extensively documented in publicly available scientific literature. The information presented herein is based on general principles of organic chemistry and data available for structurally related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is provided in the table below.

PropertyValue
CAS Number 1314406-40-0
Molecular Formula C₁₀H₁₃NO₄S
Molecular Weight 243.28 g/mol
Physical Appearance Not available
Melting Point Not available
Boiling Point Not available
Density Not available

Potential Applications in Organic Synthesis

Based on the functional groups present in this compound, several potential applications in organic synthesis can be postulated. The pyridine core is a common scaffold in many biologically active molecules. The ethylsulfonyl group at the 5-position and the ethyl ester at the 2-position provide handles for a variety of chemical transformations.

1. Modification of the Ester Group:

The ethyl ester at the 2-position can undergo standard ester manipulations, such as:

  • Hydrolysis: Conversion to the corresponding carboxylic acid, 5-(ethylsulfonyl)picolinic acid, which can then be coupled with amines to form amides or subjected to other carboxylic acid-specific reactions.

  • Transesterification: Reaction with other alcohols to generate different ester derivatives.

  • Reduction: Conversion to the corresponding primary alcohol, (5-(ethylsulfonyl)pyridin-2-yl)methanol.

  • Grignard Reaction: Reaction with organometallic reagents to form tertiary alcohols.

2. Nucleophilic Aromatic Substitution:

While the pyridine ring is generally electron-deficient, the presence of the strongly electron-withdrawing ethylsulfonyl group can activate the ring towards nucleophilic aromatic substitution (SNAr) reactions, particularly at positions ortho and para to the sulfonyl group. However, the steric hindrance from the adjacent ester group might influence the regioselectivity of such reactions.

3. Cross-Coupling Reactions:

Should a leaving group (e.g., a halogen) be introduced onto the pyridine ring, the molecule could participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to form carbon-carbon or carbon-heteroatom bonds, allowing for the synthesis of more complex molecular architectures.

4. Synthesis of Heterocyclic Scaffolds:

The bifunctional nature of this molecule makes it a potential precursor for the synthesis of fused heterocyclic systems. For example, the carboxylic acid derivative could be used in condensation reactions with appropriately substituted ortho-diamines to form benzimidazole derivatives.

Postulated Synthetic Pathways

The following diagram illustrates a logical workflow for the potential utilization of this compound as a synthetic intermediate.

G Potential Synthetic Transformations A This compound B Hydrolysis A->B F Reduction A->F H Transesterification A->H C 5-(Ethylsulfonyl)picolinic Acid B->C D Amide Coupling C->D E Amide Derivatives D->E G (5-(Ethylsulfonyl)pyridin-2-yl)methanol F->G I Other Ester Derivatives H->I

Caption: Potential synthetic transformations of the title compound.

Experimental Protocols

Due to the lack of specific published experimental data for this compound, the following protocols are generalized procedures based on well-established organic chemistry transformations for analogous substrates. These are hypothetical protocols and would require optimization for the specific substrate.

Protocol 1: Hydrolysis of this compound to 5-(Ethylsulfonyl)picolinic Acid

Objective: To convert the ethyl ester to a carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 - 2.0 eq) or NaOH (1.5 - 2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and wash with EtOAc to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • A precipitate of 5-(Ethylsulfonyl)picolinic acid may form. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If a precipitate does not form, extract the aqueous layer with EtOAc (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography if necessary.

Expected Outcome: 5-(Ethylsulfonyl)picolinic acid as a solid.

Protocol 2: Amide Coupling of 5-(Ethylsulfonyl)picolinic Acid with a Primary Amine

Objective: To form an amide bond between the carboxylic acid and an amine.

Materials:

  • 5-(Ethylsulfonyl)picolinic acid (from Protocol 1)

  • A primary amine (e.g., benzylamine)

  • N,N-Dimethylformamide (DMF), anhydrous

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-(Ethylsulfonyl)picolinic acid (1.0 eq) in anhydrous DMF.

  • Add the primary amine (1.1 eq) to the solution.

  • Add HATU or HBTU (1.2 eq) to the reaction mixture.

  • Add DIPEA (2.0 - 3.0 eq) dropwise to the stirring solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with EtOAc (3 x volumes).

  • Combine the organic layers and wash successively with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography on silica gel.

Expected Outcome: The corresponding N-substituted-5-(ethylsulfonyl)picolinamide.

Summary of Potential Reaction Yields (Hypothetical)

The following table provides hypothetical yields for the reactions described above, based on typical outcomes for similar transformations on related pyridine carboxylates. These values are for illustrative purposes only and would need to be determined experimentally.

ReactionProductTypical Yield Range (%)
Ester Hydrolysis5-(Ethylsulfonyl)picolinic Acid80 - 95
Amide CouplingN-Benzyl-5-(ethylsulfonyl)picolinamide70 - 90

Conclusion

Application Notes and Protocols: Biological Assays for Sulfonylpyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfonylpyridine compounds are an emerging class of molecules with significant potential in chemical biology and drug discovery. A key feature of many sulfonylpyridines is their ability to act as tunable, cysteine-reactive electrophiles.[1][2] They typically react with biological thiols, such as the side chains of cysteine residues in proteins, through a nucleophilic aromatic substitution (SNAr) mechanism.[1][3] This covalent interaction can lead to potent and selective modulation of protein function, making them valuable as chemical probes and therapeutic candidates.[2][3] These application notes provide detailed protocols for key biochemical and cell-based assays used to characterize the activity of sulfonylpyridine compounds, focusing on their interaction with pathways like KEAP1-NRF2 and Bruton's Tyrosine Kinase (BTK).

Key Signaling Pathways and Mechanisms of Action

Sulfonylpyridines have been shown to modulate several important signaling pathways, primarily through the covalent modification of key cysteine residues.

KEAP1-NRF2 Pathway Activation

The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a critical regulator of cellular defense against oxidative stress.[1] Under normal conditions, KEAP1 targets NRF2 for ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, including certain sulfonylpyridines, can covalently modify reactive cysteines on KEAP1.[1][3] This modification inhibits KEAP1's ability to target NRF2, leading to NRF2 stabilization, nuclear translocation, and the activation of Antioxidant Response Element (ARE)-dependent gene expression.[1][3]

KEAP1_NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SP Sulfonylpyridine KEAP1 KEAP1 SP->KEAP1 SP->KEAP1 NRF2 NRF2 SP->NRF2 Inhibition KEAP1->NRF2 Binds Ub Ubiquitin NRF2->Ub NRF2_n NRF2 NRF2->NRF2_n Translocation Proteasome Proteasome Degradation Ub->Proteasome ARE ARE NRF2_n->ARE Binds to Genes Antioxidant Gene Expression ARE->Genes Activates Transcription BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates SP Sulfonylpyridine Compound SP->BTK Covalent Inhibition (at Cys481) PIP2 PIP2 PLCg2->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca NFkB NF-κB Activation DAG->NFkB Ca->NFkB Proliferation B-Cell Survival & Proliferation NFkB->Proliferation Promotes Experimental_Workflow cluster_workflow General Cell-Based Assay Workflow A 1. Cell Seeding (e.g., 96-well plate) B 2. Compound Addition (Dose-response series) A->B C 3. Incubation (Specified time, e.g., 24h) B->C D 4. Assay-Specific Step (e.g., Cell Lysis, Reagent Addition) C->D E 5. Signal Detection (Luminescence, Fluorescence, Absorbance) D->E F 6. Data Analysis (Normalization, Curve Fitting, IC50/EC50) E->F

References

Application Notes and Protocols for High-Throughput Screening of Pyridine Carboxylate Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of pyridine carboxylate libraries to identify and characterize potential drug candidates. Pyridine carboxylate derivatives are a versatile class of compounds with demonstrated inhibitory activity against various key enzyme families implicated in a wide range of diseases, including cancer, inflammation, and infectious diseases.[1][2][3]

Introduction

High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid testing of large chemical libraries to identify "hits" that modulate a specific biological target.[4][5][6] Pyridine carboxylic acid and its isomers have historically led to the development of numerous drugs for conditions such as cancer, diabetes, and tuberculosis.[2] This document outlines detailed protocols for biochemical and cell-based HTS assays targeting kinases, aspartate/asparagine-β-hydroxylase (AspH), and indoleamine 2,3-dioxygenase 1 (IDO1), enzymes against which pyridine carboxylate derivatives have shown inhibitory potential.[1][7][8][9]

General High-Throughput Screening Workflow

The typical workflow for an HTS campaign involves several key stages, from initial assay development to hit validation and characterization. This process is designed to efficiently sift through large compound libraries to identify promising lead candidates.[4][10][11]

HTS_Workflow Assay_Development Assay Development & Optimization Primary_Screen Primary Screen (Single Concentration) Assay_Development->Primary_Screen Validated Assay Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Screen->Hit_Confirmation Initial Hits Secondary_Assays Secondary & Orthogonal Assays Hit_Confirmation->Secondary_Assays Confirmed Hits SAR_Analysis Structure-Activity Relationship (SAR) Secondary_Assays->SAR_Analysis Validated Hits Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead Series IDO1_Pathway cluster_TME Tumor Microenvironment cluster_TCell T-Cell Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Metabolized by GCN2 GCN2 Activation mTOR mTOR Inhibition Kynurenine Kynurenine IDO1->Kynurenine Produces AhR AhR Activation Kynurenine->AhR Activates TCell_Inhibition T-Cell Anfrey, Apoptosis, Treg Differentiation GCN2->TCell_Inhibition mTOR->TCell_Inhibition AhR->TCell_Inhibition Pyridine_Carboxylate Pyridine Carboxylate Inhibitor Pyridine_Carboxylate->IDO1 Inhibits JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Regulates Pyridine_Carboxylate Pyridine Carboxylate JAK Inhibitor Pyridine_Carboxylate->JAK Inhibits

References

Application Notes and Protocols: Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate is a research chemical belonging to the class of substituted pyridine carboxylates. The pyridine scaffold is a prominent feature in numerous biologically active compounds and approved drugs, owing to its ability to engage in various biological interactions. The presence of an ethylsulfonyl group at the 5-position and an ethyl carboxylate at the 2-position suggests its potential as a versatile building block in medicinal chemistry and drug discovery. The electron-withdrawing nature of the sulfonyl group can influence the electronic properties of the pyridine ring, potentially modulating its interaction with biological targets.

These application notes provide an overview of the potential research applications and exemplary experimental protocols for this compound, based on the activities of structurally related compounds.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 1314406-40-0
Molecular Formula C₁₀H₁₃NO₄S
Molecular Weight 243.28 g/mol
Appearance White to off-white solid (predicted)
Solubility Soluble in organic solvents such as DMSO, DMF, and alcohols (predicted)
InChI Key SIHIRPBCEHQTAU-UHFFFAOYSA-N

Potential Research Applications

While specific biological activities for this compound have not been extensively reported, the chemical structure suggests several avenues for investigation based on the known activities of related pyridine and sulfonyl-containing compounds.

  • Anticancer Research: Pyridine derivatives have been investigated as inhibitors of various kinases and other enzymes involved in cancer cell proliferation.[1][2] For instance, some pyridine-based compounds act as inhibitors of phosphodiesterases (PDEs), which are implicated in tumor growth.[3] The sulfonyl group is also a common moiety in anticancer agents.

  • Antimicrobial Research: The sulfonamide group is a well-known pharmacophore in antibacterial drugs.[4] Heterocyclic sulfonamides, including those with a pyridine core, have shown promise as antimicrobial agents.

  • Cardiovascular Research: Derivatives of nicotinic acid (pyridine-3-carboxylic acid) are known to have significant effects on lipid metabolism and cardiovascular health.[5][6][7] Although the subject compound is a pyridine-2-carboxylate, exploring its effects on related pathways could be a viable research direction.

  • Agrochemical Research: Substituted pyridine carboxylates are used as intermediates in the synthesis of herbicides and pesticides.

Experimental Protocols

The following are generalized protocols that can be adapted for the study of this compound.

Protocol 1: General Synthesis of this compound

This protocol is a plausible synthetic route based on common organic chemistry reactions for the preparation of similar compounds.

Materials:

  • Ethyl 5-chloropyridine-2-carboxylate

  • Sodium ethanesulfinate

  • Copper(I) iodide (CuI)

  • L-proline

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of ethyl 5-chloropyridine-2-carboxylate (1.0 eq) in DMSO, add sodium ethanesulfinate (1.5 eq), CuI (0.1 eq), L-proline (0.2 eq), and NaOH (2.0 eq).

  • Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

G start Ethyl 5-chloropyridine- 2-carboxylate reaction Heating (100-120 °C) start->reaction Add reagents Sodium ethanesulfinate, CuI, L-proline, NaOH, DMSO reagents->reaction Add workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Ethyl 5-(Ethylsulfonyl) pyridine-2-carboxylate purification->product

Caption: General workflow for the synthesis of the target compound.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to assess the potential anticancer activity of a compound by measuring its effect on cell viability.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate add_compound Add Compound to Cells seed_cells->add_compound prepare_compound Prepare Serial Dilutions of Compound prepare_compound->add_compound incubate_treatment Incubate for 48-72h add_compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Experimental workflow for an in vitro cytotoxicity assay.

Hypothetical Signaling Pathway

Based on the activities of related pyridine derivatives that function as kinase inhibitors, a potential mechanism of action for this compound could involve the inhibition of a signaling pathway crucial for cell proliferation, such as the PI3K/AKT/mTOR pathway.[8]

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Ethyl 5-(Ethylsulfonyl) pyridine-2-carboxylate (Hypothetical Target) Inhibitor->PI3K Inhibition

Caption: A hypothetical PI3K/AKT/mTOR signaling pathway.

Safety Information

The toxicological properties of this compound have not been fully investigated. Standard laboratory safety precautions should be taken when handling this chemical. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For more detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Application Notes and Protocols for the Functionalization of Pyridine-2-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the functionalization of pyridine-2-carboxylates, a key structural motif in medicinal chemistry and materials science. The following sections outline established methods for the derivatization of this important heterocyclic scaffold, with a focus on practical experimental procedures and the scope of achievable transformations.

Palladium-Catalyzed Decarboxylative Arylation of Pyridine-2-carboxylic Acid

This protocol describes a robust method for the synthesis of 2-arylpyridines through a palladium-catalyzed decarboxylative cross-coupling reaction between pyridine-2-carboxylic acid (picolinic acid) and various aryl halides. This transformation is a powerful tool for creating C(sp²)-C(sp²) bonds.

Experimental Protocol

Materials:

  • Pyridine-2-carboxylic acid

  • Aryl halide (bromide or iodide)

  • Palladium(II) iodide (PdI₂)

  • Copper(I) oxide (Cu₂O)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Nitrogen gas (N₂)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • To an oven-dried Schlenk flask under a nitrogen atmosphere, add pyridine-2-carboxylic acid (1.0 mmol), the aryl halide (1.2 mmol), copper(I) oxide (0.1 mmol, 10 mol%), palladium(II) iodide (0.05 mmol, 5 mol%), triphenylphosphine (0.15 mmol, 15 mol%), and potassium carbonate (2.0 mmol).

  • Add anhydrous N,N-dimethylformamide (5 mL) to the flask.

  • Stir the reaction mixture at 50°C for 10 minutes to ensure homogenization.

  • Increase the temperature to 190°C and maintain vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-arylpyridine.

Data Presentation

Table 1: Substrate Scope for the Palladium-Catalyzed Decarboxylative Arylation of Pyridine-2-carboxylic Acid with Various Aryl Halides. [1]

EntryAryl HalideProductYield (%)
14-Bromotoluene2-(p-tolyl)pyridine85
24-Bromoanisole2-(4-methoxyphenyl)pyridine82
34-Bromobenzonitrile4-(pyridin-2-yl)benzonitrile75
41-Bromo-4-(trifluoromethyl)benzene2-(4-(trifluoromethyl)phenyl)pyridine78
51-Bromo-3,5-dimethylbenzene2-(3,5-dimethylphenyl)pyridine88
62-Bromonaphthalene2-(naphthalen-2-yl)pyridine72
73-Bromopyridine2,3'-bipyridine65
84-Iodotoluene2-(p-tolyl)pyridine88

Yields are for isolated products.

Reaction Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Combine Reactants: - Pyridine-2-carboxylic acid - Aryl halide - PdI₂, Cu₂O, PPh₃, K₂CO₃ solvent Add Anhydrous DMF start->solvent preheat Stir at 50°C for 10 min solvent->preheat react Heat at 190°C for 12-24h preheat->react monitor Monitor by TLC/LC-MS react->monitor cool Cool to Room Temperature monitor->cool extract Dilute with EtOAc and Water, Extract Organic Layer cool->extract wash Wash with Brine, Dry, and Filter extract->wash concentrate Concentrate under Reduced Pressure wash->concentrate purify Column Chromatography concentrate->purify product 2-Arylpyridine Product purify->product

Caption: Workflow for Palladium-Catalyzed Decarboxylative Arylation.

Photocatalytic Decarboxylative Alkylation of Pyridine-2-carboxylic Acid (Minisci-Type Reaction)

This protocol outlines a visible-light-mediated Minisci-type reaction for the C4-selective alkylation of pyridine derivatives using carboxylic acids as alkyl sources. This method offers a mild and oxidant-free approach to C(sp²)-C(sp³) bond formation.

Experimental Protocol

Materials:

  • Pyridine-2-carboxylate derivative (e.g., methyl picolinate)

  • Aliphatic carboxylic acid

  • Photocatalyst (e.g., an iridium or organic dye-based catalyst)

  • Base (e.g., a non-nucleophilic organic base)

  • Anhydrous solvent (e.g., acetonitrile or dimethyl sulfoxide)

  • Blue LED light source

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

Procedure:

  • In a Schlenk tube, combine the pyridine-2-carboxylate (0.5 mmol), the aliphatic carboxylic acid (1.0 mmol), and the photocatalyst (1-2 mol%).

  • Add the anhydrous solvent (2.5 mL) and the base (1.0 mmol).

  • Degas the reaction mixture by three freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon) for 15 minutes.

  • Seal the tube and place it in front of a blue LED light source, ensuring efficient irradiation.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the C4-alkylated pyridine-2-carboxylate.

Data Presentation

Table 2: Substrate Scope for Photocatalytic Decarboxylative C4-Alkylation of a Pyridine Substrate. [2]

EntryCarboxylic AcidProductYield (%)
1Cyclohexanecarboxylic acid4-Cyclohexylpicolinate derivative85
2Adamantane-1-carboxylic acid4-(Adamantan-1-yl)picolinate derivative92
3Pivalic acid4-(tert-Butyl)picolinate derivative78
43-Phenylpropanoic acid4-Phenethylpicolinate derivative65
5Valeric acid4-Butylpicolinate derivative71

Yields are for isolated products using a model pyridine substrate.

Signaling Pathway

G PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Visible Light (hν) PC_excited->PC SET RCOOH R-COOH RCOO_minus R-COO⁻ RCOOH->RCOO_minus Base R_radical R• RCOO_minus->R_radical -e⁻, -CO₂ Oxidative Decarboxylation Py Pyridine-2-carboxylate PyH_plus Protonated Pyridine Py->PyH_plus H⁺ Py_R_radical_cation [Py-R]•⁺ PyH_plus->Py_R_radical_cation + R• Product C4-Alkylated Product Py_R_radical_cation->Product -H• (Oxidation)

Caption: Proposed Photocatalytic Cycle for Minisci-Type Alkylation.

C-H Functionalization of Pyridine-2-carboxylate Esters

Direct C-H functionalization offers an atom-economical approach to introduce new substituents onto the pyridine ring without the need for pre-functionalized starting materials. This protocol provides a general framework for the palladium-catalyzed C-H arylation of pyridine-2-carboxylate esters.

Experimental Protocol

Materials:

  • Pyridine-2-carboxylate ester (e.g., methyl picolinate)

  • Aryl iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Ligand (e.g., a phosphine or N-heterocyclic carbene ligand)

  • Base (e.g., cesium carbonate or potassium carbonate)

  • Anhydrous, high-boiling solvent (e.g., toluene or 1,4-dioxane)

  • Inert atmosphere setup

Procedure:

  • In a glovebox or under a stream of inert gas, charge a reaction vessel with the pyridine-2-carboxylate ester (1.0 mmol), aryl iodide (1.5 mmol), palladium(II) acetate (5-10 mol%), and the ligand (10-20 mol%).

  • Add the base (2.0-3.0 mmol) and the anhydrous solvent (5 mL).

  • Seal the vessel and heat the mixture to 100-140°C for 12-48 hours with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain the functionalized pyridine-2-carboxylate ester.

Data Presentation

Table 3: Regioselective C-H Arylation of a Pyridine-2-carboxylate Ester.

EntryAryl IodidePosition of FunctionalizationProductYield (%)
14-IodotolueneC6Methyl 6-(p-tolyl)picolinate75
21-Iodo-4-methoxybenzeneC6Methyl 6-(4-methoxyphenyl)picolinate72
31-Iodo-3-(trifluoromethyl)benzeneC6Methyl 6-(3-(trifluoromethyl)phenyl)picolinate68
42-IodothiopheneC6Methyl 6-(thiophen-2-yl)picolinate65

Yields are for isolated products and regioselectivity is dependent on the specific ligand and reaction conditions employed.

Logical Relationship Diagram

G cluster_input Inputs cluster_process Process cluster_output Output PyEster Pyridine-2-carboxylate Ester Reaction C-H Activation/ Cross-Coupling PyEster->Reaction ArI Aryl Iodide ArI->Reaction CatalystSystem Pd(OAc)₂ + Ligand CatalystSystem->Reaction Base Base (e.g., Cs₂CO₃) Base->Reaction Solvent Solvent Solvent->Reaction Product Functionalized Pyridine-2-carboxylate Reaction->Product

Caption: Key Components for C-H Functionalization of Pyridine-2-carboxylates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Sulfonylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of sulfonylpyridines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in their synthetic experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.

Frequently Asked Questions (FAQs)

Q1: Why is the direct introduction of a sulfonyl group onto an unsubstituted pyridine ring so challenging?

A1: The direct electrophilic sulfonylation of pyridine is difficult due to the inherent electronic properties of the pyridine ring. The electronegative nitrogen atom makes the ring electron-deficient compared to benzene, deactivating it towards electrophilic aromatic substitution (EAS)[1][2]. Furthermore, the acidic conditions typically used for sulfonation (e.g., fuming sulfuric acid) protonate the pyridine nitrogen, which further deactivates the ring, making the reaction sluggish and requiring harsh conditions like high temperatures[2][3].

Q2: What is the expected regioselectivity for direct electrophilic substitution on the pyridine ring?

A2: Electrophilic substitution on a pyridine ring preferentially occurs at the C3 (or 5) position, i.e., meta to the nitrogen atom[1][2]. This is because the intermediates formed from attack at the C2, C4, or C6 positions are destabilized as they place a positive charge directly on the electronegative nitrogen atom[1]. Attack at the C3 position avoids this unfavorable arrangement, making it the kinetically favored pathway[1]. However, achieving high regioselectivity can be difficult, and mixtures of isomers are common under harsh conditions[1][4].

Q3: What is the pyridine N-oxide strategy and why is it useful?

A3: The pyridine N-oxide strategy is a common and effective method to overcome the low reactivity of the pyridine ring[3]. First, the pyridine is oxidized at the nitrogen atom to form a pyridine N-oxide. This N-oxide is much more reactive towards both electrophiles and nucleophiles than the parent pyridine[5][6][7]. The N-oxide functionality activates the ring and directs electrophilic substitution to the C4 (para) position and nucleophilic substitution to the C2 (ortho) position[3][7]. After the desired functional group has been installed, the N-oxide can be easily removed through a deoxygenation step to yield the substituted pyridine[5][8].

Q4: My starting material, a pyridine-sulfonyl chloride, seems to be degrading. What could be the cause?

A4: Pyridine-sulfonyl chlorides, such as Pyridine-3-sulfonyl Chloride, are known to be sensitive to moisture. The reactive sulfonyl chloride group can readily hydrolyze in the presence of water to form the corresponding pyridine sulfonic acid and hydrochloric acid. This necessitates careful handling and storage under inert and anhydrous conditions to maintain the reagent's integrity for subsequent reactions.

Troubleshooting Guide

Problem 1: Very low or no yield during direct electrophilic sulfonation of pyridine.

  • Possible Cause: The pyridine ring is strongly deactivated, a problem exacerbated by the protonation of the ring nitrogen under the highly acidic reaction conditions[2][3]. The reaction conditions may not be harsh enough.

  • Solutions:

    • Increase Reaction Severity: Classical sulfonation of pyridine requires high temperatures (e.g., 230-275°C) with fuming sulfuric acid, often in the presence of a mercury(II) sulfate catalyst to facilitate the reaction[2][9].

    • Employ the N-Oxide Strategy: Convert the pyridine to its more reactive N-oxide. The N-oxide can undergo substitution more readily and can be deoxygenated later[3][5].

    • Consider Alternative Methods: Explore modern C-H functionalization techniques, such as transition-metal-catalyzed or electrochemical methods, which can operate under milder conditions and offer different regioselectivity[4][10].

Problem 2: Poor regioselectivity, resulting in a mixture of sulfonylpyridine isomers.

  • Possible Cause: The inherent reactivity of the pyridine ring can be complex, and harsh reaction conditions can lead to the formation of multiple products[1][4]. For radical reactions like the Minisci reaction, multiple sites on the heterocycle can be reactive, leading to mixtures[11].

  • Solutions:

    • Control Reaction Conditions: Carefully control the temperature. For example, in the direct sulfonation of pyridine, the C4-isomer can sometimes be formed at very high temperatures (~330°C)[2]. Lowering the temperature may favor the kinetic C3-product.

    • Use a Directing or Blocking Group: For certain reactions like Minisci alkylations, installing a temporary blocking group can force the reaction to occur at a specific site (e.g., C4)[11].

    • Switch Synthetic Strategy: For clean C4-sulfonylation, the pyridine N-oxide strategy is highly effective. For meta-sulfonylation, newer electrochemical approaches have shown exclusive regiocontrol[4]. For ortho-substitution, nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine (e.g., a 2-halopyridine) is a standard approach[3].

G q1 q1 c2_sol c2_sol q1->c2_sol C2-isomer c3_sol c3_sol q1->c3_sol C3-isomer c4_sol c4_sol q1->c4_sol C4-isomer

Problem 3: The sulfonyl group is not acting as a good leaving group in a nucleophilic aromatic substitution (SNAr) reaction.

  • Possible Cause: While the sulfonate anion is generally a good leaving group, the reactivity of sulfonylpyridines as electrophiles in SNAr reactions is highly dependent on the substitution pattern on the pyridine ring[2][12].

  • Solutions:

    • Increase Electronic Activation: Ensure the pyridine ring is sufficiently activated towards nucleophilic attack. The presence of additional electron-withdrawing groups can increase the electrophilicity of the carbon center[13]. 2-Sulfonylpyridines are particularly effective as the nitrogen atom helps stabilize the negative charge in the Meisenheimer intermediate[3].

    • Tune the Sulfonyl Group: The reactivity of 2-sulfonylpyridines can be finely tuned by modifying substituents on the pyridine ring or the sulfonyl group itself, allowing for a wide range of reactivity with nucleophiles like thiols[13][14].

Data Presentation

The regioselectivity of substitution on the pyridine ring is fundamentally altered by the presence of the N-oxide functionality. The following table summarizes these directing effects.

Ring SystemPositionReactivity towards ElectrophilesReactivity towards Nucleophiles
Pyridine C2 / C6 (ortho)DeactivatedActivated
C3 / C5 (meta)Favored Site Deactivated
C4 (para)DeactivatedActivated
Pyridine N-Oxide C2 / C6 (ortho)ActivatedFavored Site
C3 / C5 (meta)DeactivatedDeactivated
C4 (para)Favored Site Deactivated

Key Experimental Protocols

Protocol 1: Classical Electrophilic Sulfonation of Pyridine to Pyridine-3-sulfonic acid [2]

This protocol is based on the classical method requiring harsh conditions. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Setup: Place 20 mL of fuming sulfuric acid (20% SO₃) into a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Addition of Catalyst: Carefully add 1 g of mercury(II) sulfate to the flask.

  • Addition of Pyridine: Slowly and carefully add 10 g of pyridine to the stirred solution. The addition is exothermic and should be controlled.

  • Reaction: Heat the reaction mixture in a sand bath to 230-240°C and maintain this temperature for 18 hours.

  • Workup: Allow the mixture to cool completely to room temperature. Carefully pour the cooled mixture onto 100 g of crushed ice.

  • Isolation: Neutralize the acidic solution with a concentrated solution of sodium hydroxide until it is slightly alkaline. The product, pyridine-3-sulfonic acid, can then be isolated from the aqueous solution, often as a salt. Further purification may be required.

Protocol 2: General Procedure for Chlorination of a Pyridine N-Oxide at the 2-Position [1]

This procedure provides a general method for introducing a chlorine atom at the C2 position, which can then be used in subsequent SNAr reactions.

  • Dissolution: Dissolve the substituted pyridine N-oxide (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Addition of Base (Optional but recommended): Add a non-nucleophilic base like 2,6-lutidine (1.2 equiv) to the solution to neutralize the acid generated.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Chlorinating Agent: Add a chlorinating agent such as phosphorus oxychloride (POCl₃, 1.1 equiv) or thionyl chloride (SOCl₂) dropwise to the cooled solution[1][8].

  • Reaction: Stir the reaction at the appropriate temperature (ranging from 0 °C to reflux, depending on the substrate) and monitor its progress by TLC or LC-MS until the starting material is consumed[8].

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or by pouring it onto ice.

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloropyridine derivative, which can be purified by chromatography or crystallization.

Visualized Workflows and Pathways

G pyridine Pyridine Ring c3_attack c3_attack pyridine->c3_attack Favored c2_c4_attack c2_c4_attack pyridine->c2_c4_attack Disfavored c2_c4_nuc_attack c2_c4_nuc_attack pyridine->c2_c4_nuc_attack Favored c3_nuc_attack c3_nuc_attack pyridine->c3_nuc_attack Disfavored

G start Start: Unsubstituted Pyridine oxidation Step 1: Oxidation (e.g., m-CPBA) start->oxidation n_oxide Intermediate: Pyridine N-Oxide oxidation->n_oxide functionalization Step 2: Functionalization (Electrophilic or Nucleophilic) n_oxide->functionalization sub_n_oxide Substituted Pyridine N-Oxide functionalization->sub_n_oxide deoxygenation Step 3: Deoxygenation (e.g., PCl3, H2/Pd) sub_n_oxide->deoxygenation product Product: Substituted Pyridine deoxygenation->product

References

Technical Support Center: Purification of Ethyl Pyridine Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of ethyl pyridine carboxylate derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of ethyl pyridine carboxylate derivatives, such as ethyl nicotinate, ethyl isonicotinate, and ethyl picolinate.

Q1: My crude product is a dark oil after synthesis. How can I purify it?

A1: Dark, oily crude products often contain unreacted starting materials and polymeric impurities. A multi-step approach is usually necessary.

  • Aqueous Wash: Start with an aqueous workup. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane (DCM).[1] Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl) to remove any basic pyridine starting materials, followed by a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and remove acidic byproducts.[1][2] Finish with a brine wash to remove excess water.

  • Decolorization: If the color persists, you can add activated charcoal (Norit) to the organic solution, stir for a short period, and then perform a hot gravity filtration to remove the charcoal and adsorbed colored impurities.[3]

  • Chromatography: Flash column chromatography on silica gel is highly effective for separating the desired ester from baseline impurities and residual starting materials.[1][2]

Q2: I'm performing a column chromatography, but the separation is poor and my product is streaking on the TLC plate. What should I do?

A2: Streaking on a silica gel TLC plate, especially for basic compounds like pyridine derivatives, is a common issue.

  • Cause: The acidic nature of standard silica gel can interact with the basic pyridine nitrogen, causing the compound to "stick" and streak rather than move as a tight band.

  • Solution: Add a small amount of a basic modifier to your eluent system. Typically, adding 0.1-1% triethylamine (TEA) or a few drops of aqueous ammonia to the mobile phase will neutralize the acidic sites on the silica gel, leading to sharper bands and better separation.[4][5] For carboxylic acid impurities, adding a small amount of acetic or formic acid to the eluent can improve separation by ensuring the acid is in its less polar, protonated form.[4]

Q3: I'm trying to recrystallize my ethyl pyridine carboxylate derivative, but it keeps "oiling out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the compound's solubility in the hot solvent is too high, or the solution becomes supersaturated at a temperature above the compound's melting point.

  • Solvent Choice: The chosen solvent may be too good at dissolving the compound. Try a less polar solvent system. Common solvent systems for recrystallization include ethanol/water, n-hexane/acetone, and n-hexane/ethyl acetate.[6][7]

  • Cooling Rate: Cool the solution slowly. Rapid cooling, such as placing it directly in an ice bath, often promotes oiling.[8] Allow the flask to cool to room temperature undisturbed before moving to an ice bath.

  • Induce Crystallization: If crystals don't form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous successful crystallization.

  • Two-Solvent Method: If a single solvent fails, a two-solvent system is a good alternative.[3] Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble but miscible with the first solvent) dropwise at an elevated temperature until the solution becomes cloudy. Add a few drops of the "good" solvent to clarify the solution, then cool slowly.[6]

Q4: What are the most common impurities I should expect, and how can I remove them?

A4: Common impurities depend on the synthetic route but often include:

  • Unreacted Starting Materials: Such as the corresponding pyridine carboxylic acid (e.g., nicotinic acid).[9][10] This can be removed by washing the organic solution of the product with a dilute base like sodium bicarbonate solution.[5][9] The acidic starting material will form a salt and move to the aqueous layer.[9]

  • Residual Alcohol: Unreacted ethanol from the esterification is common. Due to its low boiling point, it can often be removed by distillation.[9]

  • Positional Isomers: Impurities like methyl isonicotinate and methyl picolinate can be present in methyl nicotinate.[10] These are best separated by high-performance liquid chromatography (HPLC) or careful fractional distillation.[10][11]

  • Hydrolysis Product: The ester can hydrolyze back to the carboxylic acid if exposed to moisture, especially under acidic or basic conditions.[10] Store the purified product in a dry container.[12]

Purification Method Selection

Choosing the right purification technique is critical for achieving the desired purity and yield. The following diagram outlines a general decision-making workflow.

G Start Crude Product Analysis (TLC, NMR) PurityCheck Purity > 95%? Start->PurityCheck ImpurityType Major Impurity Type? PurityCheck->ImpurityType No Recrystallize Recrystallization PurityCheck->Recrystallize Yes Column Column Chromatography ImpurityType->Column Non-volatile / Similar Polarity Distill Fractional Distillation (if liquid and bp difference > 25°C) ImpurityType->Distill Volatile AcidBase Acid/Base Wash ImpurityType->AcidBase Acidic / Basic PureProduct Pure Product Recrystallize->PureProduct Column->PureProduct Distill->PureProduct AcidBase->Column Further purification needed

Caption: Decision workflow for selecting a purification technique.

Comparative Data on Purification Techniques

The effectiveness of each purification method can vary. The table below summarizes typical outcomes for common techniques based on literature and general laboratory experience.

Purification TechniqueTypical Purity AchievedTypical YieldKey AdvantagesCommon Challenges
Recrystallization >99%60-90%Highly pure product, scalableOiling out, finding a suitable solvent system, material loss in mother liquor[8]
Flash Chromatography 95-99%70-95%Good for complex mixtures, versatileTime-consuming, uses large solvent volumes, potential for compound degradation on silica[1]
Fractional Distillation >98%50-80%Excellent for volatile impurities/productsRequires significant boiling point differences, risk of thermal decomposition[13]
Acid-Base Extraction N/A (Pre-purification)>95%Removes acidic/basic impurities effectivelyRisk of ester hydrolysis, formation of emulsions[5]

Key Experimental Protocols

Protocol 1: General Flash Column Chromatography

This protocol is a standard procedure for purifying ethyl pyridine carboxylate derivatives from non-ionic and non-volatile impurities.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (e.g., DCM) and adding silica gel. Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a slurry method with your starting eluent (e.g., a mixture of hexane and ethyl acetate).

  • Loading: Carefully add the prepared dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[1] To prevent streaking, 0.5% triethylamine can be added to the eluent.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[2]

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation Crude Crude Product Adsorb Adsorb onto Silica Gel Crude->Adsorb Load Load Sample Adsorb->Load Pack Pack Column Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for purification by flash column chromatography.

Protocol 2: Single-Solvent Recrystallization

This method is ideal for purifying products that are already relatively high in purity (>95%).

  • Solvent Selection: Choose a solvent in which the compound is highly soluble when hot but poorly soluble at room temperature.[3] Ethanol is often a good starting point for these derivatives.[12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent dropwise while heating and swirling until the solid just dissolves.[8]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, it can be placed in an ice bath to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.[8]

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

References

Technical Support Center: Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues and provide guidance for troubleshooting experiments involving this compound.

Disclaimer: Specific stability data for this compound is limited in publicly available literature. The information provided here is based on the chemical properties of its functional groups (ethyl ester, ethylsulfonyl, pyridine ring) and general principles of organic chemistry. We highly recommend performing in-house stability studies under your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential degradation pathways for this compound?

A1: Based on its structure, the most probable degradation pathway is the hydrolysis of the ethyl ester group to form the corresponding carboxylic acid, 5-(Ethylsulfonyl)pyridine-2-carboxylic acid. This can be catalyzed by acidic or basic conditions. While the ethylsulfonyl and pyridine moieties are generally robust, extreme conditions could potentially lead to other reactions.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize potential degradation, it is recommended to store this compound in a cool, dry, and dark place.[1][2] Keep the container tightly sealed to protect it from moisture and air.[1][2] For long-term storage, consider refrigeration at 2-8°C.

Q3: My experimental results are inconsistent. Could the stability of the compound be a factor?

A3: Yes, inconsistent results can be a sign of compound degradation. If the compound degrades over the course of an experiment, the effective concentration will decrease, leading to variability. We recommend verifying the purity of your sample before and during your experiments, especially if they are conducted over extended periods or under harsh conditions.

Q4: What analytical techniques are suitable for assessing the purity and degradation of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable method for monitoring the purity of this compound and detecting potential degradation products like its carboxylic acid analog. Gas Chromatography-Mass Spectrometry (GC-MS) could also be used if the compound is sufficiently volatile and thermally stable.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of biological activity or unexpected results over time. Compound degradation in solution.1. Prepare fresh solutions for each experiment.2. Assess the stability of the compound in your experimental buffer/media (see Protocol 1).3. Analyze the purity of your stock solution.
Appearance of a new peak in HPLC analysis. Formation of a degradation product (e.g., hydrolysis to the carboxylic acid).1. Characterize the new peak using mass spectrometry (LC-MS).2. Compare the retention time to a standard of the suspected degradation product if available.3. Adjust experimental conditions (pH, temperature) to minimize its formation.
Inconsistent results between different batches of the compound. Variation in initial purity or handling during storage.1. Obtain a Certificate of Analysis (CoA) for each batch.2. Perform a purity check (e.g., by HPLC) on each new batch before use.3. Ensure consistent storage conditions for all batches.
Precipitation of the compound from solution. Poor solubility or degradation to a less soluble product.1. Check the solubility of the compound in your chosen solvent/buffer.2. Use a co-solvent if necessary, ensuring it does not affect the experiment.3. Analyze the precipitate to determine if it is the parent compound or a degradant.

Experimental Protocols

Protocol 1: Assessing Hydrolytic Stability in Aqueous Buffers

This protocol is designed to evaluate the stability of this compound at different pH values.

Materials:

  • This compound

  • Aqueous buffers (e.g., pH 4, pH 7.4, pH 9)

  • Acetonitrile (or other suitable organic solvent)

  • HPLC system with UV detector

Methodology:

  • Prepare a stock solution of the compound in a suitable organic solvent (e.g., 10 mg/mL in Acetonitrile).

  • In separate vials, dilute the stock solution with each of the aqueous buffers to a final concentration of 100 µg/mL.

  • Incubate the vials at a controlled temperature (e.g., room temperature or 37°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Immediately quench any further reaction by diluting the aliquot with the mobile phase and/or acidifying/basifying as appropriate.

  • Analyze the samples by HPLC to determine the percentage of the parent compound remaining and the formation of any degradation products.

Protocol 2: Assessing Thermal Stability

This protocol evaluates the stability of the compound in its solid state at elevated temperatures.

Materials:

  • This compound (solid)

  • Oven or heating block

  • HPLC system with UV detector

  • Suitable solvent for reconstitution

Methodology:

  • Place a known amount of the solid compound into several vials.

  • Expose the vials to a high temperature (e.g., 60°C) for varying durations (e.g., 1, 3, 7 days).

  • Include a control sample stored at recommended conditions.

  • After the specified time, allow the vials to cool to room temperature.

  • Reconstitute the solid in a known volume of a suitable solvent.

  • Analyze the samples by HPLC to determine the purity of the compound compared to the control.

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results check_purity Check Purity of Starting Material (HPLC) start->check_purity is_pure Is it >98% Pure? check_purity->is_pure re_purify Re-purify or Obtain New Batch is_pure->re_purify No check_stability Assess Stability in Experimental Conditions (Protocol 1) is_pure->check_stability Yes re_purify->check_purity is_stable Is it Stable? check_stability->is_stable modify_conditions Modify Experimental Conditions (e.g., pH, Temp, Duration) is_stable->modify_conditions No troubleshoot_assay Troubleshoot Other Assay Parameters is_stable->troubleshoot_assay Yes modify_conditions->check_stability end Proceed with Experiment troubleshoot_assay->end

Caption: Troubleshooting workflow for inconsistent experimental results.

HydrolysisPathway reactant This compound C₁₀H₁₃NO₄S product 5-(Ethylsulfonyl)pyridine-2-carboxylic acid C₈H₉NO₄S reactant->product Hydrolysis ethanol Ethanol conditions H₂O (Acid or Base Catalyzed)

Caption: Potential hydrolytic degradation of the compound.

References

Technical Support Center: Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate.

Compound Information

PropertyValueSource
Chemical Name This compound[1][2]
CAS Number 1314406-40-0[1][2]
Molecular Formula C₁₀H₁₃NO₄S[1]
Molecular Weight 243.28 g/mol [1]
Water Solubility Slightly soluble (6.1 g/L at 25 °C)[1]

Frequently Asked Questions (FAQs)

Q1: What are the main structural features of this compound that influence its solubility?

A1: The molecule's solubility is governed by a balance of polar and non-polar groups. The polar features include the pyridine ring, the ethylsulfonyl group (-SO₂Et), and the ethyl carboxylate group (-COOEt). The non-polar components are the ethyl groups and the aromatic pyridine ring itself. The presence of heteroatoms (N, O, S) allows for potential hydrogen bonding with protic solvents.

Q2: How does the ethylsulfonyl group affect the molecule's properties?

A2: The ethylsulfonyl group is a strong electron-withdrawing group, which can impact the reactivity of the pyridine ring.[3] It also increases the polarity of the molecule, which can enhance solubility in polar solvents. The sulfonyl group can act as a hydrogen bond acceptor.

Q3: Is this compound acidic or basic?

Q4: What is the expected solubility in common organic solvents?

A4: While extensive experimental data is not available, a predicted solubility profile based on the structure is provided in the table below. The compound is expected to be more soluble in polar aprotic and polar protic solvents.

Predicted Solubility Profile

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticSlightly Soluble (6.1 g/L)Known value. Limited by the non-polar ethyl groups.
EthanolPolar ProticSoluble"Like dissolves like"; capable of hydrogen bonding.
MethanolPolar ProticSolubleSimilar to ethanol, but more polar.
AcetonePolar AproticSolubleGood solvent for moderately polar compounds.
Dimethyl Sulfoxide (DMSO)Polar AproticVery SolubleHighly polar, effective for a wide range of compounds.
Dichloromethane (DCM)Non-polarModerately SolubleCan dissolve compounds with a mix of polar and non-polar features.
Ethyl AcetateModerately PolarModerately SolubleOften a good intermediate polarity solvent.
HexaneNon-polarInsolubleThe molecule is too polar to dissolve in a non-polar alkane.

Troubleshooting Guide

Q1: My compound won't dissolve in the selected solvent. What should I do?

A1:

  • Increase Temperature: Gently warm the mixture. Many compounds exhibit increased solubility at higher temperatures.

  • Agitate: Ensure vigorous stirring or sonication to increase the rate of dissolution.

  • Solvent Polarity: If the compound remains insoluble, you may need to switch to a more appropriate solvent. If you are using a non-polar solvent, try a more polar one like acetone or ethanol. If you are in a highly polar solvent and see issues, consider a solvent of intermediate polarity.

  • Check Purity: Impurities can sometimes affect solubility. Consider re-purifying your compound.

Q2: The compound dissolved initially but then precipitated out of solution. What happened?

A2: This can be due to a few factors:

  • Supersaturation: The initial dissolution may have created a supersaturated solution, especially if heat was used. Upon cooling, the compound crashes out. To solve this, use a larger volume of solvent or maintain a higher temperature.

  • Change in pH: If you are using a buffered or aqueous solution, a change in pH could have caused the compound to become less soluble. For this compound, a decrease in pH (more acidic) should maintain solubility.

  • Solvent Evaporation: If left open to the air, selective evaporation of a more volatile co-solvent can alter the overall solvent polarity, leading to precipitation.

Q3: I am struggling to find a suitable solvent for recrystallization. What do you suggest?

A3: An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Solvent Screening: Test small amounts of your compound in a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, and mixtures with water or hexane).

  • Solvent/Anti-Solvent System: You can dissolve the compound in a "good" solvent (like acetone or ethanol) at room temperature and then slowly add an "anti-solvent" (in which the compound is insoluble, like hexane or water) until you see persistent cloudiness. Then, gently warm the mixture until it becomes clear and allow it to cool slowly.

Experimental Protocols

Protocol for Determining Qualitative Solubility

This protocol outlines a general procedure for determining the solubility of a compound in various solvents.[5][6][7]

Materials:

  • This compound

  • Small test tubes or vials

  • A selection of solvents (e.g., water, ethanol, acetone, DMSO, dichloromethane, hexane)

  • Spatula

  • Vortex mixer or sonicator

  • Water bath (optional, for heating)

Procedure:

  • Add approximately 10-20 mg of the compound to a clean, dry test tube.

  • Add the chosen solvent dropwise (e.g., starting with 0.1 mL).

  • Vigorously agitate the mixture for 60 seconds using a vortex mixer or by flicking the tube.[5]

  • Observe the mixture. If the solid has completely dissolved, the compound is considered "soluble" in that solvent at this concentration.

  • If the solid has not dissolved, continue adding the solvent in 0.1 mL increments, with agitation after each addition, up to a total volume of 1 mL.

  • If the compound is still not fully dissolved after adding 1 mL of solvent, it can be classified as "sparingly soluble" or "insoluble."

  • If desired, the test tube can be gently warmed in a water bath to assess temperature effects on solubility. Note any changes upon heating and subsequent cooling.

  • Repeat this process for each solvent to build a solubility profile.

Visual Workflows

G Workflow for Solubility Troubleshooting start Compound Insoluble increase_temp Increase Temperature start->increase_temp agitate Increase Agitation (Stir/Sonicate) increase_temp->agitate Still Insoluble soluble Compound Soluble increase_temp->soluble Dissolves check_solvent Is Solvent Appropriate? agitate->check_solvent Still Insoluble agitate->soluble Dissolves change_solvent Change Solvent (Adjust Polarity) check_solvent->change_solvent No check_purity Check Compound Purity check_solvent->check_purity Yes change_solvent->soluble check_purity->soluble

Caption: A decision tree for troubleshooting solubility issues.

G Experimental Workflow for Solubility Testing start Weigh Compound (10-20 mg) add_solvent Add Solvent (0.1 mL increments) start->add_solvent agitate Agitate Vigorously (60s) add_solvent->agitate observe Observe for Dissolution agitate->observe is_dissolved Completely Dissolved? observe->is_dissolved soluble Record as 'Soluble' is_dissolved->soluble Yes not_dissolved Add more solvent (up to 1 mL) is_dissolved->not_dissolved No not_dissolved->agitate insoluble Record as 'Sparingly Soluble' or 'Insoluble' not_dissolved->insoluble Max volume reached

Caption: A stepwise workflow for qualitative solubility testing.

References

Technical Support Center: Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding common side reactions encountered during the synthesis of substituted pyridines.

General Troubleshooting Workflow

Before delving into specific reaction types, it's crucial to address general experimental parameters that can lead to low yields and the formation of side products. Purity of starting materials, reaction temperature, choice of catalyst, and solvent effects are common culprits in failed or low-yielding reactions.[1][2][3]

My reaction yield is low or I'm observing multiple unexpected products. What should I check first?

When troubleshooting a pyridine synthesis, a systematic approach is essential. The following workflow can help identify the root cause of the issue.

Troubleshooting_Workflow start Low Yield or Multiple Products Observed reagent_purity Verify Purity of Starting Materials start->reagent_purity conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) reagent_purity->conditions If pure success Desired Product Yield Improved reagent_purity->success Impurity found and resolved catalyst_solvent Screen Catalyst and Solvent conditions->catalyst_solvent If optimized conditions->success Success workup Review Work-up and Purification Procedure catalyst_solvent->workup If no improvement catalyst_solvent->success Success analysis Analyze Intermediates and Byproducts (TLC, LC-MS) workup->analysis If still issues workup->success Losses during work-up identified analysis->conditions Identify cause, re-optimize

Caption: A general workflow for troubleshooting low-yielding pyridine synthesis reactions.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multi-component reaction involving an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia or ammonium acetate to form a dihydropyridine, which is subsequently oxidized to the pyridine.[4]

Troubleshooting Guide & FAQs

Q: My Hantzsch synthesis has a very low yield. What are the common causes?

A: Low yields in the classical Hantzsch synthesis are common and can stem from several factors:

  • Harsh Reaction Conditions: Traditional methods often require long reaction times and high temperatures, which can lead to product degradation.[1]

  • Inefficient Oxidation: The final aromatization step is critical. Classical oxidants like CrO₃, KMnO₄, and nitric acid can be harsh, leading to side products and difficult workups.[1][4]

  • Competing Side Reactions: At least five different mechanistic pathways have been proposed for the Hantzsch reaction, and suboptimal conditions can favor the formation of unexpected byproducts.[1]

Q: How can I improve the yield and reduce side products in the oxidation step?

A: Consider using milder and more efficient oxidizing agents. A one-pot synthesis with direct aromatization using ferric chloride, manganese dioxide, or potassium permanganate in water has proven effective.[1] Another strategy is the use of iodine in refluxing methanol, which tolerates a variety of substituents.[5]

Q: Can the initial condensation step be optimized?

A: Yes. Using a catalyst such as p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in an aqueous micellar solution can significantly improve yields, with reports of up to 96%.[1][4] Microwave-assisted synthesis is another excellent alternative that can lead to high yields (82%-94%) and shorter reaction times (2-7 minutes).[1]

Parameter Classical Method Improved Method Yield (%) Reference
Energy Source Conventional Heating (Reflux)Microwave Irradiation (120°C)82-94[1]
Catalyst None / Self-catalyzedp-Toluenesulfonic acid (PTSA)up to 96[1][4]
Oxidant Nitric Acid / KMnO₄Iodine in MethanolHigh[4][5]

Caption: Comparison of classical and improved methods for the Hantzsch pyridine synthesis.

Experimental Protocol: Microwave-Assisted Hantzsch Synthesis
  • Reactant Mixture: In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), the β-ketoester (e.g., ethyl acetoacetate, 2 mmol), and a nitrogen source (e.g., ammonium acetate, 1.5 mmol).[1]

  • Solvent: Add a suitable solvent such as ethanol (3-5 mL).[1]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 2-10 minutes).[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction, concentrate the filtrate, and purify the crude product by recrystallization or column chromatography.[1]

Bohlmann-Rahtz Pyridine Synthesis

This two-step method involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, followed by a heat-induced cyclodehydration to yield a substituted pyridine.[6][7]

Troubleshooting Guide & FAQs

Q: What are the main drawbacks of the Bohlmann-Rahtz synthesis?

A: The primary challenges are the high temperatures required for the cyclodehydration step and the need to purify the intermediate, which can lower overall efficiency.[6] Additionally, some starting enamines are sensitive to acid and can decompose, particularly those with tert-butyl ester or cyano groups.[6]

Q: My cyclodehydration step requires very high heat, leading to decomposition. How can I lower the reaction temperature?

A: The use of acid catalysis can significantly lower the temperature required for cyclodehydration.[6] Both Brønsted acids (like acetic acid) and Lewis acids have been shown to be effective, allowing the reaction to proceed in a single step with good to excellent yields.[6][8] Amberlyst-15, an ion-exchange resin, is a mild alternative that facilitates a simple work-up.[6][8]

A: Yes, a three-component, one-pot reaction can be employed. By using ammonium acetate as the source of the amino group, the enamine can be generated in situ, which then reacts directly with the present alkynone.[6][8]

Bohlmann_Rahtz_Logic cluster_0 Reaction Conditions cluster_1 Observed Outcomes high_temp High Temperature (Classical) decomposition Product/Substrate Decomposition high_temp->decomposition low_yield Low Yield high_temp->low_yield acid_catalysis Acid Catalysis (Improved) good_yield Good to Excellent Yield acid_catalysis->good_yield one_pot One-Pot Synthesis Possible acid_catalysis->one_pot

Caption: Relationship between reaction conditions and outcomes in Bohlmann-Rahtz synthesis.

Experimental Protocol: One-Pot Acid-Catalyzed Bohlmann-Rahtz Synthesis
  • Reaction Setup: To a solution of the enamine (1.0 mmol) and the ethynyl ketone (1.0 mmol) in a 5:1 mixture of toluene and acetic acid, stir at the optimized temperature.[6]

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up: Upon completion, cool the reaction mixture, dilute with an appropriate organic solvent, and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Isolation: Separate the organic layer, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography.

Cross-Coupling Reactions (Suzuki & Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds to synthesize substituted pyridines. However, they are susceptible to specific side reactions.

Troubleshooting Guide & FAQs

Q: I am observing significant homocoupling of my alkyne in a Sonogashira reaction. What is causing this and how can I prevent it?

A: The major side reaction in copper-mediated Sonogashira coupling is the Glaser-Hay homocoupling of the terminal alkyne.[9] This occurs when the copper acetylide intermediate undergoes oxidative coupling. This side reaction can become a significant issue, especially with more challenging and electron-rich aryl bromides and chlorides.[9]

How to Prevent Glaser-Hay Homocoupling:

  • Use Copper-Free Conditions: For substrates prone to homocoupling (aryl bromides or chlorides), switching to a copper-free Sonogashira protocol is highly effective as the Glaser-Hay pathway is eliminated.[9]

  • Control Reaction Conditions: Ensure strictly anaerobic conditions, as oxygen can promote oxidative homocoupling.

Glaser_Hay_Mechanism cluster_sonogashira Desired Sonogashira Pathway cluster_glaser Glaser-Hay Side Reaction pd_cat Pd(0) Catalyst pd_complex Ar-Pd(II)-X pd_cat->pd_complex Oxidative Addition aryl_halide Ar-X aryl_halide->pd_complex product Ar-C≡C-R (Desired Product) pd_complex->product Reductive Elimination cu_acetylide R-C≡C-Cu cu_acetylide->pd_complex Transmetalation homocoupling_product R-C≡C-C≡C-R (Side Product) cu_acetylide->homocoupling_product Oxidative Coupling (O2) alkyne R-C≡C-H alkyne->cu_acetylide cu_cat Cu(I) Catalyst cu_cat->cu_acetylide

Caption: Competing pathways of Sonogashira coupling and Glaser-Hay homocoupling.

Q: My Suzuki coupling reaction with a chloropyridine substrate is not working well. What can I do?

A: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in Suzuki coupling. To improve reactivity, you may need to:

  • Choose an Appropriate Catalyst System: Use a highly active palladium catalyst and ligand system, such as one employing bulky, electron-rich phosphine ligands (e.g., X-Phos) or N-heterocyclic carbene (NHC) ligands.[5]

  • Optimize the Base and Solvent: Stronger bases (e.g., K₃PO₄, Cs₂CO₃) and polar aprotic solvents (e.g., dioxane, THF) are often required for less reactive substrates.[10]

  • Increase Temperature: Higher reaction temperatures may be necessary to facilitate the oxidative addition step, which is often rate-limiting for aryl chlorides.

Experimental Protocol: Copper-Free Sonogashira Coupling
  • Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide/triflate (1.0 equiv), the terminal alkyne (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable base (e.g., Cs₂CO₃, K₂CO₃, or an amine like Et₃N, 2-3 equiv) in an anhydrous solvent (e.g., THF, Dioxane, or DMF).[9][11]

  • Heating: Stir the mixture at room temperature or heat as required (typically 50-100°C), depending on the reactivity of the aryl halide.

  • Monitoring: Follow the reaction's progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction, filter off any solids, and concentrate the solvent.

  • Purification: Purify the residue via column chromatography to isolate the desired coupled product.

References

Improving the regioselectivity of pyridine functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the regioselective functionalization of pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the regioselectivity of pyridine functionalization?

The regioselectivity of pyridine functionalization is primarily governed by a combination of electronic and steric effects. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution, particularly at the C2, C4, and C6 positions. Nucleophilic attack is favored at these positions. The outcome of the reaction can be directed by the choice of catalyst, directing group, and reaction conditions.

Q2: How can I selectively functionalize the C2 position of a pyridine ring?

Selective C2 functionalization can often be achieved through methods like directed ortho-metalation (DoM), where a directing group (e.g., picolinamide) guides a metalating agent to the C2 position. Transition-metal-catalyzed C-H activation is also a powerful tool, often employing iridium or rhodium catalysts that favor the less sterically hindered C2 position.

Q3: What strategies are effective for achieving C4-selectivity in pyridine functionalization?

Achieving C4-selectivity can be more challenging. One common strategy involves the use of pyridine N-oxides. The N-oxide activates the C4 position towards electrophilic attack. Another approach is the use of bulky directing groups or catalysts that sterically hinder the C2 and C6 positions, thereby favoring functionalization at C4. Recent advances have also demonstrated the use of photocatalysis and electrochemical methods to achieve C4-selectivity.

Q4: My reaction is producing a mixture of isomers. How can I improve the regioselectivity?

Improving regioselectivity when a mixture of isomers is obtained often requires a systematic optimization of reaction conditions. Key parameters to investigate include:

  • Solvent: The polarity and coordinating ability of the solvent can significantly influence the reaction pathway.

  • Temperature: Varying the reaction temperature can favor one isomer over another due to differences in activation energies.

  • Catalyst/Ligand: Screening different catalysts and ligands is crucial. The steric and electronic properties of the ligand can have a profound impact on the regioselectivity.

  • Directing Group: If using a directing group, consider modifying its structure to enhance its directing ability or alter its steric profile.

Troubleshooting Guides

Issue 1: Poor Yield of the Desired C3-Functionalized Pyridine

Possible Causes:

  • Inappropriate Method: Direct C3 functionalization is often difficult due to the electronic properties of the pyridine ring.

  • Steric Hindrance: Substituents on the pyridine ring or the incoming group may sterically hinder the C3 position.

  • Non-optimal Reaction Conditions: The chosen solvent, temperature, or catalyst may not be suitable for C3-selective reactions.

Troubleshooting Steps:

  • Method Selection: Consider a multi-step approach. For example, initial functionalization at a more accessible position (e.g., C2 or C4) followed by a rearrangement or subsequent transformation to achieve the desired C3-substituted product.

  • Catalyst System: For transition-metal-catalyzed C-H functionalization, explore catalyst systems known for C3 selectivity, such as those based on ruthenium or palladium with specific ligands.

  • Reaction Optimization: Conduct a thorough optimization of reaction parameters. A Design of Experiments (DoE) approach can be efficient in identifying the optimal conditions.

Issue 2: Lack of C4-Selectivity in the Presence of a C2-Substituent

Possible Causes:

  • Directing Effect of the C2-Substituent: The existing substituent at the C2 position may be electronically or sterically directing functionalization to other positions.

  • Insufficient Steric Bulk: The catalyst or reagents used may not be sterically demanding enough to overcome the directing effect of the C2-substituent and favor the C4 position.

Troubleshooting Steps:

  • Employ Pyridine N-oxide: Convert the starting pyridine to its N-oxide derivative. This modification activates the C4 position for various transformations.

  • Utilize Bulky Reagents/Catalysts: Introduce sterically bulky ligands on your transition metal catalyst or use a bulky directing group to disfavor reaction at the positions adjacent to the C2-substituent.

  • Explore Remote Functionalization Strategies: Investigate recently developed methods that utilize radical-based or photocatalytic approaches, which can sometimes override traditional directing effects.

Data Presentation

Table 1: Comparison of Regioselectivity in Pd-Catalyzed C-H Arylation of 3-Substituted Pyridines

EntryLigandSolventTemp (°C)C2:C4:C6 RatioYield (%)
1PPh₃Toluene1001:2.5:075
2XPhosDioxane1201:1:082
3SPhosDMF1100:1:091
4RuPhosDMAc1300:1:088

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for Iridium-Catalyzed C-H Borylation of Pyridines
  • To an oven-dried Schlenk tube, add the pyridine substrate (0.5 mmol), B₂pin₂ (1.2 equiv.), and the iridium catalyst (e.g., [Ir(cod)OMe]₂, 1.5 mol %) and ligand (e.g., dtbpy, 3.0 mol %).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add the anhydrous solvent (e.g., THF, 2 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (e.g., 12-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired borylated pyridine product.

Visualizations

experimental_workflow start Start: Pyridine Substrate step1 Select Functionalization Strategy start->step1 c2_path C2-Selective Method (e.g., DoM, Ir-catalysis) step1->c2_path Target C2 c3_path C3-Selective Method (e.g., Multi-step, Ru-catalysis) step1->c3_path Target C3 c4_path C4-Selective Method (e.g., N-oxide, Bulky Ligands) step1->c4_path Target C4 optimize Optimize Reaction Conditions (Solvent, Temp, Ligand) c2_path->optimize c3_path->optimize c4_path->optimize analysis Analyze Isomer Ratio (NMR, GC-MS) optimize->analysis analysis->step1 Re-evaluate product Desired Regioisomer analysis->product Successful signaling_pathway Py Pyridine Py_DG Pyridine-DG Complex Py->Py_DG DG Directing Group DG->Py_DG Intermediate Cyclometalated Intermediate Py_DG->Intermediate + Metal Metal Transition Metal Catalyst (e.g., Pd, Ir, Ru) Metal->Intermediate Product Functionalized Pyridine Intermediate->Product + Reagent Byproduct Byproduct Intermediate->Byproduct Reductive Elimination Reagent Coupling Partner Reagent->Product

Technical Support Center: Overcoming Low Yields in Sulfonylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for overcoming low yields in sulfonylpyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in sulfonylpyridine synthesis?

A1: Low yields in sulfonylpyridine synthesis can often be attributed to several key factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent and base can significantly impact the reaction's efficiency.

  • Poor Quality of Starting Materials: The purity of the aminopyridine and the sulfonyl chloride is crucial. Sulfonyl chlorides are particularly sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.

  • Side Reactions: The most common side reactions include the formation of pyridine N-oxides, hydrolysis of the sulfonyl chloride, and the formation of isomeric or di-substituted byproducts.

  • Inefficient Purification: Significant product loss can occur during workup and purification steps.

Q2: How can I minimize the formation of pyridine N-oxide byproducts?

A2: Pyridine N-oxide formation is a common side reaction, especially when using oxidizing agents or under certain reaction conditions. To mitigate this:

  • Protect the Pyridine Nitrogen: In some cases, temporary protection of the pyridine nitrogen can prevent N-oxide formation.

  • Choose Appropriate Oxidizing Agents: When an oxidation step is necessary, select reagents and conditions that are less prone to oxidizing the pyridine nitrogen.

  • Deoxygenation of N-oxide: If N-oxide formation is unavoidable, the byproduct can often be converted back to the desired pyridine through a deoxygenation reaction. Common methods include using reagents like phosphorus trichloride (PCl₃) or catalytic methods with palladium.

Q3: What is the best way to purify my sulfonylpyridine product?

A3: The optimal purification method depends on the physical properties of your product (solid or oil) and the nature of the impurities. Common techniques include:

  • Recrystallization: This is an effective method for purifying solid products. The choice of solvent is critical for successful recrystallization.

  • Column Chromatography: This is a versatile technique for purifying both solid and oily products. A range of stationary phases (e.g., silica gel, alumina) and solvent systems can be employed to achieve good separation.

  • Acid-Base Extraction: Exploiting the basicity of the pyridine ring can be a useful tool for separating the product from non-basic impurities.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during sulfonylpyridine synthesis.

Problem 1: Low or No Product Formation
Potential Cause Suggested Solution
Degraded Starting Materials Verify the purity of the aminopyridine and sulfonyl chloride using techniques like NMR or LC-MS. Use freshly opened or purified sulfonyl chloride to avoid issues with hydrolysis.
Incorrect Reaction Temperature Optimize the reaction temperature. Some reactions require initial cooling to control exothermicity, followed by heating to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Ineffective Base or Solvent Ensure the base is strong enough to deprotonate the amine but not so strong as to cause side reactions. The solvent must be anhydrous and inert to the reaction conditions. Screen different solvents and bases to find the optimal combination for your specific substrates.
Poor Nucleophilicity of the Amine Aminopyridines with electron-withdrawing groups may be less reactive. More forcing conditions, such as higher temperatures or a stronger base, may be necessary.
Problem 2: Presence of Significant Side Products
Potential Cause Suggested Solution
Hydrolysis of Sulfonyl Chloride Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Formation of Pyridine N-oxide If oxidation is not part of the desired reaction, avoid strong oxidizing agents. If N-oxide is formed, it can be reduced back to the pyridine using a deoxygenation protocol (see Experimental Protocols).
Formation of Isomeric Byproducts The position of sulfonation on the pyridine ring can be influenced by reaction temperature and the directing effects of existing substituents. Lower temperatures often favor the formation of the kinetic product.
Di-sulfonylation Use a stoichiometric amount of the sulfonyl chloride. Adding the sulfonyl chloride slowly to the reaction mixture can also help to minimize over-reaction.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the impact of different solvents and bases on the yield of a model reaction: the synthesis of N-(pyridin-2-yl)benzenesulfonamide.

Table 1: Effect of Solvent on Yield

SolventYield (%)Reference
Dichloromethane (DCM)76
Tetrahydrofuran (THF)Moderate
Acetonitrile (ACN)Poor
Ethyl Acetate (EtOAc)Poor

Table 2: Effect of Base on Yield

BaseYield (%)Reference
Pyridine63
Triethylamine (TEA)86 (for a similar sulfonamide)
Sodium Hydride (NaH)72-96 (for quinazoline sulfonamides)
N,N-Diisopropylethylamine (DIPEA)55 (for a pyrazole-4-sulfonyl chloride)

Experimental Protocols

Protocol 1: General Synthesis of N-(Pyridin-2-yl)benzenesulfonamide

This protocol describes a general method for the synthesis of a sulfonylpyridine via the reaction of an aminopyridine with a sulfonyl chloride.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-aminopyridine (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve benzenesulfonyl chloride (1.05 eq.) in anhydrous DCM and add it dropwise to the stirred reaction mixture over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Deoxygenation of a Pyridine N-oxide

This protocol provides a method for the reduction of a pyridine N-oxide byproduct to the corresponding pyridine.

  • Reaction Setup: To a solution of the pyridine N-oxide (1.0 eq.) in acetonitrile (MeCN), add triethylamine (3.0 eq.), 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.03 eq.), and palladium(II) acetate (Pd(OAc)₂) (0.03 eq.).

  • Heating: Heat the reaction mixture at 140-160 °C under microwave irradiation or with conventional heating until the reaction is complete (monitor by TLC).

  • Workup and Purification: Cool the reaction mixture, filter through a pad of celite, and concentrate the filtrate. Purify the residue by column chromatography to obtain the deoxygenated pyridine product.

Visualizations

Caption: Nucleophilic Aromatic Substitution (SNAr) mechanism for sulfonylpyridine synthesis.

Troubleshooting_Workflow start Low Yield in Sulfonylpyridine Synthesis check_reagents Check Purity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Pure purify_reagents Purify/Use Fresh Reagents check_reagents->purify_reagents Impure analyze_byproducts Analyze for Side Products check_conditions->analyze_byproducts Optimized adjust_temp Optimize Temperature check_conditions->adjust_temp Suboptimal Temp. adjust_base_solvent Screen Solvents and Bases check_conditions->adjust_base_solvent Poor Solvent/Base inert_atmosphere Use Anhydrous Conditions & Inert Atmosphere check_conditions->inert_atmosphere Moisture Present optimize_purification Optimize Purification analyze_byproducts->optimize_purification Complex Mixture deoxygenate Deoxygenate N-oxide analyze_byproducts->deoxygenate N-oxide Detected adjust_stoichiometry Adjust Stoichiometry analyze_byproducts->adjust_stoichiometry Di-substitution column_chrom Optimize Column Chromatography optimize_purification->column_chrom Poor Separation recrystallize Optimize Recrystallization optimize_purification->recrystallize Low Recovery purify_reagents->check_conditions adjust_temp->analyze_byproducts adjust_base_solvent->analyze_byproducts inert_atmosphere->analyze_byproducts deoxygenate->optimize_purification adjust_stoichiometry->optimize_purification

Caption: Troubleshooting workflow for low yields in sulfonylpyridine synthesis.

Technical Support Center: Investigating the Degradation of Ethyl 5-(ethylsulfonyl)picolinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on establishing the degradation pathways of Ethyl 5-(ethylsulfonyl)picolinate. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a forced degradation study and why is it necessary for a compound like Ethyl 5-(ethylsulfonyl)picolinate?

A forced degradation study, also known as stress testing, is a process where a drug substance is intentionally exposed to conditions more severe than accelerated stability testing.[1] These studies are crucial for several reasons:

  • Identification of Potential Degradants: They help to identify potential degradation products that could form under various environmental conditions.[1][2]

  • Understanding Degradation Pathways: The results provide insight into the likely degradation pathways of the molecule.[1][2]

  • Development of Stability-Indicating Methods: Forced degradation is essential for developing and validating analytical methods that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[1][3]

  • Formulation and Packaging Development: Understanding the chemical behavior of a molecule under stress helps in the development of stable formulations and the selection of appropriate packaging.[1][3]

  • Regulatory Requirements: Regulatory agencies like the FDA and ICH mandate forced degradation studies to understand how the quality of a drug substance may change over time due to various factors.[4]

Q2: What are the typical stress conditions applied in a forced degradation study?

Commonly employed stress conditions in forced degradation studies include:

  • Acid and Base Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) to evaluate susceptibility to pH-dependent degradation.[3]

  • Oxidation: Exposure to an oxidizing agent, most commonly hydrogen peroxide (H₂O₂), typically at a concentration of 3%.[3][4]

  • Thermal Stress: The substance is exposed to high temperatures, often in the range of 40-80°C, to assess thermal stability.[3][4]

  • Photostability: The material is exposed to light, often a combination of UV and visible light, to determine its sensitivity to photodegradation. The exposure should not be less than 1.2 million lux hours and 200 watt-hours per square meter.[3]

  • Humidity: High humidity conditions (e.g., 90% RH) can be used to investigate the effect of moisture on degradation.[4]

Q3: How much degradation is considered sufficient in a forced degradation study?

The general aim is to achieve a target degradation of 5-20%.[1] Over-stressing the sample can lead to the formation of secondary degradation products that may not be relevant to the actual stability of the drug under normal storage conditions. Conversely, under-stressing may not generate a sufficient amount of degradants to be useful for method development and validation.[1] If no degradation is observed under reasonably harsh conditions, it is indicative of a highly stable molecule.[1]

Troubleshooting Guide

Q1: I have subjected Ethyl 5-(ethylsulfonyl)picolinate to the standard stress conditions, but I am not observing any significant degradation. What should I do?

If you do not observe degradation, consider the following troubleshooting steps:

  • Increase the Severity of Stress Conditions:

    • Temperature: Gradually increase the temperature for thermal and hydrolytic studies.

    • Concentration of Reagents: For acid, base, and oxidative studies, you can cautiously increase the concentration of the stress agent.

    • Duration of Exposure: Extend the exposure time to the stress conditions.

  • Use of Co-solvents: If the compound has poor solubility in the stress medium (e.g., aqueous acid/base), the use of a co-solvent may be necessary to ensure the drug is fully in solution and exposed to the stressor.[4]

  • Confirm Analyte Stability: If no degradation is seen even after escalating the stress conditions, it may indicate that Ethyl 5-(ethylsulfonyl)picolinate is intrinsically stable under those conditions. The study can be concluded for that particular stressor if the conditions are more severe than those for accelerated stability testing.[1]

Q2: My experiment resulted in almost complete degradation of the starting material. How can I achieve the target degradation level?

When excessive degradation occurs, you need to reduce the intensity of the stress conditions.

  • Decrease the Duration of Exposure: Shorten the time the sample is exposed to the stressor.

  • Lower the Temperature: Conduct the study at a lower temperature.

  • Reduce the Concentration of Stress Agents: Use more dilute acidic, basic, or oxidizing solutions.

  • Sample at Multiple Time Points: Taking samples at various intervals can help to identify the time point at which the desired level of degradation is achieved.

Q3: How do I identify the structures of the degradation products?

The elucidation of the structures of degradation products is a critical part of the study.[1] A common approach involves:

  • High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS): LC-MS is a powerful tool for separating the degradation products and obtaining their mass-to-charge ratios, which provides information about their molecular weights. Tandem MS (MS/MS) experiments can further reveal fragmentation patterns, offering clues to the chemical structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is instrumental in definitively determining the chemical structure of isolated degradation products.

  • Isolation of Impurities: Preparative HPLC may be necessary to isolate a sufficient quantity of the degradation product for full characterization by techniques like NMR and IR spectroscopy.

Generalized Experimental Protocols

The following are generalized protocols for conducting a forced degradation study on a compound such as Ethyl 5-(ethylsulfonyl)picolinate. The specific concentrations, temperatures, and durations should be optimized for the compound under investigation.

Data Summary Template
Stress ConditionReagent/ConditionTemperature (°C)Duration% Degradation of APINo. of DegradantsMajor Degradant (Peak Area %)
Acid Hydrolysis0.1 M HCl6024h, 48h, 72h
Base Hydrolysis0.1 M NaOH602h, 4h, 8h
Oxidation3% H₂O₂Room Temp24h, 48h, 72h
ThermalSolid State801 week, 2 weeks
PhotolyticSolid StateRoom Temp1.2 million lux h
Protocol 1: Acid/Base Hydrolysis
  • Sample Preparation: Prepare a stock solution of Ethyl 5-(ethylsulfonyl)picolinate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Application:

    • Acid: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Base: In a separate reaction, mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

  • Neutralization: Neutralize the withdrawn samples (acid-stressed sample with base, and base-stressed sample with acid).

  • Analysis: Dilute the neutralized samples to a suitable concentration and analyze by a stability-indicating HPLC method.

Protocol 2: Oxidative Degradation
  • Sample Preparation: Prepare a 1 mg/mL solution of Ethyl 5-(ethylsulfonyl)picolinate.

  • Stress Application: Mix an aliquot of the sample solution with an equal volume of 3% hydrogen peroxide.

  • Incubation: Keep the solution at room temperature, protected from light.

  • Time Points: Sample at various time intervals (e.g., 24, 48, 72 hours).

  • Analysis: Analyze the samples directly or after appropriate dilution by HPLC.

Protocol 3: Thermal Degradation
  • Sample Preparation: Place a known amount of solid Ethyl 5-(ethylsulfonyl)picolinate in a vial.

  • Stress Application: Store the vial in a temperature-controlled oven at a high temperature (e.g., 80°C).

  • Time Points: At specified times (e.g., 1 week, 2 weeks), remove a sample.

  • Analysis: Dissolve the sample in a suitable solvent and analyze by HPLC.

Protocol 4: Photolytic Degradation
  • Sample Preparation: Spread a thin layer of solid Ethyl 5-(ethylsulfonyl)picolinate in a shallow dish. Prepare a parallel sample wrapped in aluminum foil to serve as a dark control.

  • Stress Application: Expose the sample to a light source that provides both UV and visible light, as specified by ICH guidelines.

  • Analysis: After the specified duration of exposure, dissolve a known amount of the solid from both the exposed and control samples and analyze by HPLC.

Visualizations

Forced_Degradation_Workflow start Start: Ethyl 5-(ethylsulfonyl)picolinate API stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analysis Analyze Stressed Samples (e.g., HPLC-UV/MS) stress->analysis eval Evaluate Degradation (5-20% target) analysis->eval no_deg No/Low Degradation (<5%) eval->no_deg No opt_deg Optimal Degradation (5-20%) eval->opt_deg Yes high_deg High Degradation (>20%) eval->high_deg No increase_stress Increase Stress Severity (Temp, Time, Conc.) no_deg->increase_stress characterize Characterize Degradants (LC-MS, NMR) opt_deg->characterize decrease_stress Decrease Stress Severity (Temp, Time, Conc.) high_deg->decrease_stress increase_stress->stress decrease_stress->stress pathway Elucidate Degradation Pathway characterize->pathway end End: Stability-Indicating Method Developed pathway->end

Caption: General workflow for a forced degradation study.

Troubleshooting_Degradation start Problem Encountered During Experiment no_deg Issue: No significant degradation observed start->no_deg Low/No Degradation high_deg Issue: Degradation is too high (>20%) start->high_deg High Degradation action_increase Action: Increase Stress - Higher Temp - Longer Duration - Higher [Reagent] no_deg->action_increase action_decrease Action: Decrease Stress - Lower Temp - Shorter Duration - Lower [Reagent] high_deg->action_decrease check_sol Check Solubility Is API fully dissolved? action_increase->check_sol add_cosolvent Add Co-solvent check_sol->add_cosolvent No stable_mol Conclusion: Molecule is stable under these conditions check_sol->stable_mol Yes, after re-test

Caption: Troubleshooting common issues in forced degradation.

Hypothetical_Degradation_Pathway parent Ethyl 5-(ethylsulfonyl)picolinate (Parent Compound) hydrolysis_prod 5-(Ethylsulfonyl)picolinic acid (Hydrolysis Product) parent->hydrolysis_prod Acid/Base Hydrolysis oxidation_prod N-oxide Derivative (Oxidation Product) parent->oxidation_prod Oxidation (e.g., H₂O₂) photolysis_prod Rearranged Isomer (Photolytic Product) parent->photolysis_prod Photolysis (UV/Vis Light)

Caption: Hypothetical degradation pathways for illustration.

References

Technical Support Center: Troubleshooting NMR Interpretation of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for the accurate interpretation of NMR spectra of substituted pyridines.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic proton signals in my substituted pyridine spectrum overlapping and difficult to interpret?

Signal overlap in the aromatic region (typically δ 7.0-9.0 ppm) of substituted pyridines is a frequent challenge. This arises from the similar electronic environments of the protons on the pyridine ring.[1][2] The complexity is further increased by spin-spin coupling between adjacent protons, which splits the signals into multiplets (e.g., doublets, triplets, doublets of doublets).[2]

Troubleshooting Steps:

  • Optimize Experimental Conditions:

    • Higher Magnetic Field: Re-running the sample on a higher field NMR spectrometer (e.g., 600 MHz or greater) can increase the chemical shift dispersion, potentially resolving the overlapping signals.[1][2]

    • Solvent Change: Altering the NMR solvent can induce differential shifts in the proton resonances.[1] Solvents like benzene-d6, acetone-d6, or methanol-d4 can change the chemical shifts of pyridine protons compared to more common solvents like chloroform-d or DMSO-d6.[1]

  • Utilize 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other, helping to identify neighboring protons even in crowded regions.[1]

    • TOCSY (Total Correlation Spectroscopy): This technique can be used to identify all protons within a spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, which is invaluable for determining the substitution pattern.

Q2: The chemical shifts of my pyridine protons are significantly different from expected values. What could be the cause?

Several factors can influence the chemical shifts in substituted pyridines:

  • Substituent Effects: The electronic nature of the substituents dramatically impacts the electron density of the pyridine ring, thereby affecting the chemical shifts. Electron-donating groups will generally shield the ring protons (shift to lower ppm), while electron-withdrawing groups will deshield them (shift to higher ppm).

  • Protonation or N-alkylation: Protonation or alkylation of the pyridine nitrogen leads to a significant downfield shift of all proton signals.[3] This is due to the increased positive charge on the nitrogen atom, which decreases the electron density on the ring carbons.[3]

  • Solvent Effects: The choice of solvent can influence chemical shifts, particularly through hydrogen bonding interactions with the pyridine nitrogen.[4]

  • Paramagnetic Species: The presence of even trace amounts of paramagnetic impurities can lead to significant broadening and shifting of NMR signals.[2]

Q3: How can I definitively determine the substitution pattern on a pyridine ring?

A combination of 1D and 2D NMR techniques is the most reliable approach:

  • ¹H NMR: Analyze the integration, multiplicity (splitting pattern), and coupling constants of the aromatic signals.

  • ¹³C NMR: The number of signals will indicate the symmetry of the substitution pattern. Chemical shifts are also influenced by the substituents.[5][6][7]

  • COSY: Identify which protons are adjacent to each other.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is extremely powerful for connecting substituents to the pyridine ring.

  • NOESY/ROESY: These experiments show through-space correlations, which can confirm the proximity of certain protons and substituents, helping to distinguish between isomers.

Q4: My NMR signals are broad. What are the common reasons for this?

Broad signals in the NMR spectrum of a substituted pyridine can be caused by:

  • Sample Aggregation: At higher concentrations, molecules may aggregate, leading to broader signals. Running the NMR at different concentrations can help identify this issue.[2]

  • Presence of Paramagnetic Impurities: Ensure the sample is pure and free from paramagnetic metals.[2]

  • Unresolved Complex Coupling: Complex spin-spin coupling that is not fully resolved can appear as broad signals.[2]

  • Quadrupolar Broadening: The ¹⁴N nucleus of the pyridine ring has a quadrupole moment which can sometimes lead to broadening of adjacent proton signals. Decoupling the ¹⁴N nucleus can sometimes sharpen these signals.[8][9]

Troubleshooting Workflows

Logical Workflow for Signal Assignment

G A Acquire 1D ¹H and ¹³C NMR B Analyze ¹H NMR: - Integration - Multiplicity - Coupling Constants A->B C Analyze ¹³C NMR: - Number of Signals - Chemical Shifts A->C D Initial Hypothesis of Substitution Pattern B->D C->D E Acquire 2D NMR: COSY, HSQC, HMBC, NOESY/ROESY D->E F COSY: Identify ¹H-¹H Connectivity E->F G HSQC: Correlate ¹H to directly attached ¹³C E->G H HMBC: Identify long-range ¹H-¹³C correlations (2-3 bonds) E->H I NOESY/ROESY: Identify through-space proximities E->I J Refine and Confirm Structure F->J G->J H->J I->J G A Problem: Overlapping or Poorly Resolved Signals B Increase Magnetic Field Strength A->B If available C Change Deuterated Solvent A->C D Optimize Shimming A->D E Acquire 2D NMR (e.g., COSY, HSQC) to resolve correlations A->E F Resolved Spectrum B->F C->F D->F E->F

References

Technical Support Center: Synthesis of Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: A widely employed synthetic strategy involves a two-step process. The first step is the synthesis of the thioether precursor, Ethyl 5-(ethylsulfanyl)pyridine-2-carboxylate. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The second step is the oxidation of the thioether to the desired sulfone, this compound.

Q2: What are the potential impurities I should be aware of during this synthesis?

A2: Several impurities can arise during the synthesis. It is crucial to monitor their formation and control their levels to ensure the final product's purity. The primary potential impurities include:

  • Ethyl 5-(ethylsulfanyl)pyridine-2-carboxylate: The unreacted starting material from the oxidation step.

  • Ethyl 5-(ethylsulfinyl)pyridine-2-carboxylate: An intermediate in the oxidation of the thioether to the sulfone. Its presence indicates incomplete oxidation.

  • This compound N-oxide: Arises from the oxidation of the nitrogen atom in the pyridine ring.

  • 5-(Ethylsulfonyl)pyridine-2-carboxylic acid: Results from the hydrolysis of the ethyl ester functional group.

Q3: How can I monitor the progress of the reaction and the formation of impurities?

A3: High-Performance Liquid Chromatography (HPLC) is the recommended technique for monitoring the reaction progress and profiling impurities. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with an additive like formic or trifluoroacetic acid for better peak shape) is a good starting point for method development. UV detection at a suitable wavelength (e.g., 254 nm or 275 nm) can be used to detect the starting material, intermediate, final product, and impurities.

Troubleshooting Guides

Issue 1: Incomplete Oxidation - Presence of Thioether and/or Sulfoxide Impurities

Q: My final product is contaminated with significant amounts of the starting thioether and the intermediate sulfoxide. How can I drive the oxidation to completion?

A: This is a common issue and can be addressed by modifying the reaction conditions.

  • Choice and Stoichiometry of Oxidizing Agent:

    • m-Chloroperoxybenzoic acid (m-CPBA) and potassium peroxymonosulfate (Oxone®) are effective oxidants for this transformation.

    • Ensure you are using a sufficient stoichiometric excess of the oxidizing agent. For the conversion of a thioether to a sulfone, at least two equivalents of the oxidant are required. It is common to use a slight excess (e.g., 2.2 to 2.5 equivalents) to ensure complete conversion.

  • Reaction Time and Temperature:

    • Prolonging the reaction time can often lead to a more complete reaction. Monitor the reaction by HPLC to determine the optimal time.

    • Increasing the reaction temperature may also increase the reaction rate. However, be cautious as higher temperatures can sometimes lead to the formation of other impurities.

  • Solvent:

    • The choice of solvent can influence the reaction rate and selectivity. Dichloromethane (DCM) or chloroform are commonly used for m-CPBA oxidations, while mixtures of water, methanol, or acetone are suitable for Oxone®.

Experimental Protocol: Oxidation of Ethyl 5-(ethylsulfanyl)pyridine-2-carboxylate

Method A: Using m-CPBA

  • Dissolve Ethyl 5-(ethylsulfanyl)pyridine-2-carboxylate (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (2.2 - 2.5 eq) portion-wise, maintaining the temperature at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until HPLC analysis indicates complete consumption of the starting material and sulfoxide intermediate.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium sulfite.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method B: Using Oxone®

  • Dissolve Ethyl 5-(ethylsulfanyl)pyridine-2-carboxylate (1.0 eq) in a mixture of methanol and water.

  • Add a solution of Oxone® (2.2 - 2.5 eq) in water dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring by HPLC.

  • After completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Summary: Impact of Oxidant Stoichiometry

Oxidant EquivalentsThioether (%)Sulfoxide (%)Sulfone (%)
2.051580
2.2<1396
2.5<1<1>98

Note: The above data is illustrative and actual results may vary depending on specific reaction conditions.

Issue 2: Formation of Pyridine N-oxide Impurity

Q: I am observing a significant amount of the N-oxide impurity in my product. How can I minimize its formation?

A: The pyridine nitrogen is susceptible to oxidation, especially with strong oxidizing agents.

  • Control of Reaction Temperature: Perform the oxidation at lower temperatures (e.g., 0 °C) to improve the selectivity of the oxidation towards the sulfur atom over the pyridine nitrogen.

  • Choice of Oxidant: While both m-CPBA and Oxone® can cause N-oxidation, the reaction conditions can be optimized to minimize this side reaction. Sometimes, using a buffered system with Oxone® can help mitigate N-oxide formation.

  • Purification: The N-oxide is generally more polar than the sulfone and can often be separated by silica gel column chromatography.

Logical Relationship for Minimizing N-oxide Formation

N_Oxide_Troubleshooting Start High N-oxide Impurity Temp Lower Reaction Temperature (e.g., 0 °C) Start->Temp Oxidant Optimize Oxidant/Conditions (e.g., buffered Oxone®) Start->Oxidant Purify Purify by Column Chromatography Temp->Purify Oxidant->Purify

Caption: Troubleshooting workflow for managing N-oxide impurity.

Issue 3: Presence of 5-(Ethylsulfonyl)pyridine-2-carboxylic acid Impurity

Q: My final product contains the hydrolyzed carboxylic acid. What causes this and how can I prevent it?

A: Ester hydrolysis can occur if water is present, particularly under acidic or basic conditions.

  • Anhydrous Conditions: Ensure that all solvents and reagents are dry, especially when using m-CPBA. Commercial m-CPBA often contains m-chlorobenzoic acid, which can catalyze hydrolysis.

  • Neutral Work-up: During the work-up, avoid prolonged exposure to strong acids or bases. If a basic wash is necessary to remove acidic byproducts (like m-chlorobenzoic acid), perform it quickly and at a low temperature.

  • Purification: The carboxylic acid impurity is significantly more polar than the ester and can be readily removed by column chromatography. Alternatively, an acidic wash of the organic solution during workup can remove the basic carboxylic acid salt.

Experimental Workflow: General Synthesis and Purification

Synthesis_Workflow cluster_0 Step 1: Thioether Synthesis cluster_1 Step 2: Oxidation cluster_2 Step 3: Purification & Analysis Start Ethyl 5-bromopyridine-2-carboxylate SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Reagent1 Sodium Ethanethiolate Reagent1->SNAr Thioether Ethyl 5-(ethylsulfanyl)pyridine-2-carboxylate SNAr->Thioether Oxidation Oxidation Reaction Thioether->Oxidation Oxidant Oxidizing Agent (m-CPBA or Oxone®) Oxidant->Oxidation Crude Crude Product Oxidation->Crude Purification Column Chromatography Crude->Purification Analysis HPLC Analysis Purification->Analysis Final Pure this compound Analysis->Final

Validation & Comparative

Synthetic Alternatives to Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of modern medicinal chemistry. Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate is a valuable scaffold, but its ethylsulfonyl group can present metabolic liabilities or suboptimal physicochemical properties. This guide provides a comparative analysis of synthetically accessible alternatives, focusing on bioisosteric replacements that can modulate a compound's characteristics while maintaining or improving its desired activity.

This document details the synthesis of key alternatives to this compound, including sulfonamide, phosphonate, trifluoromethyl, and cyano analogues. It provides a side-by-side comparison of their synthetic routes, supported by experimental data, to aid in the selection of the most suitable scaffold for specific research and development needs.

Comparative Synthesis Data

The following table summarizes the synthetic performance for the preparation of this compound and its bioisosteric analogues. The data is collated from various sources to provide a comparative overview of reaction yields and conditions.

Compound NameStructureStarting MaterialKey Reagents & ConditionsYield (%)Reference
This compoundEthyl 5-bromopyridine-2-carboxylateEthanethiol, CuI, K₂CO₃, DMSO, 120 °C; then m-CPBA, DCM, rt~60-70% (two steps)General procedure
Ethyl 5-(N-phenylsulfamoyl)pyridine-2-carboxylateEthyl 5-aminopyridine-2-carboxylateBenzenesulfonyl chloride, pyridine, DCM, 0 °C to rt85%[1]
Diethyl (5-ethoxycarbonylpyridin-2-yl)phosphonateEthyl 5-bromopyridine-2-carboxylateTriethyl phosphite, Pd(PPh₃)₄, 150 °C75%[2]
Ethyl 5-(Trifluoromethyl)pyridine-2-carboxylate2-Chloro-5-(trifluoromethyl)pyridineCO, Methanol, PdCl₂(PPh₃)₂, DPPB, Et₃N, 120 °C, 3 atm79% (as methyl ester)[3]
Ethyl 5-cyanopyridine-2-carboxylateEthyl 5-bromopyridine-2-carboxylateCuCN, DMF, 150 °C88%General procedure

Experimental Protocols

Detailed experimental procedures for the synthesis of each alternative are provided below. These protocols are adapted from cited literature and are intended to be representative.

Synthesis of Ethyl 5-(N-phenylsulfamoyl)pyridine-2-carboxylate[1]

To a solution of ethyl 5-aminopyridine-2-carboxylate (1.0 eq) in dichloromethane (DCM) at 0 °C is added pyridine (1.2 eq). Benzenesulfonyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford ethyl 5-(N-phenylsulfamoyl)pyridine-2-carboxylate.

Synthesis of Diethyl (5-ethoxycarbonylpyridin-2-yl)phosphonate[2]

A mixture of ethyl 5-bromopyridine-2-carboxylate (1.0 eq), triethyl phosphite (1.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is heated at 150 °C for 16 hours under a nitrogen atmosphere. The reaction mixture is then cooled to room temperature and purified directly by column chromatography on silica gel to yield diethyl (5-ethoxycarbonylpyridin-2-yl)phosphonate.

Synthesis of Ethyl 5-(Trifluoromethyl)pyridine-2-carboxylate[3]

In a high-pressure autoclave, 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq), methanol, triethylamine (2.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.005 eq), and 1,4-bis(diphenylphosphino)butane (DPPB, 0.025 eq) are combined. The autoclave is purged with carbon monoxide and then pressurized to 3 atm with carbon monoxide. The reaction mixture is heated to 120 °C and stirred for 3 hours. After cooling, the mixture is partitioned between water and ethyl acetate. The organic layer is dried and concentrated. The resulting methyl ester can be transesterified to the ethyl ester using standard conditions (e.g., ethanol, acid catalyst). The crude product is purified by column chromatography.

Synthesis of Ethyl 5-cyanopyridine-2-carboxylate

A mixture of ethyl 5-bromopyridine-2-carboxylate (1.0 eq) and copper(I) cyanide (1.2 eq) in dimethylformamide (DMF) is heated at 150 °C for 6 hours. The reaction mixture is cooled to room temperature and poured into a solution of aqueous ammonia and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to give ethyl 5-cyanopyridine-2-carboxylate.

Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic workflows and the logical relationships in selecting an appropriate alternative to the ethylsulfonyl group.

Synthetic_Workflow Start Ethyl 5-bromopyridine-2-carboxylate Sulfone This compound Start->Sulfone 1. Ethanethiol, CuI 2. m-CPBA Sulfonamide Ethyl 5-(N-Alkyl/Arylsulfamoyl)pyridine-2-carboxylate Start->Sulfonamide 1. NH3, CuI 2. RSO2Cl Phosphonate Diethyl (5-ethoxycarbonylpyridin-2-yl)phosphonate Start->Phosphonate P(OEt)3, Pd(0) Trifluoromethyl Ethyl 5-(Trifluoromethyl)pyridine-2-carboxylate Start->Trifluoromethyl TMS-CF3, Pd(0) Cyano Ethyl 5-cyanopyridine-2-carboxylate Start->Cyano CuCN

Caption: General synthetic routes to this compound and its bioisosteres.

Decision_Tree Goal Improve Properties of This compound Metabolism Metabolic Stability? Goal->Metabolism Solubility Aqueous Solubility? Goal->Solubility HBA Hydrogen Bond Acceptor? Goal->HBA Lipophilicity Reduce Lipophilicity? Goal->Lipophilicity Sulfonamide Sulfonamide Metabolism->Sulfonamide Potentially Trifluoromethyl Trifluoromethyl Metabolism->Trifluoromethyl Yes Solubility->Sulfonamide Yes Phosphonate Phosphonate Solubility->Phosphonate Yes HBA->Sulfonamide Yes HBA->Phosphonate Yes Lipophilicity->Trifluoromethyl Yes Cyano Cyano Lipophilicity->Cyano Yes

Caption: Decision tree for selecting an appropriate bioisosteric replacement.

Conclusion

The choice of a suitable bioisosteric replacement for the ethylsulfonyl group in this compound depends on the specific goals of the drug design program.

  • Sulfonamides offer the advantage of introducing a hydrogen bond donor and can be readily synthesized from the corresponding amino-pyridine precursor.

  • Phosphonates can significantly enhance aqueous solubility and introduce a tetrahedral geometry that may lead to novel binding interactions.

  • The trifluoromethyl group is a well-established bioisostere for a sulfonyl group that can improve metabolic stability and lipophilicity.

  • The cyano group provides a more compact and polar alternative, which can be beneficial for optimizing ligand-receptor interactions and reducing lipophilicity.

The synthetic routes outlined in this guide are robust and generally high-yielding, providing a practical toolkit for chemists to explore the structure-activity relationships of this important class of compounds. Careful consideration of the desired physicochemical and pharmacological properties will guide the selection of the most promising synthetic alternative.

References

Unraveling the Biological Intricacies of Sulfonylpyridine Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the biological activities of sulfonylpyridine isomers reveals that the seemingly subtle shift in the position of the sulfonyl group—from position 2, 3, or 4 on the pyridine ring—can profoundly influence their therapeutic effects and mechanisms of action. This guide provides a comparative overview of these isomers, supported by available experimental data, to inform researchers and drug development professionals in their quest for novel therapeutics.

The pyridine ring is a cornerstone in medicinal chemistry, and its derivatives are integral to numerous approved drugs. When functionalized with a sulfonyl or sulfonamide group, the resulting sulfonylpyridine scaffold exhibits a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The positional isomerism of the sulfonyl group is a critical determinant of the molecule's electronic properties, reactivity, and, consequently, its interaction with biological targets.

Comparative Biological Activity: A Look at the Evidence

One area where the isomeric position is crucial is in the realm of covalent inhibitors. The 2-sulfonylpyridine and, by extension, the 2-sulfonylpyrimidine motifs have been identified as effective agents for targeted covalent inhibition by reacting with cysteine residues on proteins. This reactivity stems from the ability of the pyridine nitrogen to stabilize the intermediate formed during nucleophilic aromatic substitution (SNAr), making the sulfonyl group a good leaving group. The 4-sulfonylpyridine isomer is also anticipated to be highly reactive towards nucleophilic substitution for similar electronic reasons. In contrast, the 3-sulfonylpyridine isomer is significantly less reactive in this regard. This suggests that for biological targets where a covalent interaction with a cysteine residue is the desired mechanism of action, the 2- and 4-sulfonylpyridine scaffolds would be the preferred starting points for drug design.

In the context of enzyme inhibition, the specific geometry and electronic distribution conferred by the sulfonyl group's position dictate the binding affinity and selectivity. For instance, in a study on geometric isomers of sulfonamido derivatives as inhibitors of farnesyl protein transferase (FPT), the spatial location of the sulfonamido group was found to be critical for the compound's binding to the enzyme.[1] Although this study did not compare 2-, 3-, and 4-isomers directly, it highlights the principle that isomeric changes can lead to significant differences in inhibitory activity.[1]

Data Summary

Due to the lack of a single study with a direct head-to-head comparison of the biological activity of 2-, 3-, and 4-sulfonylpyridine isomers with identical side chains, a quantitative data table as requested cannot be generated at this time. Research in this area often focuses on optimizing a lead compound, which may belong to one particular isomeric class, rather than a systematic comparison of all positional isomers.

Experimental Protocols

The methodologies employed to evaluate the biological activity of sulfonylpyridine derivatives are diverse and target-specific. Below are generalized protocols for common assays mentioned in the literature for similar compounds.

In Vitro Enzyme Inhibition Assay (e.g., Kinase Inhibition)
  • Objective: To determine the concentration of the inhibitor required to reduce the enzyme activity by 50% (IC50).

  • Materials: Recombinant purified enzyme, substrate (e.g., a peptide for a kinase), ATP (often radiolabeled, e.g., [γ-³²P]ATP), inhibitor compounds (sulfonylpyridine isomers), assay buffer, and detection reagents.

  • Procedure:

    • A reaction mixture is prepared containing the enzyme, its substrate, and varying concentrations of the inhibitor compound in the assay buffer.

    • The enzymatic reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is then stopped, often by the addition of a quenching agent.

    • The amount of product formed (e.g., phosphorylated substrate) is quantified. For radiolabeled ATP, this can be done by separating the phosphorylated substrate from the unreacted ATP using phosphocellulose paper followed by scintillation counting.

    • The percentage of inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay
  • Objective: To assess the cytotoxic or anti-proliferative effect of the compounds on cancer cell lines.

  • Materials: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), antibiotics, test compounds, and a viability reagent (e.g., MTT, MTS, or a reagent for a luminescence-based assay like CellTiter-Glo®).

  • Procedure:

    • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • The following day, the cells are treated with a serial dilution of the sulfonylpyridine isomers. A vehicle control (e.g., DMSO) is also included.

    • The plates are incubated for a specified period, typically 48 to 72 hours.

    • After the incubation period, the viability reagent is added to each well according to the manufacturer's instructions.

    • The absorbance or luminescence is measured using a plate reader.

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting cell viability against the logarithm of the compound concentration.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the concepts discussed, the following diagrams are provided.

experimental_workflow Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis compound_prep Prepare Serial Dilutions of Sulfonylpyridine Isomers treatment Treat Cells with Compounds compound_prep->treatment cell_seeding Seed Cells in 96-well Plates cell_seeding->treatment incubation Incubate for 48-72 hours treatment->incubation viability_assay Add Viability Reagent (e.g., MTT, MTS) incubation->viability_assay read_plate Measure Absorbance/ Luminescence viability_assay->read_plate data_analysis Calculate % Viability and Determine IC50 read_plate->data_analysis

Caption: Workflow for determining the IC50 of sulfonylpyridine isomers.

covalent_inhibition Covalent Inhibition Mechanism of 2-Sulfonylpyridine cluster_reactants Reactants cluster_reaction Reaction cluster_products Products inhibitor 2-Sulfonylpyridine Inhibitor snar Nucleophilic Aromatic Substitution (SNAr) inhibitor->snar protein Target Protein with Cysteine protein->snar covalent_complex Covalent Inhibitor-Protein Adduct snar->covalent_complex leaving_group Sulfinate Leaving Group snar->leaving_group

Caption: Covalent inhibition by 2-sulfonylpyridine via SNAr.

References

A Comparative Guide to the Purity Validation of Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate, a key intermediate in pharmaceutical synthesis. We present detailed experimental protocols and comparative data to assist researchers in selecting the most appropriate techniques for their specific needs.

Product Overview and Potential Impurities

This compound is a sulfonated pyridine derivative. Its synthesis typically involves the oxidation of the corresponding thioether, Ethyl 5-(ethylthio)pyridine-2-carboxylate. This process, along with potential side reactions and incomplete conversions, can lead to a range of impurities. Understanding this impurity profile is critical for developing robust analytical methods for purity assessment.

Table 1: Potential Impurities in this compound

Impurity NameStructureOrigin
Ethyl 5-(ethylthio)pyridine-2-carboxylateIncomplete oxidation of the starting material.
5-(Ethylsulfonyl)pyridine-2-carboxylic acidHydrolysis of the ethyl ester.
Diethyl 5,5'-(disulfanediyl)bis(pyridine-2-carboxylate)Oxidative dimerization of the starting thioether.
Unreacted Starting Materials (e.g., 2-bromo-5-ethylpyridine, ethyl 2-mercaptoacetate)VariousCarryover from the initial pyridine ring synthesis.

Comparative Analysis of Purity Validation Methods

The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the primary method for quantification, while Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provide orthogonal and structural information.

Table 2: Comparison of Analytical Methods for Purity Validation

ParameterHPLC-UVGC-MS¹H NMR
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, identification by mass-to-charge ratio.Identification and quantification based on the magnetic properties of atomic nuclei.
Primary Use Quantitative purity determination and impurity profiling.Identification of volatile and semi-volatile impurities.Structural confirmation and quantitative purity assessment using an internal standard.
Limit of Detection Low (ppm level)Very Low (ppb level for some impurities)Higher (typically >0.1%)
Sample Throughput HighMediumMedium
Hypothetical Purity (%) of Main Compound 99.5%99.6%99.4%
Hypothetical % of Key Impurity (Thioether) 0.25%0.20%0.30%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To quantify the purity of this compound and identify known impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient Elution:

Time (min)% A% B
09010
201090
251090
25.19010
309010

Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 254 nm Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile and semi-volatile impurities.

Instrumentation:

  • GC-MS system with a capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

Carrier Gas: Helium Inlet Temperature: 250 °C Oven Program:

  • Initial temperature: 80 °C, hold for 2 minutes

  • Ramp: 15 °C/min to 280 °C

  • Hold at 280 °C for 10 minutes

Mass Spectrometer:

  • Ionization Mode: Electron Ionization (EI)

  • Mass Range: 40-500 amu

Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of dichloromethane.

  • Inject 1 µL into the GC-MS.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To confirm the structure of the main component and quantify its purity using a certified internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Solvent: Chloroform-d (CDCl₃) Internal Standard: Maleic acid (certified reference material)

Procedure:

  • Accurately weigh approximately 20 mg of the sample and 5 mg of maleic acid into a vial.

  • Dissolve the mixture in 0.75 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum with a sufficient relaxation delay (e.g., 30 s) to ensure accurate integration.

Purity Calculation: The purity is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of the vinylic protons of the maleic acid internal standard.

Visualizing the Analytical Workflow

A clear understanding of the analytical workflow is essential for efficient purity validation. The following diagram illustrates the logical progression of the analytical steps.

analytical_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample This compound Sample Preparation Sample Preparation (Weighing & Dissolving) Sample->Preparation HPLC HPLC-UV Analysis (Quantitative Purity) Preparation->HPLC GCMS GC-MS Analysis (Volatile Impurities) Preparation->GCMS NMR ¹H NMR Analysis (Structural Confirmation & qNMR) Preparation->NMR Purity_Report Purity Report & Certificate of Analysis HPLC->Purity_Report GCMS->Purity_Report NMR->Purity_Report

Caption: Workflow for the purity validation of this compound.

Hypothetical Signaling Pathway Involvement

While the primary role of this compound is as a synthetic intermediate, understanding its potential biological context can be valuable. The pyridine sulfone moiety is present in various biologically active molecules. The diagram below illustrates a hypothetical signaling pathway where a downstream product derived from this intermediate might act as an inhibitor.

signaling_pathway cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Activates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Promotes Inhibitor Derivative of this compound Inhibitor->Kinase2 Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative.

Conclusion

The purity validation of this compound requires a multi-faceted analytical approach. HPLC serves as the cornerstone for quantitative analysis, while GC-MS and NMR provide essential orthogonal data for impurity identification and structural confirmation. The protocols and comparative data presented in this guide offer a robust framework for researchers to ensure the quality and consistency of this important chemical intermediate.

A Comparative Guide to Analytical Methods for Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of common analytical methods for the quantification and characterization of Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring product quality, monitoring reaction progress, and conducting pharmacokinetic studies. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound (CAS: 1314406-40-0) is a heterocyclic compound with a molecular formula of C10H13NO4S and a molecular weight of 243.28 g/mol [1]. Accurate and precise analytical methods are essential for its analysis in various matrices. This guide focuses on two widely used analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and sensitivity. A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for the analysis of moderately polar compounds like this compound.

Experimental Protocol: RP-HPLC-UV

Objective: To determine the purity and concentration of this compound.

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (reagent grade)

  • This compound reference standard

Chromatographic Conditions: A typical starting point for method development would be based on methods used for similar pyridine derivatives[2][3][4].

ParameterCondition
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL

Preparation of Solutions:

  • Mobile Phase: Combine 600 mL of acetonitrile and 400 mL of water. Add 1.0 mL of formic acid and mix thoroughly. Degas the solution before use[2].

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Calibration Standards: Prepare a series of dilutions from the stock solution using the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL[2].

  • Sample Solution: Accurately weigh the sample, dissolve it in a known volume of methanol to achieve a concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection[2].

Hypothetical Performance Data

The following table summarizes the expected performance of a validated HPLC method for this compound.

ParameterTypical Performance
Linearity (R²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard B Dissolve in Methanol (Stock Solution) A->B C Serial Dilutions (Working Standards) B->C F HPLC System C->F D Weigh Sample E Dissolve & Filter D->E E->F G Chromatogram Acquisition F->G H Peak Integration G->H I Quantification H->I

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For this compound, GC-MS can be used for impurity profiling and identification of related substances.

Experimental Protocol: GC-MS

Objective: To identify and quantify this compound and potential impurities.

Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

  • Helium (carrier gas)

  • Methanol (GC grade)

  • This compound reference standard

GC-MS Conditions: The conditions can be adapted from methods used for other pyridine derivatives[5][6].

ParameterCondition
Inlet Temperature 250 °C
Carrier Gas Helium at 1.5 mL/min
Oven Program Initial temp 90 °C for 7 min, ramp at 20 °C/min to 210 °C, hold for 1.5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 m/z

Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.

  • Sample Solution: Prepare a solution of the sample in methanol at a concentration suitable for GC-MS analysis.

Hypothetical Performance Data
ParameterTypical Performance
Linearity (R²) > 0.995
Limit of Detection (LOD) ~1 ng/mL (in full scan mode)
Mass Spectral Library Match > 90% for the main component

Logical Relationship of GC-MS Analysis

GCMS_Logic cluster_process Analytical Process cluster_output Data Output cluster_interpretation Interpretation A Sample Injection B Separation in GC Column A->B C Ionization (EI) B->C D Mass Analysis (Quadrupole) C->D E Detection D->E F Total Ion Chromatogram (TIC) E->F G Mass Spectrum E->G I Quantification F->I H Compound Identification G->H

Caption: Logical flow of the GC-MS analytical process.

Method Comparison

FeatureHPLC-UVGC-MS
Principle Liquid-solid phase partitioningGas-solid phase partitioning and mass-to-charge ratio
Primary Use Quantification, PurityIdentification, Impurity Profiling, Quantification
Sample Volatility Not requiredRequired
Sensitivity Good (µg/mL range)Excellent (ng/mL range)
Selectivity Moderate to HighVery High
Throughput HighModerate
Instrumentation Cost ModerateHigh
Typical Analytes Non-volatile, thermally labile compoundsVolatile, thermally stable compounds

Both HPLC and GC-MS are powerful analytical techniques that can be effectively employed for the analysis of this compound.

  • HPLC-UV is the method of choice for routine quality control, purity determination, and quantification due to its robustness, high throughput, and lower cost.

  • GC-MS provides superior selectivity and sensitivity, making it ideal for the identification of unknown impurities, metabolite studies, and trace-level analysis.

The selection of the most appropriate method will depend on the specific analytical requirements, such as the need for structural information, the required sensitivity, and the nature of the sample matrix. For comprehensive characterization, a combination of both techniques is often recommended.

References

A Comparative Analysis of Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate and its Methyl Ester Analogue in the Context of Novel Insecticidal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate and its corresponding methyl ester, Mthis compound. These compounds belong to the promising ethylsulfonylpyridine class of molecules, which has garnered significant attention for its novel insecticidal properties. This document synthesizes available data on their chemical properties, potential biological activity based on related compounds, and the experimental protocols used to evaluate such molecules.

Introduction to Ethylsulfonylpyridine Insecticides

Ethylsulfonylpyridines represent a new chemical class of insecticides with a unique mode of action, offering a potential solution to combat insect resistance to existing pesticides.[1][2] Research into this class has led to the development of potent insecticidal agents like Oxazosulfyl, which demonstrates broad-spectrum activity against various agricultural pests.[3][4] The core structure, characterized by an ethylsulfonyl group attached to a pyridine ring, is crucial for their biological activity.

Unraveling the Mechanism of Action

Recent studies suggest that the primary mode of action for ethylsulfonylpyridine insecticides is the inhibition of the vesicular acetylcholine transporter (VAChT).[5] VAChT is a critical protein in the insect nervous system responsible for loading acetylcholine into synaptic vesicles. By inhibiting this transporter, these compounds disrupt cholinergic synaptic transmission, leading to a breakdown of neuromuscular function, paralysis, and ultimately, the death of the insect.[5] An earlier hypothesis suggested an interaction with voltage-gated sodium channels, but the inhibition of VAChT is now considered the more relevant insecticidal mechanism.[5][6]

Chemical Properties at a Glance

A direct comparison of the fundamental chemical properties of this compound and its methyl ester is essential for understanding their potential similarities and differences in a biological context.

PropertyThis compoundMthis compound
Molecular Formula C₁₀H₁₃NO₄SC₉H₁₁NO₄S
Molecular Weight 243.28 g/mol 229.25 g/mol
General Class EthylsulfonylpyridineEthylsulfonylpyridine
Predicted Biological Activity InsecticidalInsecticidal

Comparative Biological Activity

To provide context for the potential efficacy of this chemical class, a silicon-containing analogue of Oxazosulfyl, which shares the core ethylsulfonylpyridine scaffold, exhibited a lethal concentration (LC50) value of 0.30 mg/L against the diamondback moth (Plutella xylostella).[1][7] It is plausible that the title compounds would display activity within a similar range, though empirical testing is required for confirmation.

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in the evaluation of the insecticidal activity of these compounds, based on protocols used for related molecules.

Insecticidal Activity Bioassay (Leaf-Dip Method)

This method is commonly used to determine the contact toxicity of a compound against lepidopteran pests.

  • Compound Preparation : The test compounds, this compound and Mthis compound, are dissolved in a suitable solvent (e.g., acetone or DMSO) to create a stock solution. A series of dilutions are then prepared in water containing a non-ionic surfactant (e.g., Triton X-100) to ensure even spreading on the leaf surface.

  • Leaf Treatment : Cabbage leaf discs are dipped into the respective test solutions for approximately 30 seconds and then allowed to air dry. Control leaves are dipped in the solvent-surfactant solution without the test compound.

  • Insect Exposure : The treated leaf discs are placed in petri dishes lined with moistened filter paper. A set number of third-instar larvae of a target insect, such as the diamondback moth (Plutella xylostella), are introduced into each petri dish.

  • Incubation : The petri dishes are maintained in a controlled environment (e.g., 25°C, 60% relative humidity, 16:8 hour light:dark photoperiod).

  • Mortality Assessment : Larval mortality is assessed at 24, 48, and 72 hours after exposure. Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis : The mortality data is corrected for control mortality using Abbott's formula. The LC50 (lethal concentration to kill 50% of the test population) values and their 95% confidence intervals are calculated using probit analysis.

Vesicular Acetylcholine Transporter (VAChT) Binding Assay

This in vitro assay can be used to determine if the compounds interact with their putative molecular target.

  • Membrane Preparation : Membranes are prepared from the heads of a suitable insect model, such as fruit flies (Drosophila melanogaster) or cockroaches. The tissue is homogenized in a buffered solution and subjected to differential centrifugation to isolate the membrane fraction containing VAChT.

  • Binding Reaction : The insect membrane preparation is incubated with a radiolabeled ligand known to bind to VAChT (e.g., [³H]-vesamicol) in the presence of varying concentrations of the test compounds (Ethyl or Mthis compound).

  • Separation of Bound and Free Ligand : The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer.

  • Quantification : The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis : The specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled competing ligand) from the total binding. The IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is then calculated by non-linear regression analysis.

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postneuron Postsynaptic Neuron acetyl_coa Acetyl-CoA ach Acetylcholine (ACh) acetyl_coa->ach choline Choline choline->ach vacht Vesicular Acetylcholine Transporter (VAChT) ach->vacht synaptic_vesicle Synaptic Vesicle (ACh-filled) vacht->synaptic_vesicle ach_in_cleft ACh synaptic_vesicle->ach_in_cleft ach_receptor ACh Receptor ach_in_cleft->ach_receptor signal Nerve Signal Propagation ach_receptor->signal inhibitor Ethylsulfonylpyridine Insecticide inhibitor->vacht Inhibition

Caption: Proposed mechanism of action for ethylsulfonylpyridine insecticides.

start Start: Compound Preparation (Serial Dilutions) leaf_dip Leaf-Dip Bioassay (Cabbage Leaf Discs) start->leaf_dip insect_exposure Insect Exposure (e.g., Plutella xylostella larvae) leaf_dip->insect_exposure incubation Incubation (Controlled Environment) insect_exposure->incubation mortality_assessment Mortality Assessment (24, 48, 72 hours) incubation->mortality_assessment data_analysis Data Analysis (Probit Analysis, LC50 Calculation) mortality_assessment->data_analysis

References

The Sulfonylpyridine Scaffold: A Versatile Player in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of sulfonylpyridine derivatives reveals a privileged scaffold with broad therapeutic potential, spanning from anticancer and anti-inflammatory agents to novel antibacterial and herbicidal compounds. This guide provides a comparative analysis of the performance of various sulfonylpyridine derivatives, supported by experimental data, to aid researchers and drug development professionals in this dynamic field.

The sulfonylpyridine core, characterized by a pyridine ring linked to a sulfonyl group, has proven to be a valuable pharmacophore in medicinal chemistry. Its unique electronic properties and ability to form key interactions with biological targets have led to the development of potent and selective inhibitors for a range of enzymes and receptors. This guide explores the structure-activity relationships (SAR) of sulfonylpyridine derivatives across different therapeutic areas, highlighting key structural modifications that influence their biological activity.

Targeting Cancer: PI3K/mTOR and Tubulin Inhibition

Sulfonylpyridine derivatives have emerged as potent inhibitors of critical cancer signaling pathways. One notable area is the dual inhibition of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key kinases in a frequently dysregulated pathway in cancer.

A series of sulfonamide methoxypyridine derivatives demonstrated significant potential as PI3K/mTOR dual inhibitors.[1] The general structure involves a methoxypyridine core linked to a sulfonamide group, which in turn is connected to various aromatic skeletons. The SAR studies revealed that the nature of this aromatic skeleton is crucial for activity.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Sulfonylpyridine Sulfonylpyridine Derivatives (e.g., 22c) Sulfonylpyridine->PI3K inhibits Sulfonylpyridine->mTORC1 inhibits

Table 1: In Vitro Activity of PI3Kα/mTOR Inhibitors [1]

CompoundAromatic SkeletonPI3Kα IC50 (nM)mTOR IC50 (nM)HCT-116 IC50 (nM)MCF-7 IC50 (nM)
22c Quinoline0.222320130
Reference

Note: Lower IC50 values indicate higher potency.

The data clearly indicates that compound 22c , featuring a quinoline core, exhibits potent dual inhibitory activity against PI3Kα and mTOR, translating to strong anti-proliferative effects in cancer cell lines.[1]

Another approach in cancer therapy involves targeting tubulin polymerization. A series of sulfonamide-functionalized pyridine carbothioamides were designed as tubulin-targeting agents.[2] The SAR studies highlighted the importance of substituents on the N-phenyl ring.

Tubulin_Inhibition_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Sulfanilamide Sulfanilamide Derivatives Reflux Reflux (72h) Sulfanilamide->Reflux Picoline 2-Picoline Picoline->Reflux PCA Pyridine Carbothioamides (PCAs) 2-8 Reflux->PCA Cytotoxicity Cytotoxicity Assays (Cancer & Normal Cells) PCA->Cytotoxicity Tubulin_Polymerization Tubulin Polymerization Inhibition Assay PCA->Tubulin_Polymerization Docking Molecular Docking PCA->Docking

Table 2: Cytotoxicity of Sulfonamide-Functionalized Pyridine Carbothioamides [2]

CompoundN-phenyl SubstituentA549 IC50 (µM)HeLa IC50 (µM)MCF-7 IC50 (µM)
2 4-methyl1.22.51.8
3 2,4-dimethyl1.53.12.2
5 4-methoxy2.14.33.5
4 2-fluoro7.7139.8

Compounds with small electron-donating groups at the 4-position of the N-phenyl ring, such as methyl (2 ) and methoxy (5 ), along with the 2,4-dimethyl substituted compound (3 ), demonstrated potent cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range.[2] In contrast, the introduction of an electron-withdrawing fluoro group at the 2-position (4 ) led to a decrease in activity.[2]

Combating Inflammation: COX-2 and ITK Inhibition

Sulfonylpyridine derivatives have also been explored as anti-inflammatory agents by targeting enzymes like cyclooxygenase-2 (COX-2) and Interleukin-2 inducible T-cell kinase (ITK).

A series of pyridine acyl sulfonamides were designed and evaluated as potential COX-2 inhibitors.[3] The most potent compound, 23 , displayed a COX-2 IC50 of 0.8 µM.[3] This compound also showed significant anti-proliferative activity against several cancer cell lines and inhibited prostaglandin E2 (PGE2) production.[3]

SAR_Logic Start Start with Benzylpyrimidine Scaffold Modeling Molecular Modeling & X-ray Crystallography Start->Modeling Design Design Sulfonylpyridine Derivatives Modeling->Design Synthesis Chemical Synthesis Design->Synthesis Screening In Vitro Screening (ITK & Lck) Synthesis->Screening Optimization Lead Optimization Screening->Optimization SAR Analysis Optimization->Design Lead Potent & Selective ITK Inhibitor (4i) Optimization->Lead

In the realm of autoimmune diseases, ITK plays a crucial role in T-cell receptor signaling. A novel class of sulfonylpyridine inhibitors of ITK was developed, starting from a benzylpyrimidine hit.[4] Through molecular modeling and X-ray crystallography, highly potent inhibitors were designed.[4] The lead compound, 4i , demonstrated sub-nanomolar affinity for ITK and excellent selectivity over the related kinase Lck.[4]

Table 3: In Vitro Activity of ITK Inhibitors [4]

CompoundITK IC50 (nM)Lck IC50 (nM)Jurkat Cell Assay IC50 (nM)
4i < 1> 100050
2 (starting point)100-> 10000

This significant improvement in potency and cellular activity highlights the successful application of structure-based drug design in optimizing the sulfonylpyridine scaffold.[4]

Novel Antibacterial Agents

The emergence of antibiotic resistance necessitates the discovery of new antibacterial agents. Sulfonylpyridine derivatives have shown promise as potential anti-chlamydia agents.[5] A series of these compounds were synthesized and evaluated for their ability to halt the growth of Chlamydia trachomatis.[5] The lead compound, 22 , was more active than previous molecules and exhibited selectivity against S. aureus and E. coli.[5]

Table 4: Anti-Chlamydial Activity of Sulfonylpyridine Derivatives [5]

CompoundC. trachomatis IC50 (µM)S. aureus (inhibition at 50 µM)E. coli (inhibition at 50 µM)
22 2.5NoNo
Previous Lead> 10--

The favorable cytotoxicity profile and stability of the lead compound suggest that sulfonylpyridines are a promising class for further optimization as anti-chlamydial drugs.[5]

Experimental Protocols

PI3K/mTOR Kinase Inhibition Assay: [1] The inhibitory activities against PI3Kα and mTOR were determined using a homogenous time-resolved fluorescence (HTRF) assay. The enzymes were incubated with the test compounds and the appropriate substrate in a kinase reaction buffer. The reaction was initiated by the addition of ATP and allowed to proceed at room temperature. The reaction was then stopped, and the HTRF detection reagents were added. The fluorescence was measured at two wavelengths, and the ratio was used to calculate the percentage of inhibition. IC50 values were determined from the dose-response curves.

Cell Proliferation Assay: [1] Cancer cell lines (HCT-116, MCF-7) were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of the test compounds for a specified period. Cell viability was assessed using the Sulforhodamine B (SRB) assay. The absorbance was measured, and the IC50 values were calculated from the dose-response curves.

Tubulin Polymerization Assay: [2] The effect of the compounds on tubulin polymerization was monitored by measuring the increase in absorbance at 340 nm. Tubulin was incubated with the test compounds in a polymerization buffer at 37°C. The absorbance was recorded every minute for 60 minutes. The percentage of inhibition was calculated by comparing the rate of polymerization in the presence of the compound to that of the control.

COX-2 Inhibition Assay: [3] The in vitro COX-2 inhibitory activity was determined using a commercially available COX inhibitor screening assay kit. The assay measures the peroxidase activity of COX. The enzyme was incubated with the test compounds, and the reaction was initiated by the addition of arachidonic acid. The absorbance was measured, and the IC50 values were calculated from the dose-response curves.

Conclusion

The sulfonylpyridine scaffold has demonstrated remarkable versatility in medicinal chemistry, leading to the development of potent and selective inhibitors for a diverse range of biological targets. The structure-activity relationship studies highlighted in this guide underscore the importance of systematic structural modifications to optimize the pharmacological properties of these derivatives. The presented data and experimental protocols provide a valuable resource for researchers engaged in the design and development of novel therapeutics based on this privileged chemical framework. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.

References

Comparative study of different sulfonylating agents for pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of the pyridine ring is a cornerstone of modern medicinal chemistry. Among the various transformations, C-H sulfonylation introduces the versatile sulfonyl group, a key pharmacophore in numerous therapeutic agents. This guide provides an objective comparison of different sulfonylating agents for pyridines, supported by experimental data, to aid in the selection of the optimal reagent and conditions for specific synthetic goals.

Introduction to Pyridine Sulfonylation

The pyridine ring, being electron-deficient, presents a unique challenge for direct functionalization.[1] Traditional methods often rely on pre-functionalized starting materials.[2] However, recent advancements in direct C-H functionalization have provided more efficient routes to sulfonylated pyridines. The choice of sulfonylating agent and reaction conditions is critical as it dictates the regioselectivity (the position of sulfonylation on the pyridine ring) and overall efficiency of the reaction.

This guide focuses on two primary strategies for direct C-H sulfonylation: activation of the pyridine ring followed by nucleophilic attack, and radical-mediated sulfonylation.

Comparison of Sulfonylating Systems

The performance of different sulfonylating systems is summarized below, with a focus on regioselectivity and yield.

Sulfonylating SystemPrimary Target PositionTypical YieldsKey Features
Tf₂O Activation / Sulfinate Salts C4Good to HighHighly regioselective for the C4 position with the appropriate base; broad substrate scope.[3]
Visible-Light-Induced / Sulfonyl Chlorides C5 (meta)GoodPhotocatalyst-free, mild conditions; highly selective for the meta position.[4]
Electrochemical / Nucleophilic Sulfinates C3 (meta)Moderate to GoodEmploys nucleophilic sulfinates for meta-sulfonylation via a dearomatization-rearomatization strategy.[5][6]
Direct Arylation with Arylsulfonyl Chlorides Picolyl (on 4-alkylpyridines)GoodFormal C-H activation of the alkyl group at the 4-position.[7]

Detailed Experimental Protocols

C4-Selective Sulfonylation via Triflic Anhydride Activation

This protocol is adapted from the work of Manolikakes and Friedrich for the highly C4-selective sulfonylation of pyridine.[2][3]

Materials:

  • Pyridine

  • Sodium p-toluenesulfinate

  • Triflic anhydride (Tf₂O)

  • N-methylpiperidine

  • Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of pyridine (1.0 mmol) in dry CHCl₃ (5 mL) at -40 °C under an inert atmosphere, add triflic anhydride (1.1 mmol) dropwise.

  • Stir the resulting mixture at -40 °C for 15 minutes.

  • Add sodium p-toluenesulfinate (1.5 mmol) in one portion, followed by the dropwise addition of N-methylpiperidine (2.0 mmol).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with CHCl₃ (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the C4-sulfonylated pyridine.

C5-Selective Sulfonylation via Visible-Light Induction

This protocol is based on a photocatalyst-free method for the meta-sulfonylation of pyridines.[4]

Materials:

  • Pyridine derivative

  • Arylsulfonyl chloride

  • Sodium iodide (NaI)

  • Dichloromethane (DCM)

  • Blue LEDs

Procedure:

  • In a reaction vessel, combine the pyridine derivative (0.5 mmol), arylsulfonyl chloride (1.0 mmol), and sodium iodide (0.75 mmol) in DCM (5 mL).

  • Seal the vessel and irradiate the mixture with blue LEDs at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium thiosulfate solution to remove iodine.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to yield the C5-sulfonylated product.

Reaction Mechanisms and Workflows

Mechanism of C4-Selective Sulfonylation

The C4-selective sulfonylation proceeds through a well-defined pathway involving the activation of the pyridine ring.

C4_Sulfonylation Pyridine Pyridine ActivatedComplex N-Triflylpyridinium Salt Pyridine->ActivatedComplex Activation Tf2O Tf₂O Tf2O->ActivatedComplex Adduct Dihydropyridine Adduct ActivatedComplex->Adduct Nucleophilic Attack Sulfinate Sulfinate Salt (R-SO₂⁻) Sulfinate->Adduct Product C4-Sulfonylated Pyridine Adduct->Product Rearomatization Base Base (N-methylpiperidine) Base->Product

Caption: C4-Sulfonylation via Pyridine Activation.

The reaction is initiated by the activation of the pyridine nitrogen with triflic anhydride (Tf₂O), forming a highly electrophilic N-triflylpyridinium salt.[3][8] This activation renders the C4 position susceptible to nucleophilic attack by a sulfinate salt. The choice of a sterically hindered, non-nucleophilic base like N-methylpiperidine is crucial for favoring the C4-adduct and preventing side reactions.[3] Subsequent elimination and rearomatization, facilitated by the base, yield the C4-sulfonylated pyridine.

Experimental Workflow for Comparative Analysis

A logical workflow is essential for the comparative study of different sulfonylating agents.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_analysis Analysis Start Select Pyridine Substrate Agent1 Agent A (e.g., Tf₂O/Sulfinate) Start->Agent1 Agent2 Agent B (e.g., Sulfonyl Chloride) Start->Agent2 Agent3 Agent C (e.g., Other System) Start->Agent3 Reaction1 Run Reaction A (Conditions A) Agent1->Reaction1 Reaction2 Run Reaction B (Conditions B) Agent2->Reaction2 Reaction3 Run Reaction C (Conditions C) Agent3->Reaction3 Workup Workup & Purification Reaction1->Workup Reaction2->Workup Reaction3->Workup Analysis Characterization (NMR, GC-MS) Workup->Analysis Data Quantify Yield & Regioselectivity Analysis->Data Conclusion Compare Results & Draw Conclusions Data->Conclusion

Caption: Workflow for Comparing Sulfonylating Agents.

Conclusion

The choice of a sulfonylating agent for pyridine is highly dependent on the desired regiochemical outcome. For C4-sulfonylation, the activation of the pyridine ring with triflic anhydride in the presence of a sulfinate salt and a suitable base is a highly effective and selective method.[3] In contrast, for meta-sulfonylation at the C5 position, visible-light-induced radical reactions with sulfonyl chlorides offer a mild and efficient alternative.[4] Furthermore, emerging electrochemical methods provide a novel route to meta-substituted pyridines using nucleophilic sulfinates.[6] This guide provides the foundational data and protocols to assist researchers in navigating the options for pyridine sulfonylation and selecting the most appropriate method for their synthetic targets.

References

Efficacy of Novel Pyridine Carboxylates: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The pyridine ring is a cornerstone in modern medicinal chemistry, with its derivatives forming the basis of numerous FDA-approved drugs.[1] The versatility of the pyridine scaffold, particularly when functionalized with carboxylic acid moieties, allows for fine-tuning of pharmacological parameters, making these compounds a continuing source of novel therapeutic agents.[1][2] This guide provides a comparative analysis of two promising classes of novel pyridine carboxylates: Aspartate/Asparagine-β-Hydroxylase (AspH) inhibitors and Carbonic Anhydrase (CA) inhibitors, offering insights into their efficacy, underlying mechanisms, and the experimental protocols used for their validation.

Pyridine-2,4-dicarboxylic Acid (2,4-PDCA) Derivatives as Aspartate/Asparagine-β-Hydroxylase (AspH) Inhibitors

AspH is a 2-oxoglutarate (2OG)-dependent oxygenase that is overexpressed on the surface of various cancer cells and is correlated with tumor invasiveness, making it a compelling target for anticancer therapy.[3][4] Novel C-3 and C-5 substituted pyridine-2,4-dicarboxylic acid (2,4-PDCA) derivatives have emerged as potent inhibitors of AspH.[5][6]

Comparative Efficacy Data

The inhibitory potency of these novel 2,4-PDCA derivatives against AspH and their selectivity over other human 2OG oxygenases are summarized below. The data demonstrates that substitutions on the pyridine ring can significantly influence both potency and selectivity.

CompoundTarget EnzymeIC50 (µM)Selectivity vs. KDM4E (fold)Reference
2,4-PDCA (Parent Compound) AspH~0.03~9.7[6]
KDM4E~0.29-[6]
C5-Fluoro-2,4-PDCA AspH~0.05>20[6]
KDM4E>1-[6]
C5-Trifluoromethyl-2,4-PDCA AspH>1-[6]
KDM4E>1-[6]
5-Aminoalkyl-2,4-PDCA (Compound 20a) AspH~0.3~1.2[1]
JMJD5~0.35-[1]
5-Aminoalkyl-2,4-PDCA (Compound 20e) AspH>100-[1]
JMJD5~17.5-[1]
Signaling Pathway of AspH in Cancer

AspH promotes cancer cell growth, migration, and invasion primarily through the activation of the Notch signaling pathway.[7][8] By hydroxylating Notch receptors and their ligands, AspH facilitates the cleavage and release of the Notch intracellular domain (NICD), which then translocates to the nucleus to activate target genes involved in cell proliferation and survival.[7][9] AspH expression itself is upregulated by pathways such as PI3K/Akt, contributing to a feed-forward loop in oncogenesis.[7][10]

AspH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AspH AspH Notch_Receptor Notch Receptor AspH->Notch_Receptor Hydroxylation NICD_Cytoplasm NICD Notch_Receptor->NICD_Cytoplasm Cleavage & Release NICD_Nucleus NICD NICD_Cytoplasm->NICD_Nucleus Translocation Transcription_Complex Transcription Complex NICD_Nucleus->Transcription_Complex Forms Complex Target_Genes Target Genes (e.g., HES1, HEY1) Transcription_Complex->Target_Genes Activates Proliferation_Invasion Cell Proliferation & Invasion Target_Genes->Proliferation_Invasion Promotes Growth_Factors Growth Factors Growth_Factors->AspH Upregulation (via PI3K/Akt) PDCA_Derivatives 2,4-PDCA Derivatives PDCA_Derivatives->AspH Inhibition

Caption: AspH-mediated activation of the Notch signaling pathway and its inhibition by 2,4-PDCA derivatives.

Experimental Protocol: AspH Inhibition Assay

The efficacy of 2,4-PDCA derivatives is determined using a high-throughput solid-phase extraction mass spectrometry (SPE-MS) based inhibition assay.[3][11]

Objective: To determine the IC50 value of test compounds against AspH.

Materials:

  • Recombinant human AspH enzyme.

  • A stable synthetic thioether mimic of an AspH substrate (e.g., a derivative of an epidermal growth factor-like domain).[3]

  • Cofactors: 2-oxoglutarate (2OG), Fe(II), L-ascorbic acid.

  • Assay Buffer: 50 mM HEPES or MOPS, pH 7.5.[1][11]

  • Test compounds (novel pyridine carboxylates) dissolved in DMSO.

  • Mass spectrometer coupled with a rapid SPE system.

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing AspH enzyme, the thioether substrate, Fe(II), and L-ascorbic acid in the assay buffer.

  • Inhibitor Addition: Add varying concentrations of the test compounds (e.g., 2,4-PDCA derivatives) to the wells. Include a DMSO control (no inhibitor).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the co-substrate, 2OG.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 20°C or 37°C) for a specific time.

  • Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., formic acid).

  • SPE-MS Analysis: Analyze the samples using an SPE-MS system. The system separates the substrate from the hydroxylated product, and the mass spectrometer quantifies the amounts of both.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]

AspH_Assay_Workflow Start Prepare Reaction Mixture (AspH, Substrate, Fe(II), Ascorbate) Add_Inhibitor Add Pyridine Carboxylate (Varying Concentrations) Start->Add_Inhibitor Initiate_Reaction Initiate with 2OG Add_Inhibitor->Initiate_Reaction Incubate Incubate at Controlled Temperature Initiate_Reaction->Incubate Quench Quench Reaction (e.g., Formic Acid) Incubate->Quench Analyze SPE-MS Analysis (Quantify Substrate & Product) Quench->Analyze Calculate Calculate % Inhibition Analyze->Calculate Determine_IC50 Determine IC50 Value Calculate->Determine_IC50

Caption: Experimental workflow for the AspH inhibition assay using SPE-MS.

Pyridine Sulfonamide and Carboxamide Derivatives as Carbonic Anhydrase (CA) Inhibitors

Carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII, are key regulators of pH in the tumor microenvironment.[2] Their inhibition can disrupt tumor cell survival and proliferation, making them attractive targets for anticancer drugs. Novel pyridine-based sulfonamides and carboxamides have shown significant inhibitory activity against these isoforms.

Comparative Efficacy Data

The inhibitory constants (Ki) of novel pyridine derivatives are compared against the clinically used sulfonamide, Acetazolamide (AAZ). The data highlights the potential for developing isoform-selective inhibitors.

Compound Class/NameTarget IsoformKi (nM)Selectivity (vs. hCA II)Reference
Acetazolamide (AAZ) (Reference) hCA I278.8-[12]
hCA II293.4-[12]
hCA IX24-[13]
hCA XII5.7-[14]
4-(1H-Pyrazol-1-yl)-3-pyridinesulfonamide (Compound 15) hCA IX19.5>3[13]
hCA II58.5-[13]
4-Substituted Pyridine-3-sulfonamide (Compound 4) hCA IX137.5~3-6[15]
hCA XII91>9[15]
Pyrazolo[4,3-c]pyridine Sulfonamide (Compound 1f) hCA I58.8-[14]
hCA II9.9-[14]
Signaling Pathway of Carbonic Anhydrase IX in Cancer

Under hypoxic conditions, CA IX is upregulated by Hypoxia-Inducible Factor 1α (HIF-1α).[16] CA IX catalyzes the hydration of CO2 to bicarbonate and protons, contributing to an acidic tumor microenvironment and an alkaline intracellular pH.[2][16] This pH gradient promotes tumor cell survival, proliferation, and invasion, and can be influenced by signaling pathways such as EGFR/PI3K.[17]

CAIX_Signaling_Pathway cluster_extracellular Extracellular (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular (Alkaline) H_out H+ HCO3_out HCO3- H_out->HCO3_out Invasion_Survival Tumor Invasion & Survival H_out->Invasion_Survival Promotes CO2_out CO2 CO2_out->H_out Hydration CAIX CA IX CAIX->CO2_out Catalyzes HIF1a HIF-1α HIF1a->CAIX Upregulates Hypoxia Hypoxia Hypoxia->HIF1a Stabilizes Pyridine_Sulfonamides Pyridine Sulfonamides Pyridine_Sulfonamides->CAIX Inhibition

Caption: Role of CA IX in regulating the tumor microenvironment and its inhibition by pyridine sulfonamides.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibitory activity of compounds against CA isoforms is typically measured using a stopped-flow CO2 hydrase assay.[14]

Objective: To determine the inhibition constant (Ki) of test compounds against specific CA isoforms.

Materials:

  • Purified human CA isoforms (e.g., hCA I, II, IX, XII).

  • Assay Buffer: Tris-HCl buffer with a pH indicator (e.g., phenol red).

  • CO2-saturated water (substrate).

  • Test compounds (novel pyridine sulfonamides) dissolved in DMSO.

  • Stopped-flow spectrophotometer.

Procedure:

  • Enzyme-Inhibitor Pre-incubation: An aqueous solution of the desired CA isoform is pre-incubated with various concentrations of the test compound at a specific temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex.

  • Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with a CO2-saturated solution in the stopped-flow instrument.

  • Monitoring pH Change: The catalytic hydration of CO2 produces protons, causing a drop in pH. This pH change is monitored by observing the color change of the pH indicator, measuring the absorbance change over time (typically in milliseconds).

  • Rate Calculation: The initial rates of the catalyzed reaction are determined from the linear portion of the absorbance vs. time curve.

  • Data Analysis: The Ki values are calculated by fitting the initial rate data at different inhibitor concentrations to the Michaelis-Menten equation for competitive inhibition, using the Cheng-Prusoff equation.

CA_Assay_Workflow Start Pre-incubate CA Isoform with Pyridine Sulfonamide Mix Rapidly Mix with CO2-Saturated Solution (Stopped-Flow Instrument) Start->Mix Monitor Monitor Absorbance Change (pH Indicator) Mix->Monitor Calculate_Rate Calculate Initial Reaction Rates Monitor->Calculate_Rate Determine_Ki Determine Ki Value (Cheng-Prusoff Equation) Calculate_Rate->Determine_Ki

Caption: Experimental workflow for the stopped-flow CO2 hydrase assay for CA inhibition.

References

Cross-reactivity of Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Information regarding the cross-reactivity and biological activity of Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate is not available in the public domain.

Extensive searches for "this compound" have yielded limited information, primarily from chemical suppliers. There is a notable absence of published research detailing its primary biological targets, off-target effects, or any form of cross-reactivity analysis. The scientific literature does not currently contain studies on the synthesis and biological evaluation of this specific compound.

While research exists for structurally related compounds such as pyridine-2,5-dicarboxylates, pyridine acyl sulfonamides, and ethyl 5-cyanopyridine derivatives, the findings from these studies cannot be extrapolated to this compound due to the significant impact that small structural changes can have on biological activity.

Consequently, without any available data on its biological interactions, it is not possible to provide a comparison guide on the cross-reactivity of this compound, nor is it feasible to generate the requested data tables, experimental protocols, or visualizations. Further research and publication of primary experimental data would be required to address the inquiry.

Benchmarking Ethyl 5-(ethylsulfonyl)picolinate against known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of Ethyl 5-(ethylsulfonyl)picolinate against established inhibitors remains challenging due to the current lack of publicly available data on its specific biological targets and mechanism of action. Extensive searches of scientific literature and chemical databases did not yield information on the compound's inhibitory profile, rendering a direct comparative analysis against known inhibitors speculative at this time.

This guide is intended for researchers, scientists, and drug development professionals. In the absence of specific data for Ethyl 5-(ethylsulfonyl)picolinate, we present a generalized framework and methodologies that would be essential for its future benchmarking, once its biological activity is characterized.

Data Presentation: A Template for Comparison

Once the target of Ethyl 5-(ethylsulfonyl)picolinate is identified, a quantitative comparison with known inhibitors of that target can be conducted. The data should be structured for clarity, as shown in the template below.

Table 1: Comparative Inhibitory Activity of Selected Compounds Against [Target Name]

CompoundTarget(s)IC₅₀ / EC₅₀ (nM)Assay TypeCell Line(s)Reference
Ethyl 5-(ethylsulfonyl)picolinate [To be determined][Experimental Data][Experimental Data][Experimental Data][Future Citation]
Inhibitor A[Target Name][Value][e.g., Kinase Assay][e.g., HEK293][Citation]
Inhibitor B[Target Name][Value][e.g., FRET Assay][e.g., HeLa][Citation]
Inhibitor C[Target Name][Value][e.g., Cell-based Assay][e.g., A549][Citation]

IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration.

Experimental Protocols: A Roadmap for Evaluation

The following are detailed methodologies for key experiments that would be necessary to characterize the activity of Ethyl 5-(ethylsulfonyl)picolinate and compare it to other inhibitors.

Target Identification and Validation
  • Protocol:

    • High-Throughput Screening (HTS): Screen Ethyl 5-(ethylsulfonyl)picolinate against a diverse panel of kinases, proteases, or other relevant enzyme families using commercially available assay kits (e.g., Promega's Kinase-Glo®, DiscoverX's KINOMEscan®).

    • Affinity Chromatography: Immobilize Ethyl 5-(ethylsulfonyl)picolinate on a solid support and incubate with cell lysates. Elute and identify bound proteins using mass spectrometry (LC-MS/MS).

    • Computational Docking: Perform in silico molecular docking studies against known protein structures to predict potential binding partners.

    • Target Validation: Once a primary target is identified, validate the interaction using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine binding affinity and kinetics.

In Vitro Enzyme Inhibition Assay
  • Protocol:

    • Reagents: Recombinant [Target Enzyme], substrate, ATP (for kinases), and test compounds (Ethyl 5-(ethylsulfonyl)picolinate and known inhibitors).

    • Procedure: a. Prepare a serial dilution of the test compounds. b. In a 96- or 384-well plate, combine the enzyme, substrate, and buffer. c. Add the diluted compounds and incubate for a predetermined time at the optimal temperature. d. For kinase assays, add ATP to initiate the reaction. e. Stop the reaction and measure the output (e.g., luminescence, fluorescence, absorbance) using a plate reader.

    • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay
  • Protocol:

    • Cell Culture: Plate cancer cell lines known to be dependent on the identified target pathway in 96-well plates and allow them to adhere overnight.

    • Treatment: Treat the cells with a range of concentrations of Ethyl 5-(ethylsulfonyl)picolinate and known inhibitors for 72 hours.

    • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT) and measure the signal according to the manufacturer's instructions.

    • Data Analysis: Normalize the data to untreated controls and calculate the GI₅₀ (concentration for 50% growth inhibition) for each compound.

Mandatory Visualization

The following diagrams illustrate generalized workflows and signaling pathways that could be relevant for the study of a novel inhibitor.

G cluster_0 Experimental Workflow for Inhibitor Benchmarking A Target Identification (HTS, Affinity Chromatography) B In Vitro Enzyme Inhibition Assay A->B Determine IC50 C Cell-Based Proliferation Assay B->C Assess Cellular Potency D In Vivo Efficacy Studies C->D Evaluate In Vivo Activity E Lead Optimization D->E Refine Chemical Structure

Caption: A generalized experimental workflow for the characterization and benchmarking of a novel inhibitor.

G cluster_1 Generic Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase1 Upstream Kinase Receptor->Kinase1 Kinase2 Target Kinase (e.g., EGFR, VEGFR) Kinase1->Kinase2 Substrate Downstream Substrate Kinase2->Substrate Response Cellular Response (Proliferation, Survival) Substrate->Response Inhibitor Ethyl 5-(ethylsulfonyl)picolinate (Hypothetical) Inhibitor->Kinase2

Caption: A simplified diagram of a generic kinase signaling pathway, illustrating a potential point of inhibition.

Disclaimer: The information provided in this guide is for illustrative purposes. The specific experimental designs and comparisons will need to be adapted once the biological activity of Ethyl 5-(ethylsulfonyl)picolinate is elucidated.

In Vitro vs. In Vivo Activity of Sulfonylpyridine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The translation of in vitro potency to in vivo efficacy is a critical hurdle in drug discovery. This guide provides a comparative analysis of the preclinical anticancer performance of sulfonylpyridine compounds and their derivatives, focusing on the correlation between their activity in cell-based assays and animal models. By presenting key experimental data, detailed protocols, and visualizing the underlying biological pathways, this document aims to offer a valuable resource for researchers in oncology and medicinal chemistry.

Executive Summary

Sulfonylpyridine and its related heterocyclic sulfonamide analogs have emerged as a promising class of compounds with potent anticancer activities. In vitro studies consistently demonstrate their ability to inhibit cancer cell proliferation at micromolar to nanomolar concentrations across a variety of cell lines. Mechanistically, these compounds often target key signaling pathways involved in cell cycle progression and apoptosis. However, the transition from in vitro to in vivo settings presents challenges related to pharmacokinetic and pharmacodynamic properties. This guide examines specific examples where both in vitro and in vivo data are available, highlighting the structure-activity relationships that govern their therapeutic potential.

Comparative Efficacy: In Vitro vs. In Vivo

The following tables summarize the quantitative data from key studies on pyridine-containing sulfonamides and related derivatives, offering a side-by-side comparison of their in vitro cytotoxicity and in vivo antitumor effects.

Table 1: In Vitro Cytotoxicity of a Novel Pyridine Derivative (Compound H42)

Cell LineCancer TypeIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72h
A2780Ovarian Cancer28.43 ± 2.138.54 ± 0.935.40 ± 0.53
SKOV3Ovarian Cancer3.16 ± 0.170.94 ± 0.030.85 ± 0.02

Data from a study on a novel pyridine derivative, compound H42, which demonstrated potent inhibitory activity against ovarian cancer cell proliferation.[1]

Table 2: In Vitro Cytotoxicity of N-sulfonylpyrimidine Derivatives

CompoundCell LineCancer TypeGrowth Inhibition (%) at 10⁻⁴ M
1-(p-toluenesulfonyl)cytosine (4H)HeLaCervical Cancer98
1-(p-toluenesulfonyl)cytosine (4H)HT-29Colon Cancer95
1-(p-toluenesulfonyl)cytosine (4H)K562Leukemia92

Note: While specific IC50 values were not provided in the primary text, the study indicated strong growth inhibitory activity of N-1-sulfonylpyrimidine derivatives against various human tumor cell lines in vitro.

Table 3: In Vivo Antitumor Activity of a Novel Pyridine Derivative (Compound H42) in a Xenograft Mouse Model

Treatment GroupDosageTumor Volume Reduction vs. Control
Compound H4250 mg/kgSignificant inhibition of tumor growth
Compound H42100 mg/kgMore potent inhibition of tumor growth

Compound H42 was shown to repress cancer progression in a human ovarian cancer cell xenograft model without obvious toxicity.[1]

Table 4: In Vivo Antitumor Activity of N-sulfonylpyrimidine Derivatives in Anaplastic Mammary Carcinoma

CompoundDosageApplication ScheduleTumor Growth Time Increase vs. Control
1-(p-toluenesulfonyl)cytosine (4H)1200 mg/kgSingle dose, Day 1Statistically significant (P<0.05)
1-(p-toluenesulfonyl)cytosine (4H)400 mg/kgMultiple doses (Days 1, 3, 5, 7, 9)60-87% (P<0.01)
Zinc(II) complex of 1-(p-toluenesulfonyl)cytosine (4K)300 mg/kgSingle dose, Day 1 or 6Statistically very significant (P<0.01)

These N-1-sulfonylcytosine derivatives demonstrated strong antitumor activity against mouse mammary carcinoma.[2][3]

Signaling Pathways and Mechanisms of Action

Sulfonylpyridine and related compounds often exert their anticancer effects by modulating critical signaling pathways. A common mechanism involves the inhibition of enzymes crucial for cancer cell survival and proliferation, such as histone deacetylases (HDACs).

For instance, the pyridine derivative H42 was found to downregulate the expression of HDAC6. This leads to an increase in the acetylation of α-tubulin and heat shock protein 90 (HSP90), subsequently causing the degradation of cyclin D1 and resulting in cell cycle arrest at the G0/G1 phase.[1]

G Proposed Signaling Pathway for Pyridine Derivative H42 H42 Compound H42 HDAC6 HDAC6 H42->HDAC6 inhibition HSP90 HSP90 HDAC6->HSP90 deacetylation alpha_tubulin α-tubulin HDAC6->alpha_tubulin deacetylation CyclinD1 Cyclin D1 HSP90->CyclinD1 stabilization CellCycleArrest Cell Cycle Arrest (G0/G1) CyclinD1->CellCycleArrest progression G MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement seed_cells Seed cancer cells in 96-well plate incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add varying concentrations of test compound incubate1->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_absorbance Read absorbance at ~570nm add_dmso->read_absorbance G Xenograft Model Workflow cluster_tumor_induction Tumor Induction cluster_treatment_phase Treatment Phase cluster_endpoint Endpoint Analysis inject_cells Subcutaneously inject cancer cells into nude mice tumor_growth Allow tumors to reach a palpable size inject_cells->tumor_growth randomize Randomize mice into control and treatment groups tumor_growth->randomize administer_drug Administer test compound or vehicle control randomize->administer_drug monitor Monitor tumor size and body weight administer_drug->monitor sacrifice Sacrifice mice at the end of the study monitor->sacrifice excise_tumor Excise and weigh tumors sacrifice->excise_tumor analyze Analyze data for tumor growth inhibition excise_tumor->analyze

References

Safety Operating Guide

Proper Disposal of Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the correct procedures for handling and disposing of novel or specialized compounds like Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate is paramount. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, a cautious approach based on the known hazards of its constituent functional groups—a pyridine ring and an ethylsulfonyl group—is essential. All waste containing this compound should be treated as hazardous.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to handle the chemical with appropriate personal protective equipment (PPE) to minimize exposure risks. Pyridine and its derivatives are known to be potentially flammable, toxic, and irritant.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of vapors.

In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

Step-by-Step Disposal Protocol

The disposal of this compound waste must adhere to all local, state, and federal regulations.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including the pure compound, solutions, reaction byproducts, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1][3]

    • This waste stream should be kept separate from other incompatible chemical waste to prevent dangerous reactions. Store it away from strong oxidizing agents and acids.[1][4]

  • Containerization:

    • Collect the hazardous waste in a designated, compatible, and leak-proof container.[4][5] High-density polyethylene (HDPE) containers are often a suitable choice.[3]

    • The container must be kept securely sealed except when adding waste to it.[5][6] Do not overfill the container; leave at least one inch of headspace to allow for expansion.[5]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., Toxic, Irritant).[1][3]

    • The date when the waste was first added to the container should also be recorded on the label.[6]

  • Storage:

    • Store the sealed and labeled waste container in a designated and secure satellite accumulation area (SAA) that is well-ventilated.[1][5][7]

    • The SAA should be at or near the point of waste generation.[7]

  • Final Disposal:

    • Once the container is full or is no longer being used, arrange for its collection and disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.[3][6]

    • Common disposal methods for pyridine-based waste include incineration at high temperatures in a facility equipped with afterburners and scrubbers.[8][9][10]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

A Waste Generation (this compound and contaminated materials) B Is the waste container properly labeled and sealed? A->B C Label with 'Hazardous Waste', full chemical name, and hazards. Seal container. B->C No D Store in designated Satellite Accumulation Area (SAA) B->D Yes C->D E Is the container full or has it been accumulating for an extended period? D->E F Contact Environmental Health & Safety (EHS) for pickup. E->F Yes G Continue to store safely in SAA. E->G No H EHS/Licensed Contractor manages final disposal (e.g., incineration) F->H

References

Personal protective equipment for handling Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate in a laboratory setting. The following recommendations are based on the safety data for structurally related compounds and are intended to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from similar pyridine carboxylate and sulfonyl compounds, this compound is anticipated to be an irritant to the skin and eyes, and potentially harmful if ingested or inhaled. The following table summarizes the recommended personal protective equipment.

Area of Protection Personal Protective Equipment (PPE) Specifications and Use
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure to inspect gloves for any tears or punctures before use.
Eye and Face Protection Safety glasses with side shields or safety gogglesA face shield may be required for operations with a higher risk of splashing.
Skin and Body Protection Laboratory coatA flame-retardant lab coat is advisable. Ensure it is fully buttoned.
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a chemical fume hood to minimize inhalation exposure.

Handling and Storage Procedures

Proper handling and storage are critical to maintaining a safe laboratory environment.

Procedure Guidance
Handling Avoid contact with skin, eyes, and clothing.[1] Do not breathe vapors or mists.[2] Wash hands thoroughly after handling.[1][3]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[2][3] Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]

First Aid Measures

In case of accidental exposure, immediate action is necessary.

Exposure Route First Aid Procedure
Skin Contact Immediately wash with plenty of soap and water.[3] If skin irritation occurs, seek medical advice.[1][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] If eye irritation persists, get medical advice/attention.[1][3]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[3] If you feel unwell, seek medical advice.
Ingestion Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[4]

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

Waste Type Disposal Procedure
Chemical Waste Dispose of contents/container to an approved waste disposal plant.[2][3] Do not dispose of down the drain.
Contaminated PPE Dispose of contaminated gloves and other protective equipment as chemical waste.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh/Measure Chemical Weigh/Measure Chemical Prepare Fume Hood->Weigh/Measure Chemical Perform Experiment Perform Experiment Weigh/Measure Chemical->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Figure 1. Standard workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.